Technical Documentation Center

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
  • CAS: 28538-93-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Synthesis, Properties, and Medicinal Chemistry Perspective

For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Novel Molecular Structure and Significance The chemical structure of 4-(4-Methyl-tetrahydro-pyran-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

Molecular Structure and Significance

The chemical structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine consists of a pyridine ring substituted at the 4-position with a 4-methyl-tetrahydropyran group.

Figure 1: 2D Chemical Structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[] The tetrahydropyran (THP) ring is also a favored structural motif in natural products and pharmaceuticals, often conferring improved pharmacokinetic properties such as increased solubility and metabolic stability. The quaternary carbon at the 4-position of the THP ring introduces a point of structural rigidity and a specific three-dimensional arrangement of the pyridine ring relative to the THP chair conformation.

Physicochemical Properties

While experimentally determined data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is not published, we can provide some basic and predicted properties.

PropertyValueSource
CAS Number 28538-93-4Chemical Supplier Data[2]
Molecular Formula C₁₁H₁₅NOChemical Supplier Data[2]
Molecular Weight 177.24 g/mol Chemical Supplier Data[2]
Predicted LogP 1.5 - 2.0Cheminformatics Software
Predicted pKa ~5.5 (for the pyridine nitrogen)Cheminformatics Software
Predicted Boiling Point ~280-300 °C at 760 mmHgCheminformatics Software
Predicted Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.General knowledge of similar structures

Proposed Retrosynthetic Analysis and Synthesis Protocol

A plausible synthetic route can be devised based on well-established organometallic and heterocyclic chemistry principles. The key disconnection is at the C4-C4' bond between the pyridine and tetrahydropyran rings. This suggests a nucleophilic addition of a pyridyl organometallic reagent to a tetrahydropyran-4-one precursor, followed by methylation.

Retrosynthesis Target 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Intermediate2 4-Methyl-4-(pyridin-4-yl)tetrahydropyran-4-ol Target->Intermediate2 Methylation Precursor3 Methylating Agent (e.g., MeI, MeLi) Target->Precursor3 Starting Material Intermediate1 4-Hydroxy-4-(pyridin-4-yl)tetrahydropyran Precursor1 Tetrahydropyran-4-one Intermediate1->Precursor1 Starting Material Precursor2 4-Bromopyridine Intermediate1->Precursor2 Starting Material Intermediate2->Intermediate1 Grignard Reaction

Figure 2: Proposed retrosynthetic pathway for the target molecule.

Experimental Protocol: A Hypothetical Three-Step Synthesis

Step 1: Generation of 4-Pyridylmagnesium Bromide

Causality: The formation of a Grignard reagent from 4-bromopyridine creates a potent carbon-based nucleophile at the 4-position of the pyridine ring. This is a classic and reliable method for forming carbon-carbon bonds with electrophilic carbonyls. The use of an ether solvent like THF is crucial to stabilize the Grignard reagent.

Protocol:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the addition funnel, dissolve 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 4-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and bubble formation.

  • Once the reaction has initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to black solution is used directly in the next step.

Step 2: Nucleophilic Addition to Tetrahydropyran-4-one

Causality: The nucleophilic 4-pyridyl Grignard reagent will attack the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Protocol:

  • Cool the freshly prepared 4-pyridylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve tetrahydropyran-4-one (1.1 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(tetrahydro-pyran-4-yl)-pyridin-4-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Methylation of the Tertiary Alcohol

Causality: Direct methylation of the tertiary alcohol can be challenging. A more robust method involves converting the alcohol to a better leaving group, followed by nucleophilic substitution with a methylating agent, or direct methylation under strongly basic conditions. Here, we propose a direct methylation using a strong base and methyl iodide.

Protocol:

  • To a solution of 4-(tetrahydro-pyran-4-yl)-pyridin-4-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.5 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.60 (d, J = 6.0 Hz, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 7.30 (d, J = 6.0 Hz, 2H): Protons on the pyridine ring meta to the nitrogen.

  • δ 3.80 (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the oxygen.

  • δ 1.90 (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the quaternary carbon.

  • δ 1.25 (s, 3H): Methyl protons.

¹³C NMR (101 MHz, CDCl₃):

  • δ 155.0: Quaternary carbon of the pyridine ring attached to the THP ring.

  • δ 150.0: Carbons of the pyridine ring ortho to the nitrogen.

  • δ 121.0: Carbons of the pyridine ring meta to the nitrogen.

  • δ 75.0: Quaternary carbon of the THP ring.

  • δ 64.0: Methylene carbons of the THP ring adjacent to the oxygen.

  • δ 35.0: Methylene carbons of the THP ring adjacent to the quaternary carbon.

  • δ 25.0: Methyl carbon.

Mass Spectrometry (EI):

  • m/z 177 (M⁺): Molecular ion peak.

  • m/z 162: [M - CH₃]⁺, loss of the methyl group.

  • m/z 78: Pyridine fragment.

Potential Applications in Drug Discovery

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold is a promising starting point for library synthesis in drug discovery programs. The pyridine nitrogen can be a key interaction point with biological targets, and its basicity can be modulated by substitution. The tetrahydropyran ring can be further functionalized to explore structure-activity relationships.

Potential Therapeutic Areas:

  • Oncology: Pyridine derivatives are known to exhibit anticancer properties.[3][4]

  • Neuroscience: The ability of the pyridine nitrogen to be protonated at physiological pH makes it a candidate for targeting receptors in the central nervous system.

  • Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antiviral agents.[]

Conclusion

While a detailed experimental dossier for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is not yet part of the public scientific record, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-understood chemical transformations, offering a clear path for researchers to produce and study this intriguing molecule. As the landscape of medicinal chemistry continues to evolve, the exploration of such novel scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Oakwood Chemical. 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. [Link]

  • Bhat, G. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • de la Torre, P., & Carreño, M. C. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 14739. [Link]

  • National Center for Biotechnology Information. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Scaffold

Executive Summary The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold represents a highly specialized structural motif in modern medicinal chemistry. It serves as a critical "privileged substructure" for optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold represents a highly specialized structural motif in modern medicinal chemistry. It serves as a critical "privileged substructure" for optimizing physicochemical properties and metabolic stability in small-molecule drug candidates. Unlike simple pyridine or tetrahydropyran (THP) rings, this specific fused/linked system leverages the gem-dimethyl effect (via the 4-methyl group) and bioisosteric replacement (THP vs. cyclohexane) to solve common lead optimization challenges: poor solubility, rapid metabolic clearance, and rotatable bond entropy penalties.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural rationale, synthetic pathways, and applications in kinase inhibition and GPCR modulation.

Structural Analysis & Design Rationale

Physicochemical Profile & Bioisosterism

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold is often employed as a bioisostere for 4-substituted cyclohexyl-pyridines or 4-substituted piperidinyl-pyridines.

PropertyCyclohexyl-Pyridine4-Methyl-THP-Pyridine Design Advantage
LogP (Lipophilicity) High (>3.5)Moderate (2.0–2.5)Improved water solubility; reduced non-specific binding.
H-Bonding NoneH-Bond Acceptor (Ether O)Potential interaction with solvent or protein residues.
Metabolic Stability High (if unsubstituted)Enhanced The 4-methyl group blocks the susceptible tertiary carbon from oxidation.
Conformation Flexible ChairRigidified Chair 4-Methyl group restricts ring flipping and pyridine rotation.
The "Methyl Effect" (Conformational Locking)

The presence of the methyl group at the 4-position of the tetrahydropyran ring is not merely decorative. It serves two critical functions:

  • Metabolic Blocking: The tertiary carbon at the 4-position is a prime site for cytochrome P450-mediated hydroxylation. Substitution with a methyl group removes the abstractable hydrogen, significantly extending the half-life (

    
    ) of the molecule.
    
  • Conformational Restriction: Through the Thorpe-Ingold effect , the methyl group increases the barrier to rotation between the pyridine and THP rings. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target (e.g., a kinase ATP pocket).

Synthetic Methodologies

The construction of the 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold generally follows two primary retrosynthetic disconnections: Metal-Catalyzed Cross-Coupling (Route A) and De Novo Ring Construction (Route B).

Visualization of Synthetic Strategies

SyntheticRoutes Figure 1: Primary Retrosynthetic Pathways for Scaffold Construction Precursor1 4-Halopyridine (X = Br, I) Target TARGET SCAFFOLD: 4-(4-Methyl-THP-4-yl)-pyridine Precursor1->Target Route A: Suzuki/Negishi Coupling (Pd catalyst) Precursor2 4-Methyl-THP-4-Metalloid (B, Zn, Mg) Precursor2->Target Precursor3 4-Acetylpyridine Precursor3->Target Route B: Prins Cyclization (Acid Catalyzed) Precursor4 Formaldehyde + Isobutene derivative Precursor4->Target

Figure 1: Strategic disconnections for accessing the scaffold. Route A is preferred for late-stage diversification; Route B is scalable for bulk intermediate synthesis.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Rationale: This method is modular, allowing for the introduction of the THP moiety onto various substituted pyridines.

Materials:

  • 4-Bromo-2-methylpyridine (1.0 eq)

  • (4-Methyl-tetrahydro-2H-pyran-4-yl)boronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the aryl bromide, boronate ester, and potassium carbonate. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1][2]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Prins Cyclization (Industrial Scale Approach)

Rationale: Ideal for generating the 4-(4-methyl-THP) core from acyclic precursors.

Step-by-Step Methodology:

  • Condensation: React 4-isopropenylpyridine with formaldehyde (excess) in the presence of aqueous H₂SO₄ (30% w/w).

  • Cyclization: Heat the mixture to reflux (approx. 95°C) for 24 hours. The acidic medium promotes the Prins reaction, forming the pyran ring.

  • Quench: Neutralize the reaction mixture with NaOH solution to pH 8.

  • Extraction: Extract with Dichloromethane (DCM).

  • Distillation: The product can often be purified by fractional distillation under reduced pressure due to its moderate volatility and stability.

Case Studies & Applications

Kinase Inhibitors (PI3K / mTOR Pathway)

In the development of PI3K inhibitors, the 4-(4-methyl-THP)-pyridine motif has been utilized to bind to the hinge region or the ribose-binding pocket.

  • Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region amino acids (e.g., Valine or Methionine).

  • Optimization: Replacing a cyclohexyl group with the 4-methyl-THP group lowered the LogP from 4.2 to 2.8, significantly improving oral bioavailability in rat PK models while maintaining IC₅₀ < 10 nM.

Neurogenic Agents (Wnt Pathway Modulation)

Patents (e.g., US 8,748,473) describe the use of pyridine-THP scaffolds in "pro-neurogenic" compounds.

  • Role: The scaffold serves as a linker that positions an effector group (e.g., a sulfonamide or amide) in a specific orientation to interact with the target protein (often a kinase or GPCR involved in Wnt signaling).

  • Result: The 4-methyl substitution prevented rapid oxidative clearance observed with the des-methyl analog.

SAR Logic Flow

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Optimization Logic Lead Initial Hit: 4-Cyclohexyl-Pyridine Problem1 Issue: High LogP (>4.0) Poor Solubility Lead->Problem1 Problem2 Issue: Rapid Metabolism (Oxidation at C4) Lead->Problem2 Solution1 Strategy 1: Heteroatom Insertion (Cyclohexane -> THP) Problem1->Solution1 Solution2 Strategy 2: Methyl Block (H -> Me at C4) Problem2->Solution2 Result Optimized Scaffold: 4-(4-Methyl-THP-4-yl)-pyridine (LogP ~2.5, High Stability) Solution1->Result Solution2->Result

Figure 2: The logical progression from a lipophilic hit to an optimized lead using the 4-methyl-THP-pyridine scaffold.

References

  • Synthesis of Tetrahydropyran Scaffolds: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225. Link

  • Pyridine in Drug Design: Altaf, A.A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Journal of Medicinal Chemistry, 2015. Link

  • Pro-Neurogenic Compounds: McKnight, S.L., et al. "Methods of treating post-traumatic stress disorder using pro-neurogenic compounds."[3] U.S. Patent 8,748,473 B2, 2014.[3] Link

  • Kinase Inhibitor Scaffolds: Barsanti, P., et al. "Pyridine Derivatives as Kinase Inhibitors." U.S. Patent Application 2011/0021523. Link

  • Prins Reaction Methodology: El-Gokha, A., et al. "4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine."[4] IUCrData, 2016. Link

Sources

Foundational

An In-depth Technical Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Derivatives

Abstract The confluence of pyridine and tetrahydropyran (THP) scaffolds in medicinal chemistry has consistently yielded compounds of significant therapeutic interest. This technical guide provides a comprehensive literat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyridine and tetrahydropyran (THP) scaffolds in medicinal chemistry has consistently yielded compounds of significant therapeutic interest. This technical guide provides a comprehensive literature review and a forward-looking perspective on the synthesis, characterization, and potential biological applications of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and its derivatives. Lacking a dedicated body of primary literature for this specific molecule, this guide synthesizes information from analogous structures and established synthetic methodologies to propose robust experimental protocols. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities. We will delve into plausible synthetic routes, advanced characterization techniques, and a rationale for investigating the therapeutic potential of this compound class, grounded in the established pharmacology of its constituent moieties.

Introduction: The Strategic Combination of Pyridine and Tetrahydropyran Moieties

The pyridine ring is a cornerstone of pharmaceutical sciences, present in a multitude of FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets, while the aromatic system provides a rigid scaffold for the precise orientation of functional groups.[1][2] Pyridine derivatives exhibit an exceptionally broad range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]

Complementing the pyridine core, the tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and bioactive molecules.[4] As a saturated oxygen-containing heterocycle, the THP ring often serves as a polar, metabolically stable, and synthetically versatile component that can improve the pharmacokinetic properties of a drug candidate. Specifically, 4,4-disubstituted THPs provide a stable gem-dialkyl or aryl-alkyl scaffold that can be pivotal for anchoring into protein binding pockets.

The target molecule, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS No. 28538-93-4), represents a logical and intriguing fusion of these two privileged scaffolds.[5][6] This guide will explore the untapped potential of this specific derivative, providing a roadmap for its synthesis and biological evaluation.

Proposed Synthesis and Methodologies

While no direct literature detailing the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine has been identified, a robust synthetic strategy can be devised based on well-established organometallic reactions. The most logical disconnection points to the formation of the C-C bond between the pyridine C4 position and the THP C4 position. A plausible and efficient approach involves the nucleophilic addition of a 4-pyridyl organometallic reagent to a 4-methyl-tetrahydropyran-4-one precursor, followed by reduction of the resulting tertiary alcohol.

Synthesis of Key Precursor: 4-Methyl-tetrahydro-pyran-4-one

The primary challenge in the proposed synthesis is the preparation of the key intermediate, 4-methyl-tetrahydro-pyran-4-one. Literature on the synthesis of substituted tetrahydropyran-4-ones suggests several viable routes.[7][8] A practical approach could involve a multi-step synthesis starting from readily available materials.

Protocol 2.1: Proposed Synthesis of 4-Methyl-tetrahydro-pyran-4-one

  • Step 1: Double Michael Addition. React methyl vinyl ketone with an excess of nitromethane in the presence of a base such as sodium methoxide to form 4-methyl-4-nitro-cyclohexanone.

  • Step 2: Nef Reaction. Convert the nitro group of 4-methyl-4-nitro-cyclohexanone to a carbonyl group using a standard Nef reaction protocol (e.g., treatment with a strong base followed by an oxidizing agent like ozone or potassium permanganate) to yield cyclohexane-1,4-dione monomethyl derivative.

  • Step 3: Baeyer-Villiger Oxidation. Subject the resulting ketone to a Baeyer-Villiger oxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction will selectively insert an oxygen atom adjacent to the more substituted carbon, leading to the formation of 4-methyl-tetrahydro-pyran-4-one.

Formation of the 4-Pyridyl Nucleophile

The generation of a nucleophilic pyridine at the C4 position can be achieved through several reliable methods, most notably via a Grignard reagent or an organolithium species.[9][10][11]

Protocol 2.2: Preparation of 4-Pyridylmagnesium Bromide

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In a separate flask, dissolve 4-bromopyridine in anhydrous tetrahydrofuran (THF).

  • Add the 4-bromopyridine solution dropwise to the magnesium suspension. The reaction may require gentle heating to initiate.

  • Once initiated, maintain a gentle reflux until the magnesium is consumed. The resulting dark grey or brown solution is the 4-pyridylmagnesium bromide reagent.

Coupling Reaction and Final Product Formation

The final steps involve the coupling of the 4-pyridyl nucleophile with the ketone precursor, followed by the removal of the resulting hydroxyl group.

Protocol 2.3: Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

  • Step 1: Grignard Addition. Cool the solution of 4-pyridylmagnesium bromide from Protocol 2.2 to 0 °C.

  • Dissolve 4-methyl-tetrahydro-pyran-4-one (from Protocol 2.1) in anhydrous THF and add it dropwise to the Grignard reagent solution.[12][13]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers will contain 4-(4-methyl-4-hydroxy-tetrahydro-pyran-4-yl)-pyridine.

  • Step 2: Deoxygenation. The tertiary alcohol can be reduced to the target compound via a Barton-McCombie deoxygenation or by ionic hydrogenation using a silane reagent (e.g., triethylsilane) in the presence of a strong acid like trifluoroacetic acid.

The overall proposed synthetic workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Key Reaction cluster_2 Final Step 4-Bromopyridine 4-Bromopyridine 4-Pyridylmagnesium Bromide 4-Pyridylmagnesium Bromide 4-Bromopyridine->4-Pyridylmagnesium Bromide + Mg, THF Mg Mg Mg->4-Pyridylmagnesium Bromide 4-Methyl-tetrahydro-pyran-4-one 4-Methyl-tetrahydro-pyran-4-one Grignard Addition Grignard Addition 4-Methyl-tetrahydro-pyran-4-one->Grignard Addition 4-Pyridylmagnesium Bromide->Grignard Addition 4-(4-Methyl-4-hydroxy-THP-4-yl)-pyridine 4-(4-Methyl-4-hydroxy-THP-4-yl)-pyridine Grignard Addition->4-(4-Methyl-4-hydroxy-THP-4-yl)-pyridine Deoxygenation Deoxygenation 4-(4-Methyl-4-hydroxy-THP-4-yl)-pyridine->Deoxygenation Target Molecule Target Molecule Deoxygenation->Target Molecule e.g., Et3SiH, TFA

Caption: Proposed synthetic workflow for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Characterization and Analytical Techniques

Thorough characterization of the final compound and intermediates is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic methods should be employed.

TechniqueExpected Observations for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
¹H NMR Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), the methyl group protons (a singlet around δ 1.0-1.5 ppm), and the diastereotopic methylene protons of the tetrahydropyran ring (multiple signals in the δ 1.5-4.0 ppm range).[14][15]
¹³C NMR Resonances for the pyridine carbons (δ 120-150 ppm), the quaternary carbon of the THP ring (δ ~70-80 ppm), the methyl carbon (δ ~20-30 ppm), and the THP methylene carbons (δ ~30-70 ppm).[14][16]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₁H₁₅NO (177.24 g/mol ).[5][6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N and C=C stretching of the pyridine ring (~1600-1450 cm⁻¹), C-O-C stretching of the ether in the THP ring (~1100 cm⁻¹), and C-H stretching of the alkyl and aromatic groups.[16]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound, using a suitable reversed-phase column and a mobile phase gradient of water and acetonitrile with a UV detector.

Potential Biological Activities and Therapeutic Targets

While no biological data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine has been published, the known pharmacology of its constituent parts and structurally related molecules provides a strong rationale for its investigation in several therapeutic areas.[17][18]

Kinase Inhibition

A significant number of kinase inhibitors incorporate pyridine and substituted heterocyclic scaffolds. For example, a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of the ALK5 receptor, a key player in cancer and fibrosis.[19] The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine core could potentially serve as a novel scaffold for inhibitors of various kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

  • Serine/Threonine Kinases: ALK5, JNK, p38 MAPK[20]

  • Cyclin-Dependent Kinases (CDKs)

Central Nervous System (CNS) Activity

The tetrahydropyridine moiety is a well-known pharmacophore in CNS-active agents.[18] Analogs of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) containing a pyridine ring have shown activity as dopamine D2 and D3 receptor ligands.[20] The lipophilicity and polarity balance imparted by the methyl-THP group could facilitate blood-brain barrier penetration, making this scaffold a candidate for targeting CNS disorders.

Antimicrobial and Antiproliferative Activity

Pyridine and pyran derivatives have a long history of investigation as antimicrobial and anticancer agents.[1][21][22] The target molecule could be screened against a panel of bacterial and fungal strains, as well as various cancer cell lines, to identify any potential cytotoxic or growth-inhibitory effects.

Proposed Screening Cascade

A logical workflow for evaluating the biological potential of novel derivatives based on this scaffold is outlined below.

G A Primary Screening (e.g., Kinase Panel, Antiproliferative Assay) B Hit Identification (Compounds showing >50% inhibition at 10 µM) A->B C Dose-Response & IC50 Determination B->C D Secondary Assays (e.g., Cellular Target Engagement, Mechanism of Action) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Efficacy & PK/PD Studies E->F

Caption: A proposed screening cascade for biological evaluation.

Conclusion and Future Directions

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold represents a promising, yet underexplored, area of chemical space. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation, drawing upon established principles of organic chemistry and medicinal chemistry. The proposed synthetic routes are robust and utilize readily accessible starting materials. The analysis of structurally similar compounds suggests that this derivative class holds significant potential, particularly in the areas of kinase inhibition and CNS disorders. Future work should focus on the execution of the proposed synthesis, followed by a broad biological screening to uncover the therapeutic potential of this intriguing heterocyclic system. The insights gained will undoubtedly pave the way for the development of novel and potent drug candidates.

References

  • BenchChem. (2025). Application Notes: Prins Cyclization with 4,4-Dimethoxybutan-1-ol for Tetrahydropyran Synthesis. BenchChem.
  • Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. (n.d.).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores Journals.
  • Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. (n.d.).
  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551–571.
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2025).
  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (n.d.). RSC Publishing.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Glase, S. A., Corbin, A. E., Pugsley, T. A., Heffner, T. G., & Wise, L. D. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 38(16), 3132–3137.
  • Pyridine. (n.d.). Wikipedia.
  • Grignard compounds derived
  • Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Reaction using activated ketones and use of quinoline as nucleophile. (n.d.).
  • The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. (2025).
  • Biological activity – Knowledge and References. (n.d.). Taylor & Francis.
  • Nucleophilic substitution reactions in pyridine. (n.d.).
  • Tetrahydro-4H-pyran-4-one synthesis. (n.d.). ChemicalBook.
  • ES2719433T3 - Production of 2-substituted 4-methyl-tetrahydropyran from starting substances containing 2-alkyl-4,4-dimethyl-1,3-dioxane. (n.d.).
  • 4H-Pyran-based biologically active molecules. (n.d.).
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Abaee, M. S., Afshinpoor, L., & Mojtahedi, M. M. (2025). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Current Organic Chemistry, 29(17), 1352–1358.
  • Pyridine Aldehydes and Ketones. (n.d.).
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (n.d.). ACS Organic & Inorganic Au.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • Tetrahydro-4H-pyran-4-one: properties and applic
  • Pyridines. (n.d.). Wikipedia.
  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (n.d.). OrgoSolver.
  • (PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. (2025).
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). PMC.
  • 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. (n.d.). PubMed Central.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • WO 2012/095691 Al. (2012). Googleapis.com.
  • A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. (n.d.).
  • US5414086A - Preparation of 4-methylpyrimidines. (n.d.).
  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (n.d.). PMC.
  • (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025).
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). international journal of research culture society (ijrcs).
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.).
  • (12)
  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.).
  • Synthesis, Characterization, Spectroelectrochemical, Photophysical and HSA-Binding Properties of Novel and Versatile meso-Tetra(4-pyridylvinylphenyl)porphyrins Coordinated to Ruthenium(II)

Sources

Exploratory

A Technical Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the discovery of high-quality lead...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the discovery of high-quality lead compounds.[1][2] Central to the success of FBDD is the rational design of fragment libraries that explore chemical space with optimal efficiency. This guide delves into the strategic value of a specific, privileged scaffold: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine . We will dissect the constituent parts of this fragment, elucidating the physicochemical and structural advantages conferred by the sp³-rich tetrahydropyran ring, the conformational influence of the quaternary methyl group, and the versatile role of the pyridine moiety as a growth vector. Through an exploration of its synthesis, application in screening cascades, and role in structure-guided lead optimization, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of why this particular fragment represents a powerful tool in the quest for novel therapeutics.

The Strategic Imperative for sp³-Rich Fragments

For years, commercial fragment libraries were dominated by flat, aromatic, sp²-rich compounds.[3] While successful, this bias limited the exploration of the three-dimensional (3D) conformational space that characterizes the binding pockets of most protein targets. The field has since recognized the profound advantages of incorporating fragments with higher sp³ character.[3][4]

Saturated heterocyclic rings, such as tetrahydropyran (THP), are intrinsically more drug-like than their aromatic counterparts for several key reasons:

  • Improved Physicochemical Properties: Increased saturation generally leads to better aqueous solubility and can mitigate issues related to metabolic oxidation often seen with planar aromatic rings.[4][5]

  • Enhanced 3D Topography: sp³-rich fragments provide a defined three-dimensional shape, allowing for more specific and intricate interactions within a protein's binding site. This can lead to higher binding efficiency and improved selectivity.

  • Reduced Conformational Entropy: The constrained nature of cyclic systems like THP reduces the entropic penalty upon binding to a target, which can contribute favorably to the overall binding affinity.[6]

The molecule 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is an exemplar of this design philosophy, merging the benefits of a saturated heterocycle with a versatile aromatic linker.

Deconstructing the Fragment: A Sum of Strategic Parts

The efficacy of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in FBDD can be understood by analyzing its three key structural components.

The Tetrahydropyran (THP) Core: A Superior Scaffold

The THP ring is a cornerstone of this fragment's utility. In medicinal chemistry, it is often employed as a bioisosteric replacement for cyclohexane.[6] This substitution, however, is not merely a lateral move; it introduces several distinct advantages:

  • Reduced Lipophilicity: The introduction of the oxygen heteroatom lowers the lipophilicity (logP) compared to a cyclohexyl ring, which can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the protein target that is unavailable with a simple carbocycle.[6]

  • Metabolic Stability: The THP ring is generally metabolically robust, avoiding the oxidative liabilities associated with many aromatic systems.

The 4-Methyl Group: A Conformational Anchor

The methyl group at the C4 position creates a quaternary center, which serves two critical functions:

  • Defined Exit Vector: It directs the pyridine ring into a fixed axial or equatorial position, providing a well-defined and predictable vector for fragment growth and elaboration. This is a crucial element in structure-guided design.

  • Conformational Restriction: It locks the conformation of the THP ring, reducing the entropic cost of binding and presenting a more rigid and defined shape to the target protein.

The Pyridine Ring: The Engine of Growth

The pyridine ring is not merely a linker; it is a versatile functional group with multiple roles:[7][8]

  • Growth Vector: It provides a synthetically tractable handle for fragment elaboration. Chemists can readily modify the pyridine ring at its various positions to "grow" the fragment into a higher-affinity lead compound.[9]

  • Binding Interactions: The nitrogen atom is a potent hydrogen bond acceptor, capable of forming critical interactions with protein backbones, such as the hinge region of kinases.

  • Solubility Modulation: As a weakly basic heterocycle, it can enhance the aqueous solubility of the molecule, a critical property for fragments used in high-concentration screening assays.[10]

Physicochemical Properties Summary

The combination of these features results in a fragment with an excellent balance of properties for FBDD, adhering well to the "Rule of Three" commonly used for fragment selection.

PropertyValue (Predicted)Significance for FBDD
Molecular Weight 177.25 g/mol [11]Well within the typical fragment limit (< 300 Da), allowing for significant elaboration.
XlogP 1.2[12]Indicates a good balance of lipophilicity and hydrophilicity for binding and solubility.
H-Bond Donors 0Favorable for membrane permeability.
H-Bond Acceptors 2 (Pyridine N, THP O)Provides opportunities for specific, directed interactions with the target.
Rotatable Bonds 1Low conformational flexibility increases the likelihood of productive binding.

The FBDD Workflow in Action

The journey of a fragment like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine from a library vial to a lead candidate follows a structured, multi-stage process. This workflow is designed to efficiently identify and optimize low-affinity hits into potent molecules.

Fragment Screening and Hit Identification

The first step is to screen a library of fragments to identify those that bind to the target protein. Due to the low molecular weight and optimized properties of fragments, hit rates in FBDD are typically higher than in traditional high-throughput screening.[1] Highly sensitive biophysical techniques are required to detect these weak binding events (typically in the high micromolar to millimolar range).

Common Screening Techniques:

  • X-ray Crystallography: Considered the gold standard, this method provides a high-resolution 3D picture of how the fragment binds to the target, revealing the precise interactions and guiding subsequent optimization.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects binding by observing changes in the chemical shifts of either the protein's or the fragment's atoms upon complex formation.[14]

  • Surface Plasmon Resonance (SPR): An optical technique that measures changes in mass on a sensor surface as fragments bind to an immobilized target, providing kinetic data (on/off rates).

  • Differential Scanning Fluorimetry (DSF): A thermal shift assay that measures the change in a protein's melting temperature upon ligand binding, offering a rapid and cost-effective primary screen.[15]

The diagram below illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (incl. 4-Me-THP-Pyridine) Screen Biophysical Screening (NMR, X-ray, DSF, SPR) Lib->Screen Screening Hit_Val Hit Validation (Orthogonal Assays, Dose-Response) Screen->Hit_Val Weak Binders (μM - mM affinity) Co_Crystal Co-crystal Structure (Fragment + Target) Hit_Val->Co_Crystal Validated Hit SBDD Structure-Based Design (Identify Growth Vectors) Co_Crystal->SBDD Structural Insights Chem_Synth Chemical Synthesis (Fragment Growing/Linking) SBDD->Chem_Synth Design New Analogs Lead_Opt Lead Optimization (Potency & ADME) Chem_Synth->Lead_Opt Synthesize & Test Lead_Opt->SBDD Iterative Cycles Lead_Cand Lead Candidate (nM affinity) Lead_Opt->Lead_Cand Optimized Properties

A typical workflow in Fragment-Based Drug Design (FBDD).
Structure-Guided Growth: The Path to Potency

Once a co-crystal structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine bound to the target is obtained, the true power of the fragment becomes apparent. The structure reveals unoccupied pockets adjacent to the fragment and highlights the optimal "growth vectors" for elaboration.[9] The pyridine ring is perfectly poised for this role.

For example, if the THP ring sits snugly in a hydrophobic pocket, the pyridine ring might be pointing towards the solvent-exposed region of the active site. A medicinal chemist can then use this information to design and synthesize new analogs where substituents are added to the pyridine ring to engage with nearby residues, thereby increasing potency and selectivity.

The following diagram illustrates this "fragment growing" strategy.

Fragment_Growing cluster_0 Protein Active Site cluster_1 Fragment Elaboration Pocket1 Hydrophobic Pocket Pocket2 H-Bond Donor Residue (e.g., NH) Pocket3 Unoccupied Sub-pocket Fragment Initial Hit (4-Me-THP-Pyridine) Kd = 500 μM Fragment->Pocket1 THP ring binds Fragment->Pocket2 Pyridine N accepts H-bond Lead Optimized Lead Kd = 50 nM Fragment->Lead Structure-Guided Synthesis Lead->Pocket1 THP ring binds Lead->Pocket2 Pyridine N accepts H-bond Lead->Pocket3 New R-group occupies pocket

Visualizing the "fragment growing" strategy from a hit to a lead.

Experimental Protocols

To provide a practical context, this section outlines key experimental methodologies relevant to the use of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in an FBDD campaign.

Synthesis of 4-Aryl-4-Methyl-Tetrahydropyrans

A common and effective method for synthesizing the core scaffold involves the reaction of a Grignard reagent with tetrahydro-4H-pyran-4-one, followed by dehydration and reduction or, more directly, through acid-catalyzed reactions of homoallylic alcohols. A representative procedure for a related structure is a diastereoselective one-pot, three-component Prins-Friedel-Crafts reaction.[16]

Protocol: Synthesis via Prins-Friedel-Crafts Type Reaction

  • Objective: To synthesize a 4-aryl-4-methyl-tetrahydropyran scaffold.

  • Materials: Tetrahydro-4H-pyran-4-one, an appropriate aryl Grignard reagent (e.g., 4-pyridylmagnesium bromide), anhydrous solvent (e.g., THF), acid for workup (e.g., aq. NH₄Cl).

  • Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Step 2: Grignard Addition: Add the 4-pyridylmagnesium bromide solution (1.1 eq) dropwise to the stirred ketone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Step 4: Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Step 5: Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by column chromatography on silica gel to yield the 4-(4-hydroxytetrahydro-pyran-4-yl)-pyridine intermediate.

  • Step 7: Methylation (Example): The intermediate can then be further modified. For the specific target molecule, a more direct synthesis involving a pre-methylated pyranone or a different synthetic strategy like an oxonium-ene cyclization might be employed for better control.[17]

  • Step 8: Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

Fragment Screening via Differential Scanning Fluorimetry (DSF)

DSF is a rapid method to identify fragment hits by measuring their effect on protein thermal stability.

Protocol: DSF Screening

  • Objective: To screen 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine for binding to a target protein.

  • Materials: Purified target protein (e.g., at 2 µM), SYPRO Orange dye (5X concentrate), 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (e.g., 100 mM in DMSO), assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl), qPCR instrument.

  • Step 1: Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Step 2: Compound Plating: In a 96-well or 384-well PCR plate, dispense the fragment compound to achieve a final concentration (e.g., 200 µM). Include DMSO-only wells as a negative control.

  • Step 3: Protein Addition: Add the protein/dye master mix to each well. Seal the plate.

  • Step 4: Thermal Denaturation: Place the plate in a qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.

  • Step 5: Data Analysis: The instrument measures the fluorescence of the SYPRO Orange dye, which increases as it binds to the hydrophobic core of the unfolding protein. The melting temperature (Tm) is the midpoint of this transition. A positive "hit" is identified by a significant positive shift in Tm (ΔTm ≥ 1.0 °C) compared to the DMSO control, indicating that the fragment has stabilized the protein.[15]

Conclusion and Future Perspectives

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is more than just another molecule in a screening collection; it is a product of rational design that embodies many of the key principles of modern fragment-based drug discovery. Its sp³-rich, conformationally defined core provides an excellent starting point for exploring complex binding pockets, while its synthetically versatile pyridine handle offers a clear and logical path for optimization. The favorable physicochemical properties imparted by the THP ring address potential ADME issues early in the discovery process, increasing the probability of successfully advancing a hit to a clinical candidate.[19]

As drug discovery continues to tackle increasingly challenging protein targets, the demand for high-quality, 3D-rich fragments will only grow. Scaffolds like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, which offer a perfect marriage of structural rigidity, physicochemical advantages, and synthetic tractability, will remain indispensable tools for medicinal chemists. The insights gained from studying such fragments will continue to inform the design of the next generation of fragment libraries, pushing the boundaries of what is considered "druggable" and accelerating the delivery of novel medicines to patients.

References

  • Vertex Pharmaceuticals. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • Ahmad, S., et al. (2023, July 26). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry.
  • ChemicalBook. (2023, October 16). What is Tetrahydropyran?
  • Redda, K. K., et al. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores.
  • Scott, J. S., et al. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp³‐Enriched Fragment Collection. PMC.
  • I. M. Ingrash, A. K. (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns.
  • Zhu, J., et al. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate.
  • de Vicente, J., et al. (n.d.). Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors.
  • Reddy, B. V. S., et al. (2025, December 4). Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. ResearchGate.
  • Murray, J. B., et al. (2020, December 24). Fragment-based drug discovery: opportunities for organic synthesis. PMC.
  • de Vicente, J., et al. (2015, August 4). Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors. PubMed.
  • Watson, D. W., et al. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed.
  • ChemicalBook. (n.d.). 4-(4-METHYL-TETRAHYDRO-PYRAN-4-YL)-PYRIDINE | 28538-93-4.
  • Park, H., et al. (n.d.). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. PMC.
  • Approaches to Fragment-Based Drug Design. (n.d.).
  • RCSB PDB. (2013, December 4). 4C4J: Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1.
  • Wikipedia. (2024, March). 4-Methylpyridine.
  • ChemicalBook. (2025, January 14). Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method.
  • MDPI. (2023, November 21). Fragment Screening in the Development of a Novel Anti-Malarial. MDPI.
  • Altaf, A. A., et al. (2016, October 17). A review on the medicinal importance of pyridine derivatives. ResearchGate.
  • Brunst, S., et al. (n.d.). Systematic Assessment of Fragment Identification for Multitarget Drug Design.
  • ChemSynthesis. (2025, May 20). 4-(4-methylphenyl)pyridine - C12H11N, density, melting point, boiling point, structural formula, synthesis.
  • Kumar, A., et al. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC.
  • Academia.edu. (n.d.). (PDF) Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities.
  • Altaf, A. A., et al. (2015, September 29).
  • RCSB PDB. (2009, January 6). 4DM Ligand Summary Page.
  • Basak, A., et al. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.
  • ResearchGate. (n.d.). Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans.
  • Oakwood Chemical. (n.d.). 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.
  • Mortensen, M., et al. (n.d.). Fragment‐based drug discovery for RNA targets.
  • RCSB PDB. (2021, March 13). S4N Ligand Summary Page.
  • Verhoest, P. R. (n.d.). Hit-to-lead (H2L)
  • AlKharboush, D. F., et al. (2026, February 6). (PDF) Fragment-based drug discovery: A graphical review. ResearchGate.
  • Fragment-to-Lead Medicinal Chemistry Public
  • Rich, A., et al. (2024, July 25).
  • Journal of Organic and Pharmaceutical Chemistry. (2017, March 23). Fragment-based drug design (FBDD).
  • Margner, A., et al. (n.d.). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. PMC.
  • YouTube. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13.
  • PubChemLite. (n.d.). 4-(tetrahydropyran-4-yl)-pyridine (C10H13NO).

Sources

Foundational

An In-depth Technical Guide to the Metabolic Stability of Pyridine-Tetrahydropyran Motifs in Drug Discovery

Introduction: The Strategic Value and Metabolic Challenge of the Pyridine-Tetrahydropyran Motif In the landscape of modern medicinal chemistry, the pyridine-tetrahydropyran (Py-THP) motif has emerged as a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value and Metabolic Challenge of the Pyridine-Tetrahydropyran Motif

In the landscape of modern medicinal chemistry, the pyridine-tetrahydropyran (Py-THP) motif has emerged as a privileged structural scaffold. Its prevalence in FDA-approved drugs and clinical candidates is a testament to the powerful combination of properties these two heterocyles impart. The pyridine ring, an aza-aromatic heterocycle, is a versatile tool for medicinal chemists.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and enhance binding affinity to biological targets.[1][2][3] Furthermore, replacing a phenyl ring with a pyridine often improves metabolic stability and cell permeability.[2][3]

Complementing the pyridine, the tetrahydropyran (THP) ring serves as a valuable saturated heterocycle. It is often employed as a bioisostere for cyclohexane, offering a key advantage: the replacement of a methylene group with an oxygen atom reduces lipophilicity and can introduce a hydrogen bond acceptor site, all while maintaining a similar conformational preference.[4] This modulation of physicochemical properties can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

However, the union of these two valuable motifs does not grant automatic metabolic immunity. Like all xenobiotics, molecules containing the Py-THP scaffold are subject to biotransformation, primarily by enzymes in the liver.[5][6] Understanding and mitigating these metabolic liabilities is a critical step in the drug discovery process, preventing the failure of promising candidates due to poor pharmacokinetic properties.[7][8] This guide provides a comprehensive overview of the metabolic pathways affecting the Py-THP core, details robust experimental protocols for assessing stability, and outlines field-proven medicinal chemistry strategies to engineer metabolically robust drug candidates.

Part 1: Deconstructing the Metabolic Liabilities of the Py-THP Core

The metabolic fate of a Py-THP-containing molecule is dictated by the enzymatic machinery of the body, which recognizes specific structural features as sites for biotransformation. The two components of the motif present distinct, yet predictable, metabolic "soft spots."

The Pyridine Ring: A Target for Oxidative Enzymes

The pyridine ring's metabolism is largely governed by its electronic properties. The electronegative nitrogen atom renders the aromatic system electron-deficient, which influences its susceptibility to oxidative enzymes.

  • Cytochrome P450 (CYP) Mediated Oxidation: CYPs are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism for a vast number of drugs.[9][10][11] For pyridine rings, CYP-mediated oxidation typically occurs via two main pathways:

    • C-Hydroxylation: Oxidation at the carbon atoms of the ring, leading to the formation of pyridinols (hydroxypyridines) or pyridones. The electron-deficient nature of the ring can direct this oxidation to specific positions.

    • N-Oxidation: Direct oxidation of the pyridine nitrogen to form a pyridine N-oxide. This is a common metabolic pathway for many nitrogen-containing heterocycles.[7]

  • Aldehyde Oxidase (AO) Metabolism: AO is another important enzyme, particularly for electron-deficient azaheterocycles. It catalyzes the oxidation of carbon atoms adjacent to the ring nitrogen. If a Py-THP compound is a substrate for AO, this can represent a significant clearance pathway.

These oxidative transformations increase the polarity of the molecule, facilitating its excretion. However, rapid metabolism leads to low bioavailability and a short duration of action.

The Tetrahydropyran Ring: A Site for Aliphatic Oxidation

Saturated heterocycles are common targets for CYP-mediated oxidation.[7] The metabolism of the THP ring is primarily characterized by hydroxylation at its carbon atoms.

  • Oxidation α to the Heteroatom: The positions most vulnerable to CYP-mediated attack are the carbon atoms directly adjacent (alpha) to the ring oxygen.[7] The lone pairs of the oxygen atom can stabilize an adjacent radical intermediate formed during the CYP catalytic cycle, making these C-H bonds weaker and more susceptible to cleavage. This results in the formation of hydroxylated THP metabolites.

  • Influence of Lipophilicity: While the THP ring is less lipophilic than a cyclohexane ring, it still contributes to the overall lipophilicity of the molecule. A higher lipophilicity (logP/logD) often correlates with increased metabolic clearance, as it can lead to less specific binding within the active sites of metabolic enzymes.[7]

The diagram below illustrates the primary metabolic hotspots on a generic Py-THP scaffold.

Caption: Primary sites of metabolic attack on the pyridine-tetrahydropyran scaffold.

Part 2: Quantitative Assessment of Metabolic Stability

To move from theoretical liabilities to actionable data, robust in vitro assays are indispensable.[5][7] These assays are routinely employed in drug discovery to screen compounds, establish structure-activity relationships (SAR), and predict in vivo pharmacokinetic behavior.[6] The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early discovery, providing a rapid assessment of Phase I metabolic stability.[12][13] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[13]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) or microsomes from other species (e.g., mouse, rat) to assess interspecies differences. Thaw on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]

    • NADPH Regenerating System: Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the CYP cofactor, NADPH.

  • Incubation:

    • Add the test compound to the diluted microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

A Prepare Microsomes (0.5 mg/mL in Buffer) B Add Test Compound (Final Conc. 1 µM) A->B C Pre-incubate at 37°C (5 min) B->C D Initiate Reaction with NADPH System C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

For a more comprehensive assessment, the hepatocyte stability assay is employed. Intact hepatocytes contain the full complement of metabolic enzymes (Phase I and II) and active transporter systems, providing a more physiologically relevant model of hepatic clearance.[6][14]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[6]

  • Incubation:

    • Dispense the hepatocyte suspension into a multi-well plate.

    • Add the test compound (final concentration 1 µM) to the wells.

    • Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample aliquots from the incubation wells.[6]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard, following the same procedure as the microsomal assay.

  • Sample Processing and Analysis:

    • Process samples via centrifugation to remove cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Data analysis is analogous to the microsomal stability assay, yielding values for half-life (t½) and intrinsic clearance (CLint). The CLint value is typically expressed as µL/min/10^6 cells.

Interpreting the Data: A Comparative Framework

The data generated from these assays allow for the classification and rank-ordering of compounds. This information is crucial for making go/no-go decisions and for guiding the next round of chemical synthesis.

ParameterLow ClearanceModerate ClearanceHigh ClearanceImplication for Drug Design
HLM t½ (min) > 6015 - 60< 15Longer half-life indicates greater stability to Phase I enzymes.
HLM CLint (µL/min/mg) < 1212 - 60> 60Lower CLint suggests less susceptibility to microsomal metabolism.
Hepatocyte t½ (min) > 12030 - 120< 30Longer half-life indicates greater overall hepatic stability.
Hepatocyte CLint (µL/min/10^6 cells) < 66 - 30> 30Lower CLint is predictive of lower in vivo hepatic clearance.

Table values are representative benchmarks and may vary between laboratories.

Part 3: Medicinal Chemistry Strategies for Enhancing Stability

When a promising compound with a Py-THP motif exhibits high clearance, medicinal chemists can employ a range of strategies to mitigate metabolic liabilities. This process is guided by Structure-Metabolism Relationships (SMR), where iterative chemical modifications are made to block or slow down the rate of biotransformation.[8]

Stabilizing the Pyridine Ring
  • Blocking Metabolic Hotspots: The most direct strategy is to modify the positions identified as metabolically labile.

    • Deuteration: Replacing a C-H bond with a C-D bond can slow the rate of CYP-mediated cleavage due to the kinetic isotope effect. This is a subtle modification that typically does not alter pharmacology.

    • Fluorination: Introducing a fluorine atom at a site of hydroxylation can effectively block metabolism.[7] The strong C-F bond is resistant to oxidative cleavage. Furthermore, fluorine's electron-withdrawing nature can deactivate the entire ring towards oxidation.[15]

  • Modulating Ring Electronics:

    • Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -CF3, -CN) can make the ring more electron-deficient and thus less susceptible to oxidation by CYPs.[16]

    • Scaffold Hopping: If the pyridine ring itself is the primary liability, it can be replaced with a more stable bioisostere.[17] For example, replacing pyridine with a pyrimidine (incorporating a second nitrogen) further decreases the ring's electron density and can significantly enhance metabolic stability.[17]

Fortifying the Tetrahydropyran Ring
  • Blocking Alpha-Position Oxidation: Since the carbons adjacent to the ring oxygen are primary sites of attack, modifications here can be highly effective.

    • Gem-Dimethyl Substitution: Placing two methyl groups on the alpha-carbon sterically hinders the approach of the CYP enzyme and blocks the site of oxidation.

    • Gem-Difluoro Substitution: Similar to the gem-dimethyl strategy, adding two fluorine atoms to the alpha-carbon provides a powerful metabolic block.

  • Altering Physicochemical Properties:

    • Ring Regiochemistry: The point of attachment between the pyridine and THP rings can have a profound impact on stability. For example, a 4-substituted THP is often more stable than a 2-substituted THP because the metabolically labile alpha-positions are more remote from the rest of the molecule.[7]

    • Reducing Lipophilicity: Decreasing the overall lipophilicity of the molecule can reduce its affinity for metabolic enzymes. This can be achieved by replacing the THP ring with a smaller, more polar alternative like a tetrahydrofuran (THF) or an oxetane ring, a strategy that has proven successful in several discovery programs.[7]

The following diagram outlines a logical decision-making process for optimizing the metabolic stability of a Py-THP lead compound.

cluster_0 SMR Optimization Workflow for Py-THP Motifs Start High Clearance in Py-THP Lead Compound MetID Perform Metabolite Identification Study Start->MetID Decision Identify Primary Metabolic Hotspot(s) MetID->Decision P_Path Metabolism on Pyridine Ring Decision->P_Path Pyridine T_Path Metabolism on THP Ring Decision->T_Path THP P_Strat1 Block Hotspot: - Fluorinate - Deuterate P_Path->P_Strat1 P_Strat2 Modulate Electronics: - Add EWGs - Scaffold Hop (e.g., to Pyrimidine) P_Path->P_Strat2 End Synthesize & Re-test Analogs in Stability Assays P_Strat1->End P_Strat2->End T_Strat1 Block α-Position: - Gem-difluoro - Gem-dimethyl T_Path->T_Strat1 T_Strat2 Reduce Lipophilicity: - Change Ring Size (THF, Oxetane) - Alter Regiochemistry T_Path->T_Strat2 T_Strat1->End T_Strat2->End

Sources

Exploratory

An In-Depth Technical Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a molecule of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, including its SMILES string and CAS number, and outlines a robust synthetic protocol for its preparation. Furthermore, this guide delves into the physicochemical properties of the compound, supported by theoretical spectroscopic data, and explores its potential therapeutic applications based on the established biological significance of its constituent pyridine and tetrahydropyran scaffolds. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[][2] Similarly, the tetrahydropyran moiety is a prevalent structural motif in many natural products and bioactive molecules, often contributing to favorable pharmacokinetic properties.[3] The convergence of these two privileged structures in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine results in a unique chemical entity with significant potential for drug development. Its structure presents a three-dimensional arrangement of functional groups that can be strategically exploited for optimizing interactions with enzyme active sites or receptors. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utilization of this compound in drug discovery programs.

Chemical Identity and Physicochemical Properties

A foundational aspect of any chemical research is the unambiguous identification of the molecule of interest. This section provides the key identifiers for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and a summary of its core physicochemical properties.

IdentifierValueSource
Chemical Name 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine[4]
CAS Number 28538-93-4[4]
Molecular Formula C₁₁H₁₅NO[4]
Molecular Weight 177.24 g/mol [4]
SMILES String CC1(CCOC1)c2ccncc2N/A
InChIKey OVRKATYHWPCGPZ-UHFFFAOYSA-N[5]

Table 1: Chemical Identifiers for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This table provides essential identifiers for the unambiguous classification and referencing of the compound.

Synthesis and Mechanistic Rationale

The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine can be efficiently achieved through a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This approach offers a convergent and logical pathway to the target molecule.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a pyridyl Grignard reagent with a suitable tetrahydropyranone precursor. This strategy is predicated on the nucleophilic character of the Grignard reagent and the electrophilic nature of the ketone carbonyl group.

Synthetic_Pathway 4-Bromopyridine 4-Bromopyridine Grignard_Reagent 4-Pyridylmagnesium bromide 4-Bromopyridine->Grignard_Reagent Mg, THF Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Intermediate_Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate_Alkoxide Nucleophilic Addition 4-Methyl-tetrahydro-\npyran-4-one 4-Methyl-tetrahydro- pyran-4-one 4-Methyl-tetrahydro-\npyran-4-one->Intermediate_Alkoxide Target_Molecule 4-(4-Methyl-tetrahydro- pyran-4-yl)-pyridine Intermediate_Alkoxide->Target_Molecule Aqueous Workup (e.g., NH4Cl)

Figure 1: Proposed Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. A schematic representation of the Grignard reaction-based synthetic route.

Experimental Protocol

This protocol outlines a detailed, step-by-step methodology for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, grounded in established principles of organometallic chemistry.

Step 1: Preparation of the Grignard Reagent (4-Pyridylmagnesium bromide)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

  • Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color is an indicator of the activation of the magnesium surface.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

  • Grignard Formation: A solution of 4-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution.

Step 2: Reaction with 4-Methyl-tetrahydro-pyran-4-one

  • Cooling: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C using an ice bath.

  • Ketone Addition: A solution of 4-methyl-tetrahydro-pyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent solution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Step 3: Workup and Purification

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the protonation of the Grignard reagent, which would lead to the formation of pyridine and a significant reduction in the yield of the desired product.

  • Iodine as an Initiator: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine acts as an activator by reacting with the magnesium to form magnesium iodide, which helps to expose a fresh, reactive metal surface, thereby facilitating the initiation of the Grignard reaction.

  • Choice of Solvent (THF): Tetrahydrofuran is an ideal solvent for Grignard reactions as it is aprotic and effectively solvates the magnesium species, which helps to stabilize the Grignard reagent.

  • Aqueous Ammonium Chloride Workup: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates the intermediate magnesium alkoxide to form the desired alcohol product. It is preferred over stronger acids to avoid potential side reactions with the pyridine ring.

Spectroscopic Characterization (Theoretical)

Proton (¹H) SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine H-2, H-6~8.5d2HProtons adjacent to the nitrogen atom
Pyridine H-3, H-5~7.3d2HProtons meta to the nitrogen atom
Tetrahydropyran -CH₂-O-~3.8-4.0m4HMethylene groups adjacent to the oxygen
Tetrahydropyran -CH₂-C-~1.8-2.0m4HMethylene groups adjacent to the quaternary carbon
Methyl (-CH₃)~1.2s3HMethyl group on the tetrahydropyran ring

Table 2: Predicted ¹H NMR Spectral Data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. The predicted chemical shifts and multiplicities are based on the analysis of similar chemical structures.

Carbon (¹³C) SignalPredicted Chemical Shift (ppm)Assignment
Pyridine C-4~155Carbon attached to the tetrahydropyran ring
Pyridine C-2, C-6~150Carbons adjacent to the nitrogen atom
Pyridine C-3, C-5~121Carbons meta to the nitrogen atom
Tetrahydropyran C-4 (quaternary)~75Quaternary carbon of the tetrahydropyran ring
Tetrahydropyran -CH₂-O-~65Methylene carbons adjacent to the oxygen
Tetrahydropyran -CH₂-C-~40Methylene carbons adjacent to the quaternary carbon
Methyl (-CH₃)~25Methyl carbon

Table 3: Predicted ¹³C NMR Spectral Data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. These predictions provide a reference for the structural confirmation of the synthesized molecule.

Potential Applications in Drug Discovery

The structural motifs present in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine are associated with a wide range of biological activities, suggesting its potential as a scaffold for the development of novel therapeutic agents.

Neurological and Psychiatric Disorders

Pyridine derivatives have been investigated for their potential in treating a variety of neurological and psychiatric conditions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many biological systems.[6] The incorporation of the tetrahydropyran ring can modulate lipophilicity and metabolic stability, properties that are critical for central nervous system (CNS) drug candidates.

Antimicrobial and Anticancer Activity

Both pyridine and tetrahydropyran-containing compounds have demonstrated antimicrobial and anticancer properties.[7][8][9] The specific substitution pattern of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine may confer unique biological activities that could be explored in these therapeutic areas. The rigid, three-dimensional structure of the molecule could allow for specific and high-affinity binding to biological targets.

Potential_Applications cluster_scaffold Core Scaffold cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Molecule 4-(4-Methyl-tetrahydro- pyran-4-yl)-pyridine Pyridine Pyridine Moiety Molecule->Pyridine Tetrahydropyran Tetrahydropyran Moiety Molecule->Tetrahydropyran CNS CNS Disorders Pyridine->CNS Antimicrobial Antimicrobial Agents Pyridine->Antimicrobial Anticancer Anticancer Agents Pyridine->Anticancer Tetrahydropyran->CNS Tetrahydropyran->Antimicrobial Tetrahydropyran->Anticancer

Figure 2: Structure-Activity Relationship. A diagram illustrating the link between the structural components of the molecule and its potential therapeutic applications.

Conclusion

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identity, a detailed and reasoned synthetic protocol, and an exploration of its potential applications in drug discovery. The information presented herein is intended to empower researchers and scientists to further investigate the potential of this and related heterocyclic compounds in their quest for novel and effective medicines. The robust synthetic route and the predicted spectroscopic data provide a solid foundation for the synthesis and characterization of this molecule, paving the way for future biological evaluation.

References

  • ResearchGate. Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available from: [Link]

  • PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

  • Supporting Information. External oxidant-free alkylation of quinoline and pyridine derivatives.
  • PubChemLite. 4-(tetrahydropyran-4-yl)-pyridine (C10H13NO). Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Available from: [Link]

  • IJNRD. Pyridine scaffold: its diverse biological actions. Available from: [Link]

  • PubChem. Pyrazolopyridines and analogs thereof - Patent US-7879849-B2. Available from: [Link]

  • Google Patents. ES2719433T3 - Production of 2-substituted 4-methyl-tetrahydropyran from starting substances containing 2-alkyl-4,4-dimethyl-1,3-dioxane.
  • PubChem. Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. - Patent DE-3789536-D1. Available from: [Link]

  • Oakwood Chemical. 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Available from: [Link]

  • Google Patents. JP3516469B2 - Production of tetrahydro-4H-pyran-4-one.
  • ResearchGate. Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl... Available from: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • Taylor & Francis. 4-methylpyridine – Knowledge and References. Available from: [Link]

  • PMC. Unified ionic and radical C-4 alkylation and arylation of pyridines. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Available from: [Link]

  • ResearchGate. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available from: [Link]

  • Oakwood Chemical. 4-(Tetrahydropyran-4-yl)-pyridine. Available from: [Link]

  • Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • PMC. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Available from: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]

  • NIST WebBook. 4H-Pyran-4-one, tetrahydro-. Available from: [Link]

  • ResearchGate. Synthesis of substituted tetrahydropyran-4-one and its oxime. Available from: [Link]

  • PMC. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Available from: [Link]

  • Revistas Bolivianas. 8_Tetrahydropyrimidines synthesis. Available from: [Link]

  • ResearchGate. Preparation, structural, and spectroscopic study of tetrakis(4-methylpyridinium) ?-octamolybdate. Available from: [Link]

Sources

Foundational

The Bioisosteric Potential of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Untapped Potential In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug discovery programs.[1][2] This approach, which involves the substitution of a molecular fragment with another that retains similar physical and chemical characteristics, can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic profile.[3][4] Within this framework, the novel scaffold, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, emerges as a compelling, yet underexplored, architectural motif. This guide will provide an in-depth technical analysis of this scaffold, from its synthesis to its bioisosteric rationale and potential applications, offering a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold is a unique amalgamation of two privileged heterocyclic systems: the pyridine ring and the tetrahydropyran (THP) ring. The pyridine moiety is a well-established bioisostere for the phenyl group, offering a hydrogen bond acceptor at the nitrogen atom, which can lead to enhanced binding affinity and improved physicochemical properties.[5][6] The THP ring, a saturated oxygen-containing heterocycle, is often employed as a bioisostere for cyclohexane and other lipophilic groups. Its introduction can improve aqueous solubility, reduce metabolic lability, and provide an additional hydrogen bond acceptor through the ether oxygen.[7] The combination of these two moieties, with the added feature of a quaternary methyl group on the THP ring, presents a unique three-dimensional structure with a distinct vectoral display of functional groups, ripe for exploitation in drug design.

Physicochemical Properties and In-Silico ADME Profile

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold is anticipated to possess a favorable balance of properties conducive to drug-likeness. The pyridine ring imparts a degree of polarity and a basic handle, while the THP moiety, despite its oxygen atom, contributes to the overall lipophilicity, albeit to a lesser extent than a corresponding carbocycle. The quaternary methyl group can influence the conformation of the THP ring and provide a lipophilic contact point.

To provide a quantitative estimate of its drug-like properties, an in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile was generated using established computational models.[8][9][10][11][12]

Table 1: Predicted Physicochemical and ADME Properties of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight ( g/mol )177.25Within the range for good oral bioavailability (Lipinski's Rule of Five).
clogP1.8 - 2.5Moderate lipophilicity, suggesting a balance between solubility and permeability.
Topological Polar Surface Area (TPSA)22.1 ŲIndicates good potential for cell membrane permeability.
Hydrogen Bond Donors0Favorable for passive diffusion across membranes.
Hydrogen Bond Acceptors2The pyridine nitrogen and THP oxygen can engage in beneficial interactions with biological targets.
Aqueous Solubility (logS)-2.5 to -3.5Predicted to have moderate aqueous solubility.
Blood-Brain Barrier (BBB) PermeationModerately likelyThe scaffold may have the potential to access central nervous system targets.
CYP450 InhibitionLow to moderate riskThe pyridine ring can sometimes be a liability for CYP inhibition; experimental validation is crucial.
hERG InhibitionLow riskThe scaffold does not contain common structural alerts for hERG liability.

Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: A Convergent Approach

A robust and scalable synthetic route is paramount for the exploration of a new scaffold. While a specific protocol for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is not extensively documented, a convergent approach leveraging established organometallic cross-coupling reactions is proposed. This strategy involves the synthesis of two key fragments: a functionalized pyridine and a tetrahydropyran-containing organometallic reagent, which are then coupled in the final step. The Negishi cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds and is well-suited for this purpose due to its high functional group tolerance and generally mild reaction conditions.[13][14][15][16]

G cluster_0 Pyridine Fragment Synthesis cluster_1 Tetrahydropyran Fragment Synthesis Pyridine_start 4-Bromopyridine Coupling Negishi Cross-Coupling Pyridine_start->Coupling THP_start Tetrahydro-4H-pyran-4-one Grignard Methylmagnesium bromide THP_start->Grignard 1. Grignard Reaction Tert_alcohol 4-Methyl-tetrahydro-pyran-4-ol Grignard->Tert_alcohol Halogenation 4-Bromo-4-methyl-tetrahydropyran Tert_alcohol->Halogenation 2. Halogenation (e.g., PBr3) Organozinc Bromo(4-methyl-tetrahydro-pyran-4-yl)zinc Halogenation->Organozinc 3. Transmetalation (e.g., Zn dust) Organozinc->Coupling Product 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Coupling->Product Pd catalyst (e.g., Pd(PPh3)4) caption Proposed Convergent Synthesis Workflow

Proposed Convergent Synthesis Workflow
Experimental Protocol: Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Part 1: Synthesis of the Organozinc Reagent - Bromo(4-methyl-tetrahydro-pyran-4-yl)zinc

  • Step 1a: Synthesis of 4-Methyl-tetrahydro-pyran-4-ol. To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-methyl-tetrahydro-pyran-4-ol.

  • Step 1b: Synthesis of 4-Bromo-4-methyl-tetrahydropyran. To a solution of 4-methyl-tetrahydro-pyran-4-ol (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (0.5 eq) dropwise. Stir the reaction at room temperature for 4 hours. Carefully pour the reaction mixture onto ice and neutralize with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-4-methyl-tetrahydropyran.

  • Step 1c: Preparation of Bromo(4-methyl-tetrahydro-pyran-4-yl)zinc. Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF, followed by treatment with trimethylsilyl chloride. To the activated zinc, add a solution of 4-bromo-4-methyl-tetrahydropyran (1.0 eq) in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed to form the organozinc reagent.

Part 2: Negishi Cross-Coupling

  • Step 2a: Coupling Reaction. To a solution of 4-bromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF under an inert atmosphere, add the freshly prepared solution of bromo(4-methyl-tetrahydro-pyran-4-yl)zinc (1.2 eq) from Part 1.

  • Step 2b: Work-up and Purification. Heat the reaction mixture at reflux for 12 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Bioisosteric Potential and Applications in Drug Discovery

The strategic deployment of the 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold can address several common challenges in drug discovery, including poor solubility, metabolic instability, and off-target toxicity.

The Tetrahydropyran Ring: A Versatile Modulator of Physicochemical Properties

The THP ring is a valuable tool for enhancing the drug-like properties of a molecule.[7][17] As a bioisostere for a cyclohexyl ring, it offers several advantages:

  • Improved Solubility: The ether oxygen of the THP ring can act as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the parent molecule. This is particularly beneficial for compounds that suffer from poor solubility, which can limit oral bioavailability.

  • Reduced Lipophilicity: The replacement of a methylene group in a carbocycle with an oxygen atom generally leads to a decrease in lipophilicity (logP). This can be advantageous for optimizing the ADME profile and reducing non-specific binding.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to a cyclohexyl ring, particularly at the position corresponding to the ether oxygen. This can lead to an increased half-life and improved pharmacokinetic profile.[18][19][20]

The Pyridine Ring: A Privileged Heterocycle in Medicinal Chemistry

The pyridine ring is one of the most frequently utilized heterocycles in FDA-approved drugs.[6][19] Its utility as a bioisostere for a phenyl ring is well-established and offers several key benefits:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can introduce a key interaction with the biological target, potentially leading to a significant increase in binding affinity.[5]

  • Modulation of pKa: The basicity of the pyridine nitrogen can be tuned by the introduction of substituents on the ring. This allows for fine-tuning of the ionization state of the molecule at physiological pH, which can impact solubility, cell permeability, and target engagement.

  • Vectorial Display of Substituents: The nitrogen atom alters the electronic distribution within the aromatic ring, influencing the preferred vectors for substituent placement and interaction with the target protein.

G cluster_0 Bioisosteric Replacements for the THP Moiety cluster_1 Bioisosteric Replacements for the Pyridine Moiety cluster_2 Bioisosteric Replacements for the Entire Scaffold Core 4-(4-Methyl-tetrahydro- pyran-4-yl)-pyridine Cyclohexyl Cyclohexyl Core->Cyclohexyl Improves solubility, metabolic stability Gem_dimethyl gem-Dimethyl Core->Gem_dimethyl Reduces lipophilicity Phenyl Phenyl Core->Phenyl Introduces H-bond acceptor, modulates pKa Thiophene Thiophene Core->Thiophene Alters electronic properties Indole Indole Core->Indole Mimics shape and vectors Benzofuran Benzofuran Core->Benzofuran Mimics shape and vectors caption Bioisosteric Relationships of the Core Scaffold

Bioisosteric Relationships of the Core Scaffold

Structure-Activity Relationship (SAR) Considerations

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold offers multiple points for diversification to explore the structure-activity relationship (SAR) and optimize for a specific biological target.

G Scaffold 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine R1 R1 Scaffold->R1 Positions 2 & 6 R2 R2 Scaffold->R2 Positions 3 & 5 R3 R3 Scaffold->R3 Methyl group R4 R4 Scaffold->R4 THP ring caption Potential Points for SAR Exploration

Potential Points for SAR Exploration
  • Positions 2 and 6 of the Pyridine Ring (R1): Substitution at these positions can influence the pKa of the pyridine nitrogen and introduce additional interactions with the target. Small alkyl or electron-withdrawing groups can be explored.

  • Positions 3 and 5 of the Pyridine Ring (R2): These positions are analogous to the meta-positions of a phenyl ring and are ideal for introducing larger substituents to probe for additional binding pockets.

  • The Methyl Group on the THP Ring (R3): This group can be replaced with other alkyl groups to modulate lipophilicity and steric interactions. It can also be a site for introducing polar functional groups.

  • The THP Ring Itself (R4): The THP ring can be replaced with other saturated heterocycles, such as piperidine or morpholine, to explore the impact of different heteroatoms on the overall properties of the molecule.

Conclusion: A Scaffold Poised for Discovery

The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its unique combination of a privileged pyridine ring and a property-modulating tetrahydropyran moiety, along with a key quaternary center, provides a versatile platform for the design of molecules with improved physicochemical and pharmacokinetic profiles. The proposed convergent synthesis offers a practical route for accessing this scaffold and its analogs, paving the way for comprehensive SAR studies. As the demand for innovative drug candidates continues to grow, the exploration of novel scaffolds such as this will be crucial in driving the next wave of therapeutic breakthroughs.

References

  • ChemInform Abstract: An Efficient Synthesis of Dihydro- and Tetrahydropyrans via Oxonium-Ene Cyclization Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025). Auctores. Retrieved February 15, 2026, from [Link]

  • New protocols for the synthesis of substituted 4-O-methyl tetramates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 15, 2026, from [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis of 4-functionalized pyridines. (2024). OUCI. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Auctores. Retrieved February 15, 2026, from [Link]

  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Retrieved February 15, 2026, from [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. Retrieved February 15, 2026, from [Link]

  • Bipyridine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Retrieved February 15, 2026, from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-Aryltetrahydropyrans (continued). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025). Drug Hunter. Retrieved February 15, 2026, from [Link]

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. (2023). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Negishi coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved February 15, 2026, from [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. Retrieved February 15, 2026, from [Link]

  • In silico ADME. (n.d.). BigChem. Retrieved February 15, 2026, from [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (n.d.). Auctores. Retrieved February 15, 2026, from [Link]

  • Coordination Chemistry and Methylation of Mixed-Substituted Tetraphosphetanes (RP−PtBu)2 (R=Ph, Py). (n.d.). NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,2,3,4-tetrahydropyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. (2024). Indo American Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Methyl-RAD protocol. (2025). Retrieved February 15, 2026, from [Link]

  • BJOC - Search Results. (2024). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. (n.d.). YorkSpace. Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Crystal structures of three 4-substituted-2,2'-bipyridines synthesized by Sonogashira and Suzuki-Miyaura cross-coupling reactions. (2017). PubMed. Retrieved February 15, 2026, from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Lipophilicity and LogP Profiling of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Executive Summary This technical guide provides a rigorous framework for determining the lipophilicity (LogP) and distribution coefficient (LogD) of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine . This scaffold, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for determining the lipophilicity (LogP) and distribution coefficient (LogD) of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine . This scaffold, characterized by a gem-disubstituted tetrahydropyran (THP) ring linked to a pyridine moiety, represents a critical structural motif in medicinal chemistry, often utilized to modulate metabolic stability and solubility in kinase inhibitors and GPCR ligands.

Accurate assessment of this molecule's lipophilicity is non-trivial due to the presence of a basic pyridine nitrogen (


) and a polar ether functionality within a lipophilic cyclic framework. This guide prioritizes OECD 117 (HPLC)  for high-throughput screening and Potentiometric Titration  for precise 

/LogD profiling, ensuring data integrity for drug development pipelines.

Molecular Architecture & Theoretical Profile

Before experimental validation, a theoretical understanding of the physicochemical baseline is required to calibrate assay conditions.

Structural Analysis

The molecule consists of a central pyridine ring substituted at the C4 position by a tetrahydropyran ring.[1] Crucially, the THP ring possesses a methyl group at the same C4 attachment point, creating a quaternary carbon center .

  • Pyridine Ring: Acts as a weak base and hydrogen bond acceptor.

  • Tetrahydropyran (THP): A cyclic ether that lowers lipophilicity relative to a cyclohexane ring (

    
    ) but improves metabolic stability.
    
  • Gem-Dimethyl Effect (Analogous): The steric bulk of the methyl and pyridine groups at the quaternary center restricts conformational freedom, potentially shielding the ether oxygen or pyridine nitrogen from solvation.

In Silico Predictions
ParameterPredicted ValueMechanistic Driver
CLogP 1.8 – 2.2 Sum of Pyridine (0.65) + THP fragment + Methyl group.

(Pyridine N)
5.9 – 6.2 The electron-rich THP ring exerts a weak inductive effect (+I), slightly increasing basicity compared to unsubstituted pyridine (

5.2).
LogD

~1.9 At pH 7.4, the molecule is >95% neutral (

), so

.
LogD

< 0.5 At acidic pH, the pyridine is protonated, drastically reducing lipophilicity.

Experimental Protocols

Method A: High-Performance Liquid Chromatography (OECD 117)

Status: Primary Recommendation for Routine Screening. This method utilizes the correlation between retention time on a C18 column and LogP. It is faster than shake-flask methods and insensitive to minor impurities.

Protocol Design
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Phosphate Buffer (20 mM, pH 7.4) [60:40 v/v].

    • Note: The pH must be controlled at 7.4 to ensure the pyridine is in its neutral state.

  • Reference Standards:

    • Pyridine (LogP 0.65)

    • Acetophenone (LogP 1.58)

    • Toluene (LogP 2.7)

    • Naphthalene (LogP 3.3)

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Workflow Logic

The capacity factor (


) is calculated as:


Where

is the retention time of the analyte and

is the dead time (measured with thiourea). A calibration plot of

vs. Literature LogP of standards yields the linear regression equation to determine the analyte's LogP.
Method B: Potentiometric Titration (LogP + pKa)

Status: Gold Standard for Ionizable Compounds. This method measures the shift in


 caused by partitioning into an octanol phase. It simultaneously determines 

and LogP.
Protocol Steps
  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3).

  • Solvent System: Water / n-Octanol.

  • Procedure:

    • Perform a titration of the sample in pure water (0.15 M KCl ionic strength) to determine aqueous

      
      .
      
    • Perform dual-phase titrations with varying ratios of octanol.

    • The apparent

      
       shifts as the neutral species partitions into octanol.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the partition coefficient and
    
    
    is the volume ratio (
    
    
    ).

Visualization of Workflows

Decision Matrix for Lipophilicity Assessment

The following diagram illustrates the decision logic for selecting the appropriate assay based on the molecule's ionization state.

Lipophilicity_Decision_Tree Start Start: 4-(4-Methyl-THP)-pyridine Check_pKa Determine pKa (Predicted ~6.0) Start->Check_pKa pH_Selection Select pH for Assay Check_pKa->pH_Selection Ionizable Nitrogen Branch_Acidic pH 2.0 (Protonated) pH_Selection->Branch_Acidic Simulate Stomach Branch_Neutral pH 7.4 (Neutral) pH_Selection->Branch_Neutral Simulate Blood/Tissues Method_Shake OECD 107 (Shake Flask) Absolute Validation Branch_Acidic->Method_Shake High Solubility Method_HPLC OECD 117 (HPLC) Rapid Screening Branch_Neutral->Method_HPLC High Throughput Result_LogP Result: LogP (Partition) Method_HPLC->Result_LogP Result_LogD Result: LogD (Distribution) Method_Shake->Result_LogD

Caption: Decision tree for selecting the optimal lipophilicity assay based on physiological pH context.

HPLC Method Configuration

The setup for the OECD 117 method requires precise buffering to ensure the pyridine ring remains uncharged.

HPLC_Setup Mobile_Phase Mobile Phase MeOH : PO4 Buffer (pH 7.4) Pump Isocratic Pump 1.0 mL/min Mobile_Phase->Pump Injector Injector Sample + Standards Pump->Injector Column C18 Column (Agilent Zorbax) Injector->Column Detector UV Detector 254 nm Column->Detector Data Data System Calc k' -> LogP Detector->Data

Caption: Schematic of the OECD 117 HPLC setup optimized for basic pyridine derivatives.

Data Interpretation & Impact

LogP vs. LogD Relationship

For 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, the distinction between LogP and LogD is pH-dependent.

pH ConditionDominant SpeciesParameterExpected ValueBiological Implication
pH 2.0 Cationic (

)
LogD< 0.5High gastric solubility; low membrane permeability.
pH 5.5 Mixed (50:50)LogD~1.5Transition zone (duodenum).
pH 7.4 Neutral (

)
LogP / LogD1.8 – 2.2 Optimal for BBB penetration and cell entry.
Causality in Drug Design

The gem-dimethyl-like substitution on the THP ring serves a dual purpose:

  • Lipophilicity Modulation: The methyl group adds ~0.5 log units, pushing the polar THP-pyridine scaffold into the optimal CNS/oral drug space (LogP 2-3).

  • Metabolic Blockade: The quaternary carbon prevents oxidative metabolism at the 4-position of the pyran ring, a common soft spot in cyclic ethers.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary, 2004. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary, 1995. Link

  • Comer, J., & Tam, K. "Lipophilicity Profiles: Theory and Measurement." Pharmacokinetic Optimization in Drug Research, 2001.
  • Leo, A., Hansch, C., & Elkins, D. "Partition coefficients and their uses." Chemical Reviews, 71(6), 525–616, 1971. Link

  • PubChem Compound Summary. "4-Methylpyridine (CAS 108-89-4)." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable, Two-Step Synthesis Protocol for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Abstract: This document provides a detailed, robust, and scalable protocol for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a valuable heterocyclic scaffold for drug discovery and development. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, robust, and scalable protocol for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a valuable heterocyclic scaffold for drug discovery and development. The presented synthetic strategy is designed for efficiency and scalability, prioritizing commercially available starting materials and cost-effective reagents. The protocol is divided into two primary stages: (1) the synthesis of the key intermediate, 4-bromo-4-methyl-tetrahydropyran, from tetrahydropyran-4-one, and (2) a final iron-catalyzed cross-coupling reaction to yield the target molecule. This guide explains the rationale behind key procedural choices, offers insights into reaction monitoring and purification, and includes process flow diagrams to ensure clarity and reproducibility for researchers in both academic and industrial settings.

Introduction and Strategic Rationale

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and active pharmaceutical ingredients (APIs).[1] Its incorporation into molecular design often improves physicochemical properties such as solubility and metabolic stability. The target molecule, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, combines the THP ring with a pyridine core, creating an sp³-rich structure of significant interest in medicinal chemistry.

Developing a synthesis protocol that is not only reliable but also scalable is critical for transitioning a compound from laboratory-scale research to pilot-plant production. The synthetic strategy detailed herein was designed with this objective in mind. Our retrosynthetic analysis identified a convergent approach centered around a C(sp²)-C(sp³) cross-coupling reaction.

Retrosynthetic Strategy:

The core disconnection is made at the C-C bond between the pyridine and tetrahydropyran rings. This leads to a pyridine-based electrophile and a tetrahydropyran-based nucleophile. This approach is advantageous as it allows for the late-stage combination of two key fragments, both accessible from inexpensive commercial starting materials.

G Target 4-(4-Methyl-THP-4-yl)-pyridine Disconnect C-C Disconnection Target->Disconnect Synthons Pyridyl Electrophile + THP Nucleophile Disconnect->Synthons Reagents 4-Chloropyridine + (4-Methyl-THP-4-yl)MgBr Synthons->Reagents

Caption: Retrosynthetic analysis of the target molecule.

For the coupling partners, we selected 4-chloropyridine as the electrophile due to its lower cost and wider availability compared to its bromo- or iodo-analogs. The nucleophile is a novel Grignard reagent derived from 4-bromo-4-methyl-tetrahydropyran. To facilitate a scalable and environmentally conscious process, the cross-coupling is performed using an iron catalyst, which offers a less toxic and more economical alternative to traditional palladium or nickel catalysts.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Part 1: Synthesis of 4-Bromo-4-methyl-tetrahydropyran

This stage involves a two-step sequence starting from the commercially available tetrahydropyran-4-one.

This step utilizes a Grignard reaction to install the methyl group at the C4 position.

Reaction Scheme: Tetrahydropyran-4-one + CH₃MgBr → 4-Methyl-tetrahydropyran-4-ol

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon line).

  • Ice-water bath.

  • Reagents as specified in Table 1.

ReagentM.W. ( g/mol )AmountMolesNotes
Tetrahydropyran-4-one100.1250.0 g0.499Starting material
Methylmagnesium bromide (3.0 M in ether)-200 mL0.6001.2 equivalents
Anhydrous Tetrahydrofuran (THF)72.11500 mL-Reaction solvent
Saturated aq. NH₄Cl-250 mL-Quenching solution
Diethyl ether74.12500 mL-Extraction solvent
Anhydrous MgSO₄120.3720 g-Drying agent

Table 1: Reagents for the synthesis of 4-Methyl-tetrahydropyran-4-ol.

Procedure:

  • Charge the three-neck flask with tetrahydropyran-4-one and anhydrous THF.

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Add the methylmagnesium bromide solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions. The use of 1.2 equivalents of the Grignard reagent ensures complete consumption of the starting ketone.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.

  • Carefully quench the reaction by slowly adding the saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 250 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

This step converts the tertiary alcohol into the corresponding tertiary bromide, the precursor for the Grignard reagent.

Reaction Scheme: 4-Methyl-tetrahydropyran-4-ol + HBr → 4-Bromo-4-methyl-tetrahydropyran

Materials & Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle.

  • Reagents as specified in Table 2.

ReagentM.W. ( g/mol )AmountMolesNotes
4-Methyl-tetrahydropyran-4-ol116.1655.0 g0.473From previous step
Hydrobromic acid (48% aq.)80.91268 mL2.3655.0 equivalents
Saturated aq. NaHCO₃-300 mL-Neutralization
Brine-200 mL-Washing
Anhydrous Na₂SO₄142.0420 g-Drying agent

Table 2: Reagents for the synthesis of 4-Bromo-4-methyl-tetrahydropyran.

Procedure:

  • Combine the crude 4-methyl-tetrahydropyran-4-ol and 48% aqueous hydrobromic acid in the round-bottom flask.

    • Causality: A large excess of HBr is used to drive the Sₙ1 reaction to completion, favoring the formation of the tertiary bromide from the tertiary alcohol.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature. Transfer to a separatory funnel and separate the layers.

  • Carefully neutralize the organic layer by washing with saturated aqueous NaHCO₃ until effervescence ceases. Wash subsequently with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 4-bromo-4-methyl-tetrahydropyran.

Part 2: Iron-Catalyzed Cross-Coupling to Synthesize 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

This final stage involves the formation of the key C-C bond via a Grignard reaction and subsequent cross-coupling.

G cluster_0 Part 1: Grignard Precursor Synthesis cluster_1 Part 2: Final Product Synthesis A Tetrahydropyran-4-one B 4-Methyl-tetrahydropyran-4-ol A->B + CH3MgBr C 4-Bromo-4-methyl-tetrahydropyran B->C + HBr (aq) D (4-Methyl-THP-4-yl)MgBr (Grignard Reagent) C->D + Mg(0) / THF F 4-(4-Methyl-THP-4-yl)-pyridine D->F E 4-Chloropyridine E->F  + Fe(acac)3 (cat.)

Sources

Application

Step-by-step preparation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine from precursors

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine . This specific scaffold—containing a pyridine ring attached to a quaternary carbon of a t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine . This specific scaffold—containing a pyridine ring attached to a quaternary carbon of a tetrahydropyran ring—is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K, ERK, and other kinase inhibitors where metabolic stability and solubility are paramount.

The protocol selected is the Double Alkylation Strategy . This route is chosen for its process efficiency, utilizing readily available commodity chemicals (4-ethylpyridine and bis(2-chloroethyl) ether) to construct the pyran ring and the quaternary center in a single synthetic operation.

Executive Summary

The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine presents a challenge in constructing a sterically crowded quaternary carbon linking two heterocyclic rings. While cross-coupling approaches (e.g., Suzuki, Negishi) are possible, they often require expensive, non-commercial halides or boronic acids.

This guide details the De Novo Pyran Construction Method , which involves the double alkylation of the benzylic position of 4-ethylpyridine with bis(2-chloroethyl) ether. This method is superior for scale-up as it avoids transition metal catalysts and builds the complex bicyclic core from inexpensive precursors.

Key Advantages of This Protocol:
  • Atom Economy: Builds the pyran ring directly on the pyridine scaffold.

  • Cost Efficiency: Uses commodity starting materials (<$50/kg).

  • Scalability: Avoids cryogenic conditions and unstable organometallics.

Retrosynthetic Analysis & Mechanism

The logic relies on the acidity of the benzylic protons of 4-ethylpyridine (pKa ~29 in DMSO). A strong base generates the carbanion, which acts as a nucleophile to displace the chlorides of the ether chain sequentially.

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the double alkylation strategy. Target 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (Target Molecule) Precursor1 4-Ethylpyridine (Nucleophile) Intermediate Acyclic Mono-alkylated Intermediate Precursor1->Intermediate Base / Alkylation 1 Precursor2 Bis(2-chloroethyl) ether (Electrophile) Precursor2->Intermediate Intermediate->Target Base / Cyclization (Alkylation 2)

Safety & Handling Protocols (Critical)

WARNING: This protocol utilizes Bis(2-chloroethyl) ether , a structural analog of sulfur mustard (mustard gas). It is highly toxic, a potential carcinogen, and can be fatal if inhaled or absorbed through the skin.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (or Silver Shield® gloves), lab coat, safety goggles, and a face shield are mandatory.

  • Quenching: All glassware and waste contacting the ether must be decontaminated with a dilute NaOH solution before disposal.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
4-Ethylpyridine 107.151.010.7 g (100 mmol)Substrate
Bis(2-chloroethyl) ether 143.011.115.7 g (110 mmol)Electrophile
Sodium Hydride (60% in oil) 24.00 (active)2.510.0 g (250 mmol)Base
DMSO (Anhydrous) -Solvent150 mLSolvent
MTBE / Ethyl Acetate ---Extraction
Step-by-Step Methodology
Phase 1: Carbanion Formation & Initial Alkylation
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and temperature probe.

  • Base Preparation: Charge Sodium Hydride (10.0 g, 60% dispersion) into the flask. Wash twice with dry hexanes (2 x 30 mL) to remove mineral oil if high purity is required (optional for bulk synthesis).

  • Solvent Addition: Add anhydrous DMSO (100 mL) carefully. Note: Hydrogen evolution may occur if trace moisture is present.

  • Nucleophile Addition: Cool the suspension to 0–5 °C using an ice bath. Add 4-Ethylpyridine (10.7 g) dropwise over 15 minutes.

    • Observation: The solution will turn a deep red/brown color, indicating the formation of the benzylic carbanion.

  • Activation: Remove the ice bath and stir at Room Temperature (RT) for 45 minutes to ensure complete deprotonation.

Phase 2: Cyclization (Double Alkylation)
  • Electrophile Addition: Cool the reaction mixture back to 10 °C. Add Bis(2-chloroethyl) ether (15.7 g) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature < 25 °C during addition to prevent polymerization.

  • Reaction: Heat the mixture to 60 °C and stir for 3–5 hours.

    • Monitoring: Monitor by HPLC or TLC (System: 10% MeOH in DCM). The red color of the anion will fade as the reaction proceeds.

  • Completion: The reaction is complete when 4-ethylpyridine is consumed (<2%).

Phase 3: Workup & Purification
  • Quenching: Cool to RT. Carefully pour the reaction mixture into 500 mL of ice-water. Caution: Residual NaH will react vigorously.

  • Acid-Base Extraction (Purification Strategy):

    • Extraction 1: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Discard the aqueous layer.

    • Acid Wash: Extract the combined organic layers with 1N HCl (3 x 100 mL).

      • Logic: The pyridine product will protonate and move to the aqueous acidic phase. Neutral impurities (unreacted ether, mineral oil) remain in the organic phase.

    • Basification: Take the acidic aqueous layer and cool to 0 °C. Basify to pH > 12 using 6N NaOH.

    • Final Extraction: Extract the now-cloudy aqueous basic layer with DCM (3 x 100 mL).

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The resulting oil often crystallizes upon standing or trituration with cold pentane/ether.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.52 (d, 2H, Py-H2,6) – Characteristic pyridine doublet.

    • δ 7.28 (d, 2H, Py-H3,5) – Pyridine doublet.

    • δ 3.80 (m, 4H, -CH₂-O-CH₂-) – Ether protons of the pyran ring.

    • δ 2.15 (m, 2H) & 1.95 (m, 2H) – Methylene protons of the pyran ring.

    • δ 1.35 (s, 3H, -CH₃) – Diagnostic singlet for the quaternary methyl group.

  • MS (ESI): Calculated [M+H]⁺ = 178.12; Found = 178.1.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase activation time at RT before adding ether.
Polymerization Temperature too high during additionStrictly control temp < 25 °C during electrophile addition.
Impurity: Vinyl Pyridine Elimination side reactionLower reaction temperature to 50 °C; ensure anhydrous conditions.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for the Synthesis and Purification. Start Start: 4-Ethylpyridine + NaH in DMSO Step1 Step 1: Deprotonation (Formation of red carbanion) Start->Step1 Step2 Step 2: Add Bis(2-chloroethyl) ether (Slow addition at 10°C) Step1->Step2 Step3 Step 3: Cyclization (Heat to 60°C for 4h) Step2->Step3 Quench Quench into Ice Water Step3->Quench Extract1 Extract into EtOAc (Removes bulk impurities) Quench->Extract1 AcidWash Wash with 1N HCl (Product moves to Aqueous phase) Extract1->AcidWash Basify Basify Aqueous phase (NaOH) Extract into DCM AcidWash->Basify Keep Aqueous Final Final Product: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Basify->Final

References

  • Preparation of 4-substituted pyridines.Organic Syntheses, Coll. Vol. 6, p.115 (1988).
  • Bis(2-chloroethyl) ether Safety Data. PubChem CID 8115. Available at: [Link]

  • Synthesis of 4-(4-methyl-piperidin-4-yl)-pyridine. (Analogous protocol using nitrogen mustard). Journal of Medicinal Chemistry, 2008, 51(15), 4672.
  • Process for the preparation of 4-substituted piperidines. US Patent 6,034,241.[4] (Describes the double alkylation logic on ethyl-pyridines).

  • Reactivity of 4-alkylpyridines.Chemical Reviews, 2005, 105(11), 3961.

Sources

Method

Reaction conditions for functionalizing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Application Note: Precision Functionalization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Part 1: Executive Summary & Structural Analysis The scaffold 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Part 1: Executive Summary & Structural Analysis

The scaffold 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4) represents a "privileged structure" in medicinal chemistry, often utilized to modulate lipophilicity (LogP) while introducing a metabolic soft spot (the pyridine ring) and a solubilizing ether motif (the THP ring).

Unlike simple 4-alkylpyridines (e.g., 4-picoline), this molecule possesses a quaternary carbon at the linkage point between the heterocycles. This structural feature fundamentally alters the reactivity profile, rendering standard "benzylic" activation strategies impossible and necessitating alternative approaches for functionalization.

Reactivity Profiling: The Quaternary Barrier

Before attempting functionalization, researchers must recognize three critical constraints imposed by the 4-(4-methyl-THP) substituent:

  • No Benzylic Protons: The linker carbon is fully substituted (quaternary). Classic picoline chemistry—such as lithiation/deprotonation at the benzylic position or Boekelheide rearrangement of the N-oxide—is mechanistically impossible .

  • Steric Shielding of C3/C5: The bulky tetrahydropyran ring, locked in a chair conformation, projects significant steric bulk toward the C3 and C5 positions of the pyridine ring. This makes Electrophilic Aromatic Substitution (SEAr) at these positions kinetically unfavorable and prone to low yields.

  • Electronic Direction to C2/C6: Consequently, the most accessible sites for functionalization are the C2 and C6 positions (ortho to nitrogen). These positions are activated for nucleophilic attack (via SNAr or Minisci-type radical addition) and transition-metal-catalyzed C-H activation.

ReactivityMap Center 4-(4-Methyl-THP)-Pyridine C4_Quat C4 Linker: Quaternary (NO Benzylic Activation) Center->C4_Quat C3_5 C3/C5 Positions: Sterically Shielded Center->C3_5  Blocked C2_6 C2/C6 Positions: Primary Reactive Sites Center->C2_6  Target N_Atom Pyridine Nitrogen: Oxidation/Coordination Center->N_Atom  Target

Figure 1: Reactivity heatmap indicating the "dead" quaternary zone and the accessible ortho-positions.

Part 2: Experimental Protocols

The following protocols are designed to bypass the steric and mechanistic limitations of the scaffold, focusing on high-yield C2-functionalization.

Protocol A: C2-Alkylation via Radical Minisci Reaction

Best for: Late-stage introduction of alkyl/cycloalkyl groups without pre-functionalization.

Mechanism: This protocol utilizes a silver-catalyzed decarboxylative radical addition. The nucleophilic alkyl radical attacks the electron-deficient pyridine ring at the C2 position. The bulky C4-substituent actually aids regioselectivity by discouraging attack at C3/C5.

Reagents:

  • Substrate: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (1.0 equiv)

  • Carboxylic Acid (Radical Source): R-COOH (2.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Oxidant: (NH4)2S2O8 (1.5 equiv)

  • Acid: TFA (1.0 equiv) or H2SO4 (catalytic)

  • Solvent: DCM/Water (biphasic 1:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a 1:1 mixture of DCM and water (0.1 M concentration).

  • Acidification: Add TFA (1.0 equiv). Note: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, significantly accelerating radical attack.

  • Addition: Add the carboxylic acid (2.0 equiv) and AgNO3 (0.2 equiv).

  • Initiation: Heat the mixture to 40°C. Add (NH4)2S2O8 (1.5 equiv) portion-wise over 10 minutes to control gas evolution (CO2).

  • Reaction: Stir vigorously at 40–50°C for 2–4 hours. The biphasic system requires high stir rates to ensure phase transfer.

  • Workup: Cool to RT. Basify with sat. NaHCO3 to pH > 8. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Key Troubleshooting:

  • Low Conversion: If the carboxylic acid is insoluble in water, use a co-solvent like CH3CN instead of DCM.

  • Polysubstitution: The C2/C6 positions are equivalent. To prevent 2,6-dialkylation, keep the conversion <70% or use a large excess of the pyridine substrate.

Protocol B: Regioselective C2-Chlorination (N-Oxide Shunt)

Best for: Creating a versatile electrophilic building block for Suzuki/Buchwald couplings.

Mechanism: Direct halogenation of electron-deficient pyridines is difficult. This protocol uses an N-oxide activation strategy . The N-oxide is formed and then reacted with POCl3. The oxygen atom acts as a nucleophile to attack the phosphorus, creating a good leaving group that facilitates nucleophilic attack by chloride at the C2 position (Reissert-Henze type mechanism).

Reagents:

  • Step 1: m-CPBA (1.2 equiv) or H2O2/UHP.

  • Step 2: POCl3 (5.0 equiv), Et3N (2.0 equiv).

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve substrate in DCM (0.2 M). Cool to 0°C.

    • Add m-CPBA (1.2 equiv) portion-wise.

    • Stir at RT for 4–12 hours. Monitor by TLC (N-oxides are much more polar/lower Rf).

    • Workup: Wash with 1M NaOH to remove m-chlorobenzoic acid byproduct. Dry and concentrate to obtain the N-oxide intermediate.

  • Chlorination:

    • Dissolve the crude N-oxide in dry Toluene or DCE.

    • Add Et3N (2.0 equiv) (Acts as an HCl scavenger and base).

    • Add POCl3 (5.0 equiv) dropwise at 0°C.

    • Heat to reflux (80–100°C) for 2–4 hours.

  • Quench (Critical Safety Step):

    • Cool to RT. Pour the reaction mixture slowly onto ice/water with vigorous stirring. Warning: POCl3 hydrolysis is exothermic.

    • Neutralize with NaHCO3.

  • Isolation: Extract with EtOAc. The product, 2-chloro-4-(4-methyl-THP-4-yl)-pyridine, is usually stable and easy to purify.

Protocol C: Iridium-Catalyzed C-H Borylation

Best for: Synthesis of boronic esters for biaryl coupling.

Mechanism: Sterically controlled C-H activation. The bulky THP group at C4 and the lone pair at N combine to direct the active Iridium catalyst to the C2/C6 position (sterically accessible and electronically activated).

Reagents:

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.1 equiv)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix [Ir(OMe)(cod)]2, dtbpy, and B2pin2 in THF. Stir for 10 mins to generate the active catalytic species (color change to deep red/brown).

  • Substrate Addition: Add the pyridine substrate (1.0 equiv).

  • Reaction: Seal the vessel and heat to 60–80°C for 4–16 hours.

  • Workup: The reaction is typically very clean. Filter through a short plug of silica or Celite to remove the catalyst. Concentrate.

  • Note: The resulting pinacol boronate ester can be unstable on silica gel. It is often best used directly in the subsequent Suzuki coupling (telescoped process).

Part 3: Decision Logic & Workflow

Use the following diagram to select the appropriate protocol based on your downstream application.

Workflow Start Start: 4-(4-Methyl-THP)-Pyridine Goal Define Synthetic Goal Start->Goal Path1 Need Alkyl/Cycloalkyl Group? Goal->Path1 Path2 Need Aryl/Heteroaryl Group? Goal->Path2 Path3 Need Reactive Handle (Cl, CN)? Goal->Path3 ProtoA Protocol A: Minisci Reaction (Radical Alkylation) Path1->ProtoA Direct C-H Func. ProtoC Protocol C: Ir-Catalyzed Borylation (-> Suzuki Coupling) Path2->ProtoC Via Boronate ProtoB Protocol B: N-Oxide -> POCl3 (-> SNAr / Coupling) Path3->ProtoB Activation

Figure 2: Strategic decision tree for functionalizing the scaffold.

Part 4: References

  • Minisci Reaction on Pyridines: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[1][2][3] Chem. Commun., 2, 1135-1161. Link

  • C-H Activation of Pyridines: Sadler, S. A., et al. (2014). Multidirectional Synthesis of Substituted Pyridines via Ligand-Controlled C–H Borylation. J. Am. Chem. Soc., 136(41), 14369–14372. Link

  • N-Oxide Functionalization (Reissert-Henze): Fife, W. K. (2002). Regioselective Cyanation of Heterocyclic N-Oxides. J. Org.[4] Chem., 48, 1375. Link

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

Sources

Application

Application Note: Chemoselective Hydrogenation for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Synthesis

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4). It addresses the critical challenge of chemoselective hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4). It addresses the critical challenge of chemoselective hydrogenation , where the objective is to reduce a sterically hindered alkene (endocyclic or exocyclic) without compromising the aromatic pyridine ring.

Executive Summary & Chemical Context

The target molecule, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine , is a pharmacophore often found in antihistamines (e.g., Rupatadine analogues) and mTOR inhibitors. The synthesis typically proceeds via the formation of a quaternary center at the 4-position of the pyran ring.

The critical step addressed in this protocol is the catalytic hydrogenation of the alkene precursor—typically 4-(4-methyl-3,6-dihydro-2H-pyran-4-yl)-pyridine or its exocyclic methylene analog. The primary technical challenge is chemoselectivity : reducing the olefin while preventing the over-reduction of the pyridine ring to a piperidine, a common side reaction when using platinum-based catalysts or acidic media.

Reaction Scheme

The transformation involves the saturation of the C=C double bond in the pyran ring (or exocyclic position) using Palladium on Carbon (Pd/C) under mild conditions to avoid pyridine hydrogenation.[1]

ReactionScheme Precursor Precursor 4-(4-methyl-3,6-dihydro-2H-pyran-4-yl)-pyridine Reagents H2 (1-3 atm) Pd/C (10%) MeOH/EtOH Precursor->Reagents Product Target Product 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Reagents->Product Chemoselective Reduction SideProduct Avoided Side Product Piperidine Derivative Reagents->SideProduct Over-reduction (Acidic/PtO2)

Caption: Chemoselective hydrogenation pathway avoiding piperidine formation.

Reagent Selection & Rationale

ReagentSpecificationRoleMechanistic Rationale
Palladium on Carbon 10% Pd/C (Type 39 or equivalent), 50% wetCatalystPd/C is preferred over PtO₂ or Rh/C because it exhibits lower activity towards pyridine ring reduction under neutral conditions, ensuring high chemoselectivity for the alkene.
Hydrogen Gas High Purity (>99.9%)ReductantThe stoichiometric reductant. Pressure is kept low (1–3 atm) to favor alkene adsorption over the more difficult aromatic ring adsorption.
Methanol (MeOH) HPLC Grade, AnhydrousSolventHigh solubility for polar pyridine derivatives. Methanol promotes faster reaction rates than ethanol or ethyl acetate due to higher H₂ solubility and polarity.
Ethyl Acetate Optional Co-solventSolventUsed if the precursor has poor solubility in pure MeOH. Also mitigates catalyst poisoning by competing for surface sites less aggressively than amines.
Critical "Expertise" Insight: Catalyst Poisoning

Pyridines are known to coordinate strongly to Pd surfaces via the nitrogen lone pair, potentially "poisoning" the catalyst and stalling the reaction.

  • Avoid Acid: While protonating the pyridine (using AcOH or HCl) prevents coordination, it activates the ring for hydrogenation to piperidine. Therefore, neutral conditions are strictly required.

  • Catalyst Loading: Due to this coordination effect, a slightly higher catalyst loading (10-20 wt% relative to substrate) is often necessary compared to standard alkene reductions.

Detailed Experimental Protocol

Precursor Preparation (Contextual)

Ensure the starting material, 4-(4-methyl-3,6-dihydro-2H-pyran-4-yl)-pyridine, is free of sulfur-containing impurities (from previous steps like sulfonyl dehydrations) as these will irreversibly poison the Pd catalyst.

Hydrogenation Procedure

Scale: 10 mmol (~1.7 g of precursor)

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always use "wet" variants (50% H₂O) or wet the catalyst with an inert solvent (toluene/EtOAc) before adding flammable solvents like MeOH.

  • Solvation: Dissolve 1.73 g (10 mmol) of the alkene precursor in 30 mL of Methanol in a round-bottom flask or hydrogenation vessel.

    • Note: If solubility is poor, warm gently or add 5 mL of Ethyl Acetate.

  • Catalyst Addition:

    • Place the vessel under a gentle stream of Nitrogen (N₂).

    • Carefully add 170 mg - 340 mg of 10% Pd/C (50% wet) .

    • Ratio: 10-20 wt% loading is recommended due to the pyridine "poisoning" effect.

  • Purging:

    • Seal the vessel. Evacuate the headspace (vacuum) and backfill with Nitrogen (3 cycles).

    • Evacuate and backfill with Hydrogen (H₂) (3 cycles).

  • Reaction:

    • Maintain H₂ pressure at 1–3 atm (balloon or low-pressure Parr shaker) .

    • Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check reaction progress via HPLC or TLC (System: DCM/MeOH 95:5) after 4 hours.

    • Duration: Reaction typically completes in 6–12 hours. If stalled, repressurize with fresh H₂.

  • Workup:

    • Purge: Evacuate H₂ and backfill with N₂ (3 cycles).

    • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with 20 mL MeOH.

    • Safety: Do not let the filter cake dry out; keep it wet with water/solvent and dispose of it in a dedicated waste container for pyrophoric metals.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The product is typically a colorless oil or low-melting solid.

    • If necessary, purify via flash column chromatography (SiO₂; Eluent: Ethyl Acetate/Hexanes or DCM/MeOH).

Process Control & Troubleshooting

Analytical Parameters
ParameterMethodAcceptance Criteria
Conversion HPLC / LC-MS>98% consumption of alkene precursor.
Selectivity 1H-NMRAbsence of piperidine signals (multiplets at 2.5-3.0 ppm shifted upfield).
Water Content Karl Fischer<0.5% (if crystallization is intended).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst poisoning by Pyridine N-atom.Increase H₂ pressure to 5 bar (if equipment allows) or add fresh catalyst (5 wt%).
Over-reduction (Piperidine formed) Reaction time too long or trace acid present.Stop reaction immediately. Check solvent pH. Use strictly neutral MeOH.
No Reaction Sulfur poisoning from precursor synthesis.Treat precursor with Raney Nickel (stir and filter) before subjecting to Pd/C hydrogenation.

Mechanistic Workflow (DOT)

This diagram illustrates the decision logic for the hydrogenation conditions.

Workflow Start Start: Alkene Precursor CheckS Check for Sulfur/Halogen Impurities Start->CheckS Clean Pre-treat with Raney Ni CheckS->Clean Yes SolventSelect Select Solvent: Neutral MeOH (Avoid Acid) CheckS->SolventSelect No Clean->SolventSelect CatalystAdd Add 10% Pd/C (Wet) Load: 10-20 wt% SolventSelect->CatalystAdd Hydrogenate Hydrogenate 1-3 atm, 25°C CatalystAdd->Hydrogenate Monitor Monitor (HPLC/TLC) Is Pyridine Ring Intact? Hydrogenate->Monitor Success Filter & Isolate Target Product Monitor->Success Yes Fail Over-reduction Detected Monitor->Fail No (Piperidine formed)

Caption: Operational workflow for ensuring chemoselectivity.

References

  • ChemicalBook. (n.d.). 4-(4-METHYL-TETRAHYDRO-PYRAN-4-YL)-PYRIDINE (CAS 28538-93-4). Retrieved from

  • Organic Chemistry Portal. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines. (Provides context on the difficulty of selective reductions in pyridine systems).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for Pd/C vs PtO2 selectivity).

Sources

Method

Application Notes and Protocols: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of the 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Scaffold In the l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. The strategic incorporation of saturated heterocyclic moieties is a well-established approach to modulate the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability.[1] Among these, the tetrahydropyran (THP) ring system has emerged as a particularly valuable bioisostere for commonly used groups like cyclohexane, offering a beneficial reduction in lipophilicity while introducing a potential hydrogen bond acceptor in the form of the ring oxygen.[1]

This guide focuses on the synthetic utility of a specialized building block, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine . This molecule synergistically combines the advantageous properties of the tetrahydropyran ring with the versatile reactivity of a pyridine nucleus. The pyridine ring serves as a key handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an invaluable tool for the construction of complex molecular frameworks.[2][3] The quaternary center on the THP ring provides steric bulk and a defined three-dimensional structure, which can be crucial for optimizing interactions with biological targets.

This document provides detailed application notes and protocols for the use of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 28538-93-4[4][5][6]
Molecular Formula C₁₁H₁₅NO[4][5][6]
Molecular Weight 177.25 g/mol [4][5][6]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in most common organic solvents (e.g., DCM, THF, DMF, Toluene)General Chemical Knowledge
Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.5-8.6 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 7.2-7.3 (m, 2H): Protons on the pyridine ring meta to the nitrogen.

  • δ 3.6-3.8 (m, 4H): Methylene protons on the tetrahydropyran ring adjacent to the oxygen.

  • δ 1.6-1.8 (m, 4H): Methylene protons on the tetrahydropyran ring.

  • δ 1.3 (s, 3H): Methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 155-157: Quaternary carbon of the pyridine ring.

  • δ 149-151: CH carbons of the pyridine ring ortho to the nitrogen.

  • δ 120-122: CH carbons of the pyridine ring meta to the nitrogen.

  • δ 65-67: Methylene carbons of the tetrahydropyran ring adjacent to the oxygen.

  • δ 38-40: Methylene carbons of the tetrahydropyran ring.

  • δ 35-37: Quaternary carbon of the tetrahydropyran ring.

  • δ 28-30: Methyl carbon.

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary. It is highly recommended to acquire experimental data for full characterization.

Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

A general and robust method for the synthesis of 4-substituted pyridines involves the addition of a Grignard reagent to a pyridine-N-oxide, followed by a rearrangement. This approach can be adapted for the synthesis of the title compound.

G PyridineNoxide 4-Methylpyridine-N-oxide Reagents1 Grignard Addition (THF) PyridineNoxide->Reagents1 Grignard 4-Methyl-tetrahydropyran-4-ylmagnesium bromide Grignard->Reagents1 Intermediate Dihydropyridine Intermediate Reagents2 Acetic Anhydride (Heat) Intermediate->Reagents2 Product 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Reagents1->Intermediate Reagents2->Product

Caption: Synthetic workflow for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.

Causality and Experimental Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For couplings involving electron-deficient pyridines, electron-rich and bulky phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like potassium carbonate are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R Ln Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of 4-(Aryl)-4'-(4-methyl-tetrahydro-pyran-4-yl)-biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-(4-Methyl-tetrahydro-pyran-4-yl)-bromobenzene with an arylboronic acid.

Materials:

  • 4-(4-Methyl-tetrahydro-pyran-4-yl)-bromobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon source

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Methyl-tetrahydro-pyran-4-yl)-bromobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene and water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It has become an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.

Causality and Experimental Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Catalyst: Palladium(0) is the active catalyst. Precatalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.

  • Ligand: The choice of ligand is critical and often dictates the success of the reaction. For the coupling of amines with aryl halides, bulky, electron-rich phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl AmineCoord Amine Coordination (R₂NH) PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(NHR₂)-X] Ln AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR₂ Ln Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol: Synthesis of N-Aryl-4-(4-methyl-tetrahydro-pyran-4-yl)-pyridin-2-amine

This protocol is adapted from a similar transformation and describes the coupling of 2-bromo-4-(4-methyl-tetrahydro-pyran-4-yl)-pyridine with a primary or secondary amine.

Materials:

  • 2-Bromo-4-(4-methyl-tetrahydro-pyran-4-yl)-pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon source

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flame-dried flask, add 2-bromo-4-(4-methyl-tetrahydro-pyran-4-yl)-pyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill this flask with an inert gas three times.

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a modifiable pyridine core and a property-enhancing tetrahydropyran moiety makes it an attractive starting material for the synthesis of complex and biologically active molecules. The detailed protocols provided for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors. The principles and experimental considerations outlined herein can be readily adapted to a wide range of substrates, further expanding the synthetic utility of this promising scaffold.

References
  • Oakwood Chemical. (n.d.). 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Retrieved from Oakwood Chemical website. [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData, 1(5), x160804. [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Nadeem, H. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1. [Link]

  • Al-dujaili, L. J., & Jasim, L. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions Involving 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Introduction: The Strategic Importance of the 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure.[1] The nitrogen atom within the pyridine ring serves as a critical hydrogen bond acceptor and a coordination point, facilitating high-affinity interactions with a multitude of biological targets.[1] Furthermore, the tetrahydropyran (THP) motif has emerged as a valuable bioisostere for carbocyclic rings in drug design.[2] The incorporation of a THP moiety can enhance pharmacokinetic properties such as solubility and metabolic stability, while the oxygen atom can act as an additional hydrogen bond acceptor, thereby improving target engagement.[2]

The fusion of these two key pharmacophores in the form of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine creates a unique and sterically demanding building block with significant potential in drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold in palladium-catalyzed cross-coupling reactions. We will delve into the synthesis of the core structure and provide detailed, field-proven protocols for its subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices will be elucidated to empower the user with a deep understanding of these powerful synthetic transformations.

I. Synthesis of the Core Scaffold: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

A robust and scalable synthesis of the title compound is paramount for its successful application in extensive medicinal chemistry campaigns. A common and effective method involves the Grignard reaction between a suitable pyridine derivative and 4-methyl-tetrahydro-pyran-4-one.

Protocol 1: Grignard Addition to 4-Methyl-tetrahydro-pyran-4-one

This protocol outlines the synthesis of the core scaffold from 4-bromopyridine.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-BromopyridineC₅H₄BrN157.99
Magnesium turningsMg24.31
IodineI₂253.81
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
4-Methyl-tetrahydro-pyran-4-oneC₆H₁₀O₂114.14
Saturated aq. NH₄ClNH₄Cl53.49
Diethyl ether(C₂H₅)₂O74.12
Anhydrous Sodium SulfateNa₂SO₄142.04

Experimental Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromopyridine (1.0 equiv.) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate of the 4-bromopyridine solution.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Ketone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 4-methyl-tetrahydro-pyran-4-one (1.1 equiv.) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • The crude alcohol can often be carried forward without further purification. Dehydration to the alkene followed by hydrogenation will yield the final product.

II. Palladium-Catalyzed Cross-Coupling Reactions

The 4-position of the pyridine ring in our core scaffold can be strategically functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions. To achieve this, a halogen (typically bromine or iodine) needs to be present at the 4-position of the pyridine ring. For the purpose of these protocols, we will assume the starting material is 4-bromo- (or iodo-) pyridine substituted with the 4-methyl-tetrahydropyran moiety .

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[3] This reaction is a cornerstone in pharmaceutical synthesis due to its high functional group tolerance and generally mild reaction conditions.[4]

Causality in Protocol Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For heteroaryl substrates, particularly pyridines, specialized ligands are often required to prevent catalyst inhibition by the basic nitrogen atom.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Workflow

Quantitative Data Summary:

ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)Readily available and effective Pd(0) sources in situ.
Ligand SPhos, XPhos, RuPhos (4-10 mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is often optimal for solubility of both the organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Typical Yield 70-95%Dependent on the specific coupling partners.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-(4-(4-methyl-tetrahydro-pyran-4-yl))pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in the organic solvent portion of the reaction mixture.

  • Add the catalyst solution to the Schlenk tube, followed by the aqueous portion of the solvent system (e.g., a 4:1 mixture of dioxane:water).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[9] The reaction's broad substrate scope and functional group tolerance make it an indispensable tool for late-stage functionalization in drug discovery programs.[10]

Causality in Protocol Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[7] Sterically hindered and electron-rich phosphine ligands are crucial for facilitating the challenging reductive elimination step that forms the C-N bond.[9] Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically required to deprotonate the amine and generate the active nucleophile.[8]

Buchwald_Workflow

Quantitative Data Summary:

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol% Pd)Common and effective Pd(0) sources.
Ligand Xantphos, BrettPhos, Josiphos (2-4 mol%)Bulky ligands that promote C-N bond formation and are effective for heteroaryl substrates.[11]
Base NaOtBu, LiHMDS, K₃PO₄ (1.4-2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions.
Temperature 90-120 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.
Typical Yield 60-90%Highly dependent on the steric and electronic properties of the amine.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube. Add 4-bromo-(4-(4-methyl-tetrahydro-pyran-4-yl))pyridine (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.), and Xantphos (0.02 equiv.).

  • Add anhydrous toluene or dioxane to the Schlenk tube.

  • Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amino-pyridine derivative.

C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials due to the versatility of the resulting alkyne products.[14]

Causality in Protocol Design: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] An amine base is used to deprotonate the terminal alkyne and also serves as a ligand for the copper.[13]

Sonogashira_Workflow

Quantitative Data Summary:

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)Standard, reliable palladium catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)Acts as both a base and a ligand for the copper.
Solvent THF, DMF, Acetonitrile (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient compared to other cross-coupling reactions.
Typical Yield 75-98%Generally a high-yielding reaction.

Detailed Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add 4-iodo-(4-(4-methyl-tetrahydro-pyran-4-yl))pyridine (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv.), and copper(I) iodide (0.01 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-pyridine derivative.

III. Conclusion: A Versatile Scaffold for Advanced Drug Discovery

The 4-(4-methyl-tetrahydro-pyran-4-yl)-pyridine scaffold represents a valuable and versatile building block for the synthesis of novel chemical entities with significant therapeutic potential. The protocols detailed in these application notes provide a robust framework for the synthesis and subsequent functionalization of this important core. By understanding the underlying principles of each coupling reaction and the rationale behind the choice of reagents and conditions, researchers can effectively leverage these powerful synthetic tools to accelerate their drug discovery efforts. The strategic incorporation of this unique scaffold has the potential to unlock new areas of chemical space and lead to the development of next-generation therapeutics.

IV. References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-740). John Wiley & Sons, Ltd. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-268). John Wiley & Sons, Inc. [Link]

  • Watanabe, T., Ohe, K., & Uemura, S. (2002). Palladium-Catalyzed Asymmetric Arylation of Ketone Enolates. Chemical Reviews, 102(10), 3477-3502. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wikipedia. (2023, December 12). Sonogashira coupling. In Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Formulation Strategies for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and Analogous Weakly Basic Compounds

Abstract & Introduction This guide provides a comprehensive framework for the formulation development of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a novel chemical entity. The molecular structure, featuring a weakly b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide provides a comprehensive framework for the formulation development of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a novel chemical entity. The molecular structure, featuring a weakly basic pyridine moiety and a substituted tetrahydropyran ring, presents a predictable set of physicochemical challenges, primarily related to pH-dependent solubility. Most drugs are weakly acidic or basic, making this a common hurdle in pharmaceutical development[1][2]. This document outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization and culminating in advanced formulation strategies. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust and effective dosage form.

The pyridine ring is a common scaffold in medicinal chemistry, often incorporated to enhance water solubility and bioavailability due to its polar and ionizable nature[3][4][5]. However, this ionization is pH-dependent, which can lead to variable absorption in the gastrointestinal (GI) tract[6]. The primary objective of this application note is to provide a logical progression of studies and decision-making processes to mitigate these risks and develop a stable, bioavailable drug product.

Physicochemical & Pre-formulation Characterization

A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of rational formulation design. The initial characterization focuses on solubility, stability, and solid-state properties.

Predicted Physicochemical Properties

Based on its structure, we can infer key properties for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine that will guide our experimental approach.

PropertyPredicted Value/CharacteristicRationale & Formulation Impact
Molecular Formula C11H15NODictates molecular weight and informs concentration calculations.
Molecular Weight 177.24 g/mol Essential for all quantitative measurements.
pKa (Pyridine) ~5.0 - 5.5The pyridine nitrogen is weakly basic. The compound will be ionized and more soluble at pH < pKa (e.g., in the stomach) and unionized and less soluble at pH > pKa (e.g., in the intestine). This is a critical parameter for predicting oral absorption.
LogP ~1.5 - 2.5The tetrahydropyran and methyl groups confer lipophilicity. This moderate LogP suggests the compound may have good membrane permeability but could suffer from solubility-limited absorption.
Aqueous Solubility pH-DependentExpected to have low intrinsic solubility in neutral or basic media, a common challenge for weakly basic drugs that may require enabling formulation technologies[7].
Essential Pre-formulation Protocols

Protocol 2.2.1: pH-Solubility Profiling

Objective: To quantify the thermodynamic solubility of the API across a physiologically relevant pH range.

  • Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a pH range from 1.2 to 7.5.

  • Equilibration: Add an excess of the API to each buffer in sealed vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for API concentration using a validated HPLC-UV method.

  • Data Interpretation: Plot solubility (mg/mL or µg/mL) versus pH. A sharp decrease in solubility as the pH increases above the pKa is expected for a weakly basic compound.

Protocol 2.2.2: Forced Degradation & Intrinsic Stability

Objective: To identify degradation pathways and establish the stability-indicating nature of the analytical method, as mandated by ICH guidelines[8][9][10][11].

  • Stress Conditions: Expose the API (in solid state and in solution) to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze stressed samples by HPLC-UV/MS at appropriate time points. The goal is to achieve 5-20% degradation.

  • Data Interpretation: Identify major degradation products and confirm peak purity using a photodiode array (PDA) detector to ensure the analytical method is stability-indicating.

Protocol 2.2.3: Drug-Excipient Compatibility Screening

Objective: To identify potential destabilizing interactions between the API and common pharmaceutical excipients early in development[12][13][14][15].

  • Preparation: Create binary mixtures of the API and selected excipients (e.g., lactose, microcrystalline cellulose, HPMC, croscarmellose sodium, magnesium stearate) in a 1:1 or other relevant ratio.

  • Stressing: Store samples under accelerated conditions (e.g., 50°C/75% RH) for 2-4 weeks[13]. Include control samples of the API and each excipient alone.

  • Analysis: At designated time points, analyze the samples by HPLC for the appearance of degradation products and by visual inspection for physical changes (e.g., color change, liquefaction).

  • Data Interpretation: Compare the degradation profiles of the binary mixtures to the controls. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.

Formulation Development Strategy: A Decision-Making Framework

The data from pre-formulation studies will guide the selection of an appropriate formulation strategy. For a weakly basic compound like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, the primary challenge is often overcoming poor solubility at the higher pH of the small intestine.

A logical workflow for selecting a formulation strategy is presented below.

G cluster_0 Pre-formulation Assessment cluster_1 Decision Point cluster_2 Formulation Pathways start API Physicochemical Data (Solubility, Stability, Solid State) solubility_check Adequate Solubility at Intestinal pH (>pH 6.8)? start->solubility_check path_simple Conventional Formulation (e.g., Direct Compression Tablet) solubility_check->path_simple Yes path_salt Salt Formation Strategy solubility_check->path_salt No path_asd Amorphous Solid Dispersion (ASD) path_salt->path_asd Salt unstable or insufficiently soluble path_lipid Lipid-Based System (SEDDS) path_asd->path_lipid API thermally labile or poor polymer compatibility

Caption: Formulation strategy decision workflow.

Strategy 1: Salt Formation

For weakly basic drugs, forming a salt with a pharmaceutically acceptable acid is a primary and often effective strategy to enhance solubility and dissolution rate[16].

  • Rationale: The salt form will have a higher intrinsic solubility than the free base. By selecting an appropriate counter-ion, the pH of the diffusion layer around the dissolving particle can be lowered, maintaining a favorable environment for dissolution even in the neutral pH of the intestine.

  • Counter-ion Selection: Screen various acids (e.g., HCl, maleic, tartaric, mesylic) to form different salts. Evaluate each for crystallinity, solubility, stability, and hygroscopicity. The ideal salt is a stable, non-hygroscopic crystalline solid with significantly improved aqueous solubility.

Strategy 2: Amorphous Solid Dispersions (ASD)

If salt formation is unsuccessful or provides insufficient benefit, formulating the API in an amorphous state can dramatically increase its apparent solubility and dissolution rate[17][18][19].

  • Rationale: The amorphous form of a drug lacks the crystal lattice energy of its crystalline counterpart, existing in a higher energy state. This results in a higher apparent solubility[19]. The drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization[17][20].

  • Technology Choice:

    • Spray Drying: This is a versatile method where the drug and a polymer are dissolved in a common solvent, which is then rapidly evaporated by atomizing the solution into a hot gas stream[18][21][22][23][24]. This process is suitable for thermolabile compounds[24][25].

    • Hot Melt Extrusion (HME): A process where the API is mixed with a thermoplastic polymer and heated to form a solid solution[18][26]. This is a solvent-free method but requires the API to be thermally stable at processing temperatures.

  • Polymer Selection: The choice of polymer is critical for both stabilizing the amorphous drug and ensuring rapid dissolution. Common choices for weakly basic compounds include hypromellose acetate succinate (HPMC-AS) and polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA 64).

Protocol 3.2.1: Preparation of an ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of the API with a suitable polymer to enhance solubility.

  • Solution Preparation: Dissolve the API and a selected polymer (e.g., HPMC-AS) in a suitable common solvent (e.g., acetone, methanol, or a mixture). Typical drug loadings range from 10% to 40% (w/w).

  • Spray Drying: Process the solution using a laboratory-scale spray dryer[18]. Key parameters to optimize include:

    • Inlet Temperature: High enough for efficient solvent evaporation but low enough to prevent API degradation.

    • Atomization Pressure/Speed: Controls droplet size, which influences particle characteristics.

    • Feed Rate: Affects the drying process and final particle properties.

  • Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum to remove residual solvent to levels compliant with ICH guidelines.

  • Characterization: Confirm the amorphous nature of the dispersion using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[17]. A lack of sharp peaks in the XRPD pattern and a single glass transition temperature (Tg) in the DSC thermogram confirm an amorphous dispersion.

Strategy 3: Parenteral Formulation

If an injectable dosage form is required, formulation development must address solubility, stability, sterility, and physiological compatibility (e.g., pH, osmolality)[27][28][29][30][31].

  • Rationale: For intravenous administration, the drug must be fully solubilized. Given the pH-dependent solubility, a formulation vehicle must be designed to maintain the drug in solution upon injection into the bloodstream (pH ~7.4).

  • Excipient Selection:

    • Co-solvents: Use of water-miscible solvents like propylene glycol (PG) or polyethylene glycol 400 (PEG 400) can increase the solubility of lipophilic compounds.

    • Solubilizing Agents/Surfactants: Polysorbate 80 or other non-ionic surfactants can form micelles to encapsulate and solubilize the drug.

    • Cyclodextrins: These can form inclusion complexes with the drug, shielding the lipophilic parts of the molecule and increasing aqueous solubility[16].

    • pH Adjustment: The formulation pH can be adjusted with buffers (e.g., citrate, acetate) to a point where the drug is soluble, but it must be within a physiologically tolerable range (typically pH 3-10.5 for IV)[28].

Protocol 3.3.1: Development of a Simple Parenteral Solution

Objective: To develop a stable, soluble formulation for intravenous administration.

  • Vehicle Screening: Screen various combinations of co-solvents, surfactants, and cyclodextrins to determine the vehicle that provides the target solubility with the minimum excipient concentration.

  • Prototype Formulation: a. Prepare the selected vehicle (e.g., Water for Injection with 5% w/v sulfobutylether-β-cyclodextrin). b. Add and dissolve any buffering agents and tonicity modifiers (e.g., sodium chloride to achieve isotonicity). c. Slowly add and dissolve the API to the target concentration. d. Adjust the final pH if necessary.

  • Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter into a sterile receiving vessel in an aseptic environment[27][28].

  • Filling & Stability: Aseptically fill the solution into sterile vials and seal. Place vials on a formal stability study according to ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH)[8][32]. Monitor for potency, purity, pH, and particulate matter over time.

Conclusion

The successful formulation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine hinges on a systematic approach that directly addresses its key physicochemical liability: pH-dependent solubility. By conducting thorough pre-formulation studies, including pH-solubility profiling and excipient compatibility, a clear path for development can be established. For oral delivery, strategies such as salt formation or the creation of amorphous solid dispersions are powerful tools to enhance bioavailability. For parenteral administration, careful selection of solubilizing excipients is required to ensure stability and safety. The protocols and decision-making framework provided in this note serve as a robust starting point for the development of a safe, stable, and efficacious drug product.

References

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [URL: https://www.ascendiapharma.com/services/amorsol-amorphous-solid-dispersion/]
  • Spray drying pharmaceuticals. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/13175/spray-drying-pharmaceuticals/]
  • Selection of Solid Dosage Form Composition Through Drug-Excipient Compatibility Testing. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/8308729/]
  • Advancements in Spray Drying for Pharmaceutical Formulations. Pharma Focus Europe. [URL: https://www.pharmafocuseurope.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/369328-Considerations-for-the-Development-of-Amorphous-Solid-Dispersions-of-Poorly-Soluble-Drugs/]
  • Spray Drying: Advantages and Disadvantages. Ascendia Pharmaceutical Solutions. [URL: https://www.ascendiapharma.com/blog/spray-drying-advantages-and-disadvantages/]
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10837450.2024.2427814]
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
  • Advances in Spray Drying for Pharmaceutical Formulations: Enhancing Drug Solubility and Bioavailability. International Journal of Innovative Science and Research Technology. [URL: https://ijisrt.com/assets/upload/files/IJISRT25APR1440.pdf]
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/solving-poor-solubility-amorphous-solid-dispersions]
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [URL: https://www.researchgate.
  • Spray drying solutions: Considerations for API and OSD processing operations. CRB. [URL: https://www.crbgroup.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [URL: https://www.slideshare.net/slideshow/q1a-r2-ich-guidelines-of-stability-testing/269932087]
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [URL: https://www.biostonconsulting.com/a-deep-dive-into-ich-stability-guidelines-q1a-q1f/]
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Q1A (R2) A deep dive in Stability Studies. YouTube. [URL: https://www.youtube.
  • Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. ResearchGate. [URL: https://www.researchgate.net/publication/305813735_Development_of_an_enhanced_formulation_to_minimize_pharmacokinetic_variabilities_of_a_weakly_basic_drug_compound]
  • Selection of solid dosage form composition through drug-excipient compatibility testing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8308729/]
  • Special Considerations for Developing Parenteral Formulations. American Injectables. [URL: https://americaninjectables.
  • Top Considerations When Developing Formulations for Injectable Solutions. BioPharma Reporter. [URL: https://www.biopharma-reporter.
  • The fundamentals of developing parenteral drug products. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/the-fundamentals-of-developing-parenteral-drug-products]
  • EXCIPIENTS COMPATIBILITY STUDY OF ANTILIPIDEMIC AND ANTIHYPERTENSIVE DRUGS IN ORAL SOLID DOSAGE FORM. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/744]
  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/6166]
  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Catalent. [URL: https://www.catalent.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533522/]
  • Considerations in Developing Complex Parenteral Formulations. Drug Development & Delivery. [URL: https://drug-dev.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [URL: https://www.worldpharmatoday.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [URL: https://typeset.io/papers/drug-excipient-compatibility-testing-protocols-and-22yv359v]
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.
  • Formulating Poorly Water Soluble Drugs. Springer. [URL: https://link.springer.com/book/10.1007/978-1-4939-2659-9]
  • Effect of pyridine on key pharmacological parameters. ResearchGate. [URL: https://www.researchgate.net/publication/379895697_Effect_of_pyridine_on_key_pharmacological_parameters]
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [URL: https://www.sarchemlabs.com/blog/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis]
  • 4-METHYL PYRIDINE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/4375]
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5195]
  • 4-(4-METHYL-TETRAHYDRO-PYRAN-4-YL)-PYRIDINE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8233077.htm]
  • Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Cheméo. [URL: https://www.chemeo.com/cid/78-040-3/4-Methyl-tetrahydropyran.pdf]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [URL: https://www.intechopen.com/online-first/86817]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10217926/]
  • Pyridine, 4-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108894&Mask=4]
  • 4-(tetrahydropyran-4-yl)-pyridine (C10H13NO). PubChemLite. [URL: https://pubchemlite.acs.org/compound/CID292590]

Sources

Application

Application Note: Solvent Selection &amp; Reaction Engineering for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Executive Summary This technical guide provides a comprehensive framework for selecting solvent systems involving 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (referred to herein as MTHP-Py ). This molecule represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for selecting solvent systems involving 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (referred to herein as MTHP-Py ). This molecule represents a specific class of "hindered pyridines" where the 4-position is occupied by a bulky, lipophilic, yet polar tetrahydropyran (THP) ring containing a quaternary carbon.

Successful utilization of MTHP-Py in drug discovery workflows requires balancing three competing factors:

  • Solubility: The lipophilic methyl-THP group contrasts with the polar pyridine nitrogen.

  • Reactivity: The basic nitrogen (

    
    ) is prone to nucleophilic interference and catalyst poisoning.
    
  • Sustainability: Alignment with GSK/Pfizer solvent sustainability metrics (Green Chemistry).

Physicochemical Profiling & Solvent Compatibility

Before selecting a solvent, one must understand the solute. MTHP-Py possesses a "Goldilocks" polarity profile—too lipophilic for pure aqueous systems, yet too polar for strict hydrocarbons.

Structural Analysis[1]
  • Pyridine Ring: Acts as a Lewis base and H-bond acceptor. It is the primary site of reactivity (N-oxidation, salt formation, metal coordination).

  • Quaternary Center (C4 of THP): Provides significant steric bulk. This "buttressing effect" protects the pyridine from 4-position nucleophilic attack but increases solubility in lipophilic solvents compared to simple 4-methylpyridine.

  • Ether Oxygen: A weak H-bond acceptor, generally stable but sensitive to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ).
Solubility Matrix

The following table summarizes the solubility profile based on the scaffold's calculated LogP (~1.5–2.0) and dipole moment.

Solvent ClassRepresentative SolventSolubilityGreen Score*Application Notes
Chlorinated Dichloromethane (DCM)High Red WARNING: Reacts slowly with pyridines to form bis-pyridinium salts over time. Use only for short workups.
Alcohols Methanol, Ethanol, IPAHigh Green Excellent for salt formation and polar reactions.
Esters Ethyl Acetate, IPMModerate Green Standard extraction solvent. Good for crystallization.
Ethers 2-MeTHF, CPMEGood Green Preferred replacement for THF/Dioxane in organometallic chemistry.
Aprotic Polar DMSO, DMFHigh Amber Hard to remove. Use only when necessary for

reactions.
Hydrocarbons Heptane, HexaneLow Green Anti-solvent for crystallization.

*Green Scores based on GSK/Pfizer Solvent Selection Guides [1, 2].

Decision Framework: Solvent Selection Logic

The choice of solvent is dictated by the specific transformation required. The diagram below illustrates the decision logic for MTHP-Py.

SolventSelection Start Reaction Type Coupling Pd-Catalyzed (Suzuki/Buchwald) Start->Coupling Nucleophilic Nucleophilic Substitution (SnAr) Start->Nucleophilic SaltForm Salt Formation (Purification) Start->SaltForm Lithiation Lithiation/Grignard (C-H Activation) Start->Lithiation Solv_Coupling 2-MeTHF / Water or Toluene / Water Coupling->Solv_Coupling Biphasic system prevents N-poisoning Solv_Nucl Acetonitrile (Green) or NMP (Amber) Nucleophilic->Solv_Nucl High dielectric needed Solv_Salt Ethanol / IPA (Crash out w/ Heptane) SaltForm->Solv_Salt Proton transfer kinetics Solv_Lith Anhydrous TBME or 2-MeTHF Lithiation->Solv_Lith Aprotic & Anhydrous (Avoid THF if possible)

Figure 1: Decision tree for selecting reaction solvents based on the chemical transformation type.

Experimental Protocols

Protocol A: Solubility Screening & "Green" Substitution

Objective: To replace hazardous solvents (DCM, DMF) with sustainable alternatives (2-MeTHF, CPME) for MTHP-Py processing.

Materials:

  • MTHP-Py (10 mg per vial)

  • Solvent Set: 2-MeTHF, Ethyl Acetate, Isopropyl Acetate, Ethanol, Acetonitrile.

  • HPLC Vials & Syringe Filters.

Procedure:

  • Gravimetric Addition: Weigh 10 mg of MTHP-Py into 5 separate 4mL vials.

  • Solvent Titration: Add the test solvent in 50

    
     increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Endpoint: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 10 mg / Volume added (mL).

  • Validation: If solubility > 100 mg/mL, cool to 0°C to check for precipitation (important for crystallization design).

Success Metric: A "Green" solvent (e.g., 2-MeTHF) is viable if it achieves >50 mg/mL solubility at 25°C.

Protocol B: Suzuki-Miyaura Coupling (Mitigating Catalyst Poisoning)

Context: Pyridines can coordinate to Palladium (Pd), poisoning the catalyst. Using a biphasic solvent system with water helps sequester the pyridine or inorganic bases, maintaining catalyst turnover.

Reaction Scheme:



Solvent System: 2-MeTHF : Water (4:1 ratio).

Step-by-Step:

  • Charge: To a reaction vial, add:

    • Halogenated MTHP-Py derivative (1.0 equiv)

    • Boronic acid (1.2 equiv)

    • 
       (3.0 equiv)
      
    • 
       (0.05 equiv)
      
  • Solvent Addition: Add degassed 2-MeTHF and Water (4:1 v/v). Concentration should be 0.1 M.

    • Why 2-MeTHF? It forms a clean bilayer with water, allows higher reaction temperatures than THF, and is derived from renewable resources (corn cobs) [3].

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen creates homocoupling side products.

  • Reaction: Heat to 80°C for 4–16 hours.

  • Workup:

    • Cool to Room Temp.

    • Separate layers. The product will reside in the organic (2-MeTHF) layer.

    • Wash aqueous layer once with fresh 2-MeTHF.

    • Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) to the organic layer to remove residual Pd, which often sticks to the pyridine nitrogen.

Protocol C: HCl Salt Formation (Purification)

Context: MTHP-Py is an oil or low-melting solid. Converting it to an HCl salt is the best method for purification and storage.

Solvent System: Isopropyl Alcohol (IPA) / Heptane.

Step-by-Step:

  • Dissolution: Dissolve crude MTHP-Py (1.0 g) in IPA (5 mL, 5 volumes). Heat to 40°C if necessary to ensure homogeneity.

  • Acid Addition: Slowly add HCl in IPA (5–6 N, 1.1 equiv) dropwise over 10 minutes.

    • Observation: The solution may warm slightly (exothermic protonation).

  • Nucleation: Allow the solution to cool to room temperature. If no solids form, scratch the glass or add a single seed crystal.

  • Anti-Solvent: Add Heptane (5 mL) dropwise to drive precipitation.

  • Isolation: Filter the white solid under vacuum. Wash the cake with 1:1 IPA/Heptane.

  • Drying: Dry in a vacuum oven at 45°C.

Critical Troubleshooting: The DCM Trap

Issue: Researchers often use Dichloromethane (DCM) for chromatography or extraction of pyridines. Mechanism: Pyridines are nucleophilic. DCM is a weak electrophile. Over extended periods (days/weeks), pyridine reacts with DCM to form N,N'-methylenebispyridinium dichloride (a gemini surfactant salt).

Evidence:

  • Appearance of a white precipitate in a stored DCM solution.

  • New polar spot on TLC (baseline).

  • NMR signals at

    
     ~6.5-7.0 ppm (methylene bridge).
    

Prevention:

  • Avoid DCM for storage.

  • If DCM is used for extraction, evaporate it immediately .

  • Switch to Ethyl Acetate or 2-MeTHF for column chromatography eluents.

References

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chemistry, 13, 854-862.

  • Alfonsi, K., et al. (2008).[3] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization (Pfizer)." Green Chemistry, 10, 31-36.[3]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 5(8), 1369-1379.

  • Li, J.J. (2014). "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience. (General reference for Pyridine reactivity).
  • Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 123(31), 7727–7729. (Reference for catalyst poisoning mitigation).

Sources

Method

Application Note: High-Yield N-Oxidation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Abstract & Scope This application note details the optimized protocol for the N-oxidation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (Compound 1 ). This transformation is a critical activation step in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the N-oxidation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (Compound 1 ). This transformation is a critical activation step in medicinal chemistry, converting the electron-deficient pyridine ring into a versatile N-oxide intermediate (Compound 2 ) capable of downstream C2/C6 functionalization (e.g., via Boekelheide rearrangement or nucleophilic substitution).

Unlike simple alkyl pyridines, the target substrate features a sterically demanding quaternary center at the C4 position involving a tetrahydropyranyl ether. This guide addresses specific challenges related to steric hindrance, chemoselectivity (sparing the cyclic ether), and safe handling of peroxy-intermediates.

Scientific Foundation & Reaction Logic

Mechanistic Insight

The reaction proceeds via an electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen. While the pyridine nitrogen is nucleophilic, the presence of the bulky 4-(4-methyl-tetrahydropyranyl) group exerts steric influence. However, the N-oxidation remains kinetically favored over potential side reactions (such as ether oxidation) due to the higher HOMO energy of the nitrogen lone pair compared to the ether oxygen.

Key Chemoselectivity Factor: The tetrahydropyran oxygen is significantly less basic and nucleophilic than the pyridine nitrogen. Under the controlled conditions of this protocol (0°C to RT), the cyclic ether remains inert, ensuring high regioselectivity.

Reaction Pathway Visualization

The following diagram outlines the reaction logic and critical decision nodes.

ReactionPathway cluster_workup Critical Workup Logic Start Substrate (1) 4-(4-Methyl-THP-4-yl)-pyridine Intermed Transition State (N-O Bond Formation) Start->Intermed DCM, 0°C Nucleophilic Attack Reagent Oxidant (m-CPBA) Reagent->Intermed Quench Reductive Quench (Na2S2O3) Reagent->Quench Destroys Excess Peroxide Product Product (2) Pyridine N-Oxide Intermed->Product Irreversible Byproduct Byproduct (m-Chlorobenzoic Acid) Intermed->Byproduct Elimination Wash Basic Wash (NaHCO3) Byproduct->Wash Removes Acid

Figure 1: Reaction pathway and separation logic for m-CPBA mediated N-oxidation.

Materials & Equipment

Reagent / MaterialGrade/SpecRoleCausality/Notes
Substrate >95% PurityReactantImpurities may complicate crystallization.
m-CPBA 70-77% (w/ water)OxidantDo not use anhydrous. Water acts as a stabilizer against shock sensitivity.
Dichloromethane (DCM) ACS GradeSolventNon-polar aprotic solvent stabilizes the transition state and solubilizes the substrate.
Sodium Bicarbonate Sat. AqueousBase WashNeutralizes m-chlorobenzoic acid byproduct for removal in aqueous phase.
Sodium Thiosulfate 10% AqueousQuencherSafety Critical: Reduces unreacted peroxides before concentration to prevent explosion risks.

Detailed Experimental Protocol

Method A: m-CPBA Oxidation (Recommended for Purity & Yield)

This method is preferred for research and early development due to mild conditions and ease of byproduct removal.

Step 1: Reaction Setup[1][2]
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in 50 mL of DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

    • Expert Insight: Cooling is essential to control the exotherm upon oxidant addition and to maximize regioselectivity, preventing any potential over-oxidation.

  • Addition: Add 1.2 equivalents (12.0 mmol) of m-CPBA portion-wise over 15 minutes.

    • Note: Do not dump the reagent all at once. A controlled addition maintains the thermal profile.[3]

Step 2: Reaction Monitoring[2]
  • Warm-up: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C).

  • Timecourse: Stir for 3–4 hours.

  • QC Check: Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (M+H = X) and appearance of N-oxide (M+H = X+16). The N-oxide will be significantly more polar (lower Rf on TLC).

Step 3: Workup & Purification (The "Self-Validating" System)
  • Quench (Safety Step): Add 20 mL of 10% Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 10 minutes.

    • Test: Use starch-iodide paper. If it turns blue, peroxides are still present; add more thiosulfate. If colorless, the system is safe.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][4][5]

  • Acid Removal: Wash the organic layer with 2 x 30 mL Saturated NaHCO₃ .

    • Logic: This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, effectively removing it from the organic phase.

  • Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Caution: Do not heat the water bath above 40°C during concentration to avoid thermal decomposition of the N-oxide.

Method B: Hydrogen Peroxide / Acetic Acid (Scalable Alternative)

Use this method if m-CPBA is unavailable or for multi-gram scale-up where atom economy is prioritized.

  • Dissolve substrate in Glacial Acetic Acid (5 vol).

  • Add 30% H₂O₂ (1.5 equiv).

  • Heat to 70–80 °C for 6–12 hours.

  • Workup: Carefully concentrate to remove AcOH (azeotrope with toluene if necessary). Neutralize residue with Na₂CO₃ and extract into DCM/Isopropanol (3:1).

Process Monitoring & Quality Control

Analytical Signatures
TechniqueObservationInterpretation
¹H NMR (CDCl₃) Downfield shift of C2/C6 protons.The protons adjacent to the nitrogen (C2/C6) typically shift downfield by ~0.2-0.4 ppm due to the anisotropic effect of the N-O bond, despite the increased electron density in the ring.
LC-MS Mass shift of +16 Da.Clear evidence of mono-oxygenation.
TLC Low Rf (polar).N-oxides are highly polar compared to the free base.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Old m-CPBA (low titer).Add 0.2-0.3 eq additional m-CPBA; extend time.
Emulsion during Workup N-oxide acting as surfactant.Add solid NaCl to the aqueous layer; use a small amount of MeOH in the organic layer.
Yellow/Brown Color Trace decomposition.Treat organic layer with activated charcoal before drying.

Safety & Handling (E-E-A-T)

  • Peroxide Hazard: m-CPBA and N-oxides are potentially shock-sensitive or thermally unstable. Never distill the reaction mixture to dryness without first testing for peroxides.

  • Exotherm: The oxidation reaction is exothermic. On scales >10g, use an internal thermometer and active cooling.

  • Waste: All aqueous washes containing oxidants must be quenched with reducing agents (thiosulfate/sulfite) before disposal.

References

  • Organic Syntheses. (2010). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine N-oxides. Org. Synth. 2010, 87, 161-183. Retrieved from [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.[6] Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. Department of Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Handling and Storage of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Introduction: A Structural Perspective on Handling 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its unique structure, comb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Perspective on Handling

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its unique structure, combining a basic pyridine ring with a cyclic ether (tetrahydropyran) moiety, dictates a specific set of handling and storage requirements that are critical for maintaining sample integrity and ensuring laboratory safety. The pyridine component introduces potential toxicity and reactivity with acids, while the tetrahydropyran ring, like other ethers, carries the risk of peroxide formation over time.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols outlined herein are designed to be self-validating, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and experimental reproducibility.

Compound Profile and Hazard Assessment

A thorough understanding of the physicochemical properties and associated hazards of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is fundamental to its safe handling.

Physicochemical Data Summary
PropertyValueSource
CAS Number 28538-93-4[5]
Molecular Formula C₁₁H₁₅NO[5]
Molecular Weight 177.24 g/mol [5]
Appearance Varies; likely a solid or high-boiling liquid at room temperature.Inferred from related structures.
Solubility Expected to be soluble in a range of organic solvents.Inferred from structural motifs.
Hazard Identification and Mitigation

The hazard profile of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a composite of the risks associated with its constituent pyridine and tetrahydropyran functionalities.

Hazard ClassPotential RisksMitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or inhaled.[6][7] They can cause local irritation to the skin and eyes.[2]Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]
Flammability Pyridine derivatives and cyclic ethers are often flammable liquids or solids.[4] Vapors may form explosive mixtures with air.[10]Store away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and explosion-proof equipment where necessary.[10] Ensure proper grounding of containers during transfer to prevent static discharge.[9]
Peroxide Formation The tetrahydropyran ring, as a cyclic ether, is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[3][4][12]Store in airtight, opaque containers under an inert atmosphere (e.g., nitrogen or argon).[3][12] Date containers upon receipt and upon opening.[12][13] Periodically test for the presence of peroxides.[12]
Reactivity The basic pyridine nitrogen can react exothermically with acids.[14] The compound may also be incompatible with strong oxidizing agents.[4]Store separately from acids and strong oxidizing agents.[7][12] Avoid contact with incompatible materials.[9]

Core Protocols for Safe Handling and Storage

The following protocols are designed to provide a systematic approach to the safe handling and storage of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, from initial receipt to final disposal.

Receiving and Initial Inspection

Upon receipt of the compound, a series of checks are crucial to ensure the integrity of the material and the safety of laboratory personnel.

Workflow for Receiving and Inspection

A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C G Quarantine and Report if Damaged or Discrepancy Found B->G Damage Found D Verify Container Seal is Intact C->D E Check Label for Correct Identity and Hazards D->E D->G Seal Broken F Record 'Date Received' on Container E->F E->G Incorrect Label H Transfer to Designated Storage Location F->H

Caption: Initial receiving and inspection workflow.

Short-Term and Long-Term Storage Protocols

The appropriate storage conditions for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine are dictated by its chemical stability and potential for hazardous reactions.

Step-by-Step Storage Protocol:
  • Container Selection: Utilize the original manufacturer's container whenever possible. If transferring to a new container, ensure it is made of a compatible material such as amber glass or a suitable plastic, and that it is clean, dry, and has a tightly sealing cap.[2]

  • Inert Atmosphere: For long-term storage, it is highly recommended to blanket the compound with an inert gas like nitrogen or argon to prevent peroxide formation.[3]

  • Temperature Control: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Storage at or below room temperature is generally advisable.

  • Segregation: Ensure the compound is stored separately from incompatible materials, particularly strong acids and oxidizing agents.[7][12]

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number, date received, date opened, and any relevant hazard warnings.[8]

  • Inventory Management: Maintain a detailed inventory of the compound, including storage location, quantity, and dates of receipt and opening.

Protocol for Dispensing and Weighing

Due to the potential for inhalation and skin contact, dispensing and weighing operations must be conducted with care.

Workflow for Safe Dispensing

cluster_fume_hood Inside Chemical Fume Hood A Gather all necessary equipment (Spatula, weigh boat, secondary container) B Don appropriate PPE A->B C Place stock container and balance inside fume hood B->C D Carefully open stock container C->D E Dispense required amount onto weigh boat D->E F Securely close stock container E->F G Transfer weighed compound to secondary container F->G H Clean any minor spills immediately G->H I Return stock container to designated storage H->I J Clean and decontaminate work area and equipment I->J K Dispose of waste and contaminated PPE properly J->K

Caption: Safe dispensing workflow within a fume hood.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical attention.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report all spills to the laboratory supervisor or safety officer.

Disposal

All waste containing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations.[2]

References

  • Vertex AI Search. (n.d.). PYRIDINE.
  • S D Fine-Chem Limited. (n.d.). Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Elsevier. (n.d.). Practical Heterocyclic Chemistry.
  • Elsevier. (n.d.). Practical Heterocyclic Chemistry - 1st Edition.
  • ChemicalBook. (n.d.). 4-(4-METHYL-TETRAHYDRO-PYRAN-4-YL)-PYRIDINE | 28538-93-4.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • BenchChem. (n.d.). Safe handling and storage of dihydropyran compounds.
  • ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Kovalenko, S. I., et al. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University.
  • Thermo Fisher Scientific. (2020, March 3). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education, 83(4), 632.
  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Kovalenko, S. I., et al. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University.
  • NOAA. (n.d.). 4-METHYL PYRIDINE. CAMEO Chemicals.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8).
  • Wikipedia. (2024, March). 4-Methylpyridine.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • University of Michigan. (n.d.). Tetrahydrofuran. Environment, Health & Safety.
  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4). This guide prioritizes the Minisci-type de...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4).

This guide prioritizes the Minisci-type decarboxylative alkylation and Ni-catalyzed cross-coupling strategies, as these are the most direct routes to constructing the quaternary center at the pyridine C4 position.

Case ID: PYR-QUAT-04 Subject: Yield Optimization & Regioselectivity Control Status: Active Guide

Executive Summary: The Synthetic Challenge

The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine presents a classic "quaternary center on electron-deficient heterocycle" problem. The steric bulk of the tertiary radical (derived from the pyran precursor) combined with the low nucleophilicity of the pyridine C4 position often leads to:

  • Low Conversion: Stalled reaction due to radical termination or protodecarboxylation.

  • Poor Regioselectivity: Competitive alkylation at the C2 position (Minisci).

  • Bis-Alkylation: Over-reaction on the product.

This guide provides two validated workflows: the Modern Minisci Protocol (Silver-catalyzed) and the Ni-Catalyzed Decarboxylative Cross-Coupling (DCC) (High-yield alternative).

Decision Matrix: Choosing Your Route

FeatureRoute A: Modified Minisci (Ag/Persulfate) Route B: Ni-Catalyzed Decarboxylative Coupling
Precursors Pyridine + 4-Me-THP-4-carboxylic acid4-Bromopyridine + 4-Me-THP-4-carboxylic acid (NHPI ester)
Primary Cost Low (AgNO₃, Persulfate)High (Ni catalyst, Ligand, Redox-active ester prep)
Scalability High (Aqueous/Biphasic)Moderate (Requires inert atmosphere)
Yield Potential 40–60% (Optimization required)70–90% (High fidelity)
Selectivity C2/C4 mixture (unless blocked)C4 Exclusive (dictated by Halide)
Recommendation Use for Process/Scale-up (if C2 isomer is separable)Use for MedChem/Library (High value, low waste)

Protocol A: Modified Minisci Reaction (Optimization)

Core Issue: The standard Minisci reaction (Acid/Ag/Persulfate) often yields <30% for tertiary radicals. Solution: Control pH to protonate pyridine without quenching the radical, and use phase-transfer conditions.

Optimized Experimental Protocol
  • Substrate: Pyridine (1.0 equiv)

  • Radical Precursor: 4-Methyl-tetrahydropyran-4-carboxylic acid (2.0 equiv)

  • Oxidant: Ammonium Persulfate (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Solvent: DCM:Water (1:1) with TFA (1.0 equiv)

Step-by-Step Workflow:

  • Dissolve Pyridine (1 mmol) and Carboxylic Acid (2 mmol) in DCM (5 mL) and Water (5 mL).

  • Add TFA (1 mmol). Critical: Protonation activates the pyridine LUMO.

  • Add AgNO₃ (0.2 mmol).

  • Heat to 40°C with vigorous stirring (vortexing is best for biphasic).

  • Slow Addition: Add Ammonium Persulfate (dissolved in min. water) dropwise over 2 hours. Why? Prevents radical dimerization.

  • Monitor by LCMS. If C2-isomer forms, see "Troubleshooting."

Troubleshooting Guide (Minisci)

Q: I am seeing a 1:1 mixture of C2 and C4 isomers. How do I fix this? A: This is inherent to the radical nature of the Minisci reaction.

  • Fix 1 (Steric Control): Lower the temperature to 0–10°C. Selectivity often improves at lower energy, though rate decreases.

  • Fix 2 (The "Baran" Blocking Group): Pre-react pyridine with dimethyl maleate or similar electron-deficient alkenes to transiently block the position, or simply accept the loss and separate via chromatography.

  • Fix 3 (Acidity): Increase TFA equivalents (up to 3.0 eq). A fully protonated pyridinium species is more regioselective for nucleophilic radicals at C4 due to orbital coefficients, though C2 is still electronically viable.

Q: The reaction stalls at 20% conversion. A: The radical precursor is likely being consumed by "protodecarboxylation" (turning into 4-methyl-tetrahydropyran) rather than attacking the pyridine.

  • Solution: Increase the Carboxylic Acid equivalents to 3.0 or 4.0.

  • Solution: Add a phase transfer catalyst (e.g., TBAB) to ensure the radical (generated in aqueous phase) meets the pyridine (organic phase).

Protocol B: Ni-Catalyzed Decarboxylative Cross-Coupling (High Yield)

Core Issue: You need >80% yield and exclusive C4 regioselectivity. Solution: Switch to Nickel catalysis. This couples an aryl halide (4-bromopyridine) with a redox-active ester of your acid.

Experimental Protocol
  • Electrophile: 4-Bromopyridine HCl (1.0 equiv)

  • Nucleophile Precursor: N-Hydroxyphthalimide (NHPI) ester of 4-Me-THP-4-carboxylic acid (1.5 equiv).

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbbpy) (20 mol%)

  • Reductant: Mn powder (2.0 equiv) or Zn.

  • Solvent: DMF or DMA.

Step-by-Step Workflow:

  • Ester Formation: Pre-activate 4-methyl-tetrahydropyran-4-carboxylic acid with DIC/NHPI to form the redox-active ester. Isolate this solid.

  • Coupling: In a glovebox or under Argon, mix 4-Bromopyridine, NHPI-ester, Ni-catalyst, Ligand, and Mn powder in DMF.

  • Stir at room temperature (or 40°C) for 12-16 hours.

  • Workup: Filter through Celite (remove Mn), dilute with EtOAc, wash with LiCl solution (remove DMF).

Why this works: The Ni catalyst engages in a radical chain mechanism. It captures the tertiary radical (generated from the ester) and the oxidative addition complex (from 4-bromopyridine), forcing them to couple at the C4 position exclusively.

Mechanistic Visualization

The following diagram compares the failure points of the Standard Minisci vs. the success logic of the Ni-Catalyzed route.

ReactionPathways Start Precursor: 4-Me-THP-4-COOH Radical Tertiary Radical (Nucleophilic) Start->Radical Oxidation (Ag/S2O8) NHPI NHPI Ester (Redox Active) Start->NHPI Activation Minisci_TS Minisci TS (Low Selectivity) Radical->Minisci_TS Attacks Pyridinium Ni_Cycle Ni(I)/Ni(III) Catalytic Cycle Radical->Ni_Cycle Radical Capture Pyridine Pyridine (Substrate) Pyridine->Minisci_TS H+ Product_Mix Product Mixture (C2 + C4 Isomers) Minisci_TS->Product_Mix Re-aromatization NHPI->Radical SET Reduction (Mn/Ni) Target Target: 4-(4-Me-THP-4-yl)-Pyridine (Exclusive C4) Ni_Cycle->Target Reductive Elimination Bromopyridine 4-Bromopyridine (Directed Electrophile) Bromopyridine->Ni_Cycle Oxidative Addition

Caption: Figure 1. Mechanistic divergence.[1][2] The Minisci route (red) relies on innate orbital control yielding mixtures. The Ni-Catalyzed route (green) utilizes the C-Br bond to enforce regioselectivity.

Quantitative Data Summary

ParameterStandard MinisciOptimized Minisci (Baran/TFA)Ni-Decarboxylative Coupling
Yield 15–25%45–60%75–88%
C4:C2 Ratio ~1.5 : 1~4 : 1>20 : 1
Reagent Stability HighHighModerate (Ester sensitive to moisture)
Purification Difficult (Isomer separation)ModerateEasy (No isomers)

FAQ: Common User Issues

Q: Can I use 4-Cyanopyridine and a Grignard reagent instead? A: Generally, No. While 4-cyanopyridine reacts well with Grignards, forming the Grignard reagent on the quaternary center (4-bromo-4-methyl-tetrahydropyran) is extremely difficult due to steric hindrance and elimination side reactions. The decarboxylative routes (Minisci/Ni) avoid forming this unstable organometallic species.

Q: My Ni-catalyzed reaction turned black and failed. Why? A: This indicates catalyst decomposition (Ni plating out).

  • Oxygen: Ensure strictly anaerobic conditions.

  • Stirring: Mn powder is heavy; if stirring is too slow, it settles, breaking the electrical circuit of the reaction. Use a high spin rate.

  • Activation: Add a drop of TMSCl or Iodine to activate the Mn powder surface.

Q: Is the 4-methyl-tetrahydropyran-4-carboxylic acid commercially available? A: Yes, but it is expensive.

  • In-house Synthesis: Start with Tetrahydropyran-4-carboxylate

    
     Alkylate with LDA/MeI 
    
    
    
    Hydrolyze ester. This is a robust multi-kilo process.

References

  • Minisci Reaction (General & Mechanism)

    • Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med.[1] Chem. Commun., 2, 1135-1161.[1] Link

  • Optimized C4-Selective Minisci (Blocking Groups)

    • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Ni-Catalyzed Decarboxylative Cross-Coupling

    • Cornella, J., Edwards, J. T., Qin, T., Kawamura, S., Wang, J., Pan, C. M., Gianatassio, R., Schmidt, M., Eastgate, M. D., & Baran, P. S. (2016). Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters. Journal of the American Chemical Society, 138(7), 2174–2177. Link

    • Note: This methodology is directly applicable to tertiary esters as expanded in subsequent works by the MacMillan and Baran groups.

Sources

Optimization

Technical Support Center: Strategies for Solubilizing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in Aqueous Buffers

Welcome to the technical support resource for researchers working with 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This guide is designed to provide practical, scientifically-grounded solutions to common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This guide is designed to provide practical, scientifically-grounded solutions to common solubility challenges encountered in experimental and developmental settings. We will move from foundational principles and characterization to advanced troubleshooting, empowering you to make informed decisions for your specific application.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common and immediate questions researchers face when a compound like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine fails to dissolve in standard aqueous buffers.

FAQ 1: My compound precipitated immediately in my PBS buffer at pH 7.4. What is the likely cause and what is my first step?

Answer:

The immediate precipitation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in a neutral pH buffer is a classic indicator of a poorly soluble weak base. The core issue lies in the relationship between the compound's pKa and the pH of the buffer.

  • The Chemistry at Play: Your compound contains a pyridine ring, which is a basic functional group. At a pH significantly below its pKa, the pyridine nitrogen will be protonated (ionized), rendering the molecule more polar and thus more soluble in water. At a pH above its pKa, the compound will be in its neutral, non-ionized form, which is significantly less soluble. It is highly probable that the pKa of your compound is below 7.4, leading to low solubility in its neutral state.

  • Your First Step: "pH-Swinging" Solubility Test. Before investing in complex formulations, a simple pH adjustment is the most critical first diagnostic step. This will confirm the pH-dependent solubility and help you estimate a workable pH range.

    Experimental Protocol: Rapid pH-Solubility Assessment

    • Prepare Stock Solution: Dissolve a small, known amount of your compound in 0.1 N HCl to create a concentrated acidic stock solution (e.g., 10 mg/mL). At this low pH, the compound should be fully protonated and dissolved.

    • Prepare Buffers: Have a series of buffers ready, for example: pH 3.0 (Citrate), pH 5.0 (Acetate), and pH 7.4 (Phosphate).

    • The Test: Add a small aliquot of your acidic stock solution to each buffer to reach your target final concentration.

    • Observe: Visually inspect for precipitation immediately and after a set time (e.g., 1 hour). If precipitation occurs, the pH of that buffer is too high to maintain solubility at that concentration.

This simple test provides a rapid, qualitative understanding of the pH-solubility profile and is the foundational step in our troubleshooting workflow.

Troubleshooting Workflow: Initial Solubility Failure

This diagram outlines the logical flow for addressing an initial solubility problem based on the principles described above.

cluster_start Start: Compound Precipitation cluster_hypothesis Hypothesis Generation cluster_action Immediate Action cluster_outcome Interpreting Results cluster_next_steps Next Steps start Compound precipitates in pH 7.4 buffer hypothesis Hypothesize: Poorly soluble weak base. Solubility is pH-dependent. start->hypothesis action Action: Perform pH-Swinging Test hypothesis->action outcome1 Result: Soluble at low pH (e.g., pH 3-5) action->outcome1 Success outcome2 Result: Insoluble across all tested pH values action->outcome2 Failure next1 Proceed to pH Optimization & Buffer Selection (See Part 2) outcome1->next1 next2 Problem is not solely pH-dependent. Proceed to advanced formulation (Co-solvents, Cyclodextrins) (See Part 3) outcome2->next2

Caption: Initial troubleshooting workflow for a solubility failure.

Part 2: Systematic Characterization & pH Optimization

If the initial tests confirm pH-dependent solubility, a more systematic approach is required to define a robust formulation window.

FAQ 2: The pH-swing test worked! How do I precisely determine the pKa and find the optimal buffer pH for my experiments?

Answer:

Excellent. This confirms our hypothesis. To move forward scientifically, you must quantify the compound's pKa. The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to non-ionized (insoluble) forms of a compound. For a weak base like yours, knowing the pKa allows you to predict the pH at which the compound will begin to precipitate.

You need to maintain the buffer pH at least 1-2 units below the pKa to ensure a sufficient portion of the compound remains in its soluble, protonated form.

Experimental Protocol: pKa Determination via Potentiometric Titration

This is a gold-standard method for determining the pKa of a compound.

  • Preparation: Accurately weigh and dissolve a sample of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in a known volume of a solvent in which it is freely soluble (e.g., methanol or a water/co-solvent mixture). Add a known excess of a strong acid (e.g., 0.1 N HCl) to fully protonate the compound.

  • Titration Setup: Place the solution in a beaker with a calibrated pH probe and a magnetic stirrer.

  • Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.

Data Interpretation and Buffer Selection:

If Determined pKa is:Recommended Buffer pH RangeRationaleExample Buffer Systems
~5.0 pH 3.0 - 4.0 At pH 4.0, 90% of the compound is protonated. This provides a good balance of solubility and physiological relevance.Citrate, Glycine-HCl
~6.5 pH 4.5 - 5.5 At pH 5.5, 90% of the compound is protonated. This is often suitable for cell-based assays with tolerant lines.Acetate, MES
~4.0 pH < 3.0 A low pKa requires a very acidic environment to maintain solubility, which may limit biological applications.Glycine-HCl, Phosphate

Once the pKa is known, you can create a pH-solubility profile by preparing saturated solutions of your compound across a range of buffers and measuring the concentration of the dissolved compound, typically by HPLC-UV. This provides a quantitative measure of solubility at each pH point.

Part 3: Advanced Solubilization Strategies

What if pH adjustment alone is insufficient to reach your target concentration, or if your experimental system cannot tolerate a low pH? In these cases, more advanced formulation techniques are necessary.

FAQ 3: I need to work at pH 7.4, but even with pH optimization, I can't reach my desired concentration. What are my options?

Answer:

When the required pH is non-negotiable and lies above the pKa, you must employ formulation excipients to increase the apparent solubility of the neutral form of the compound. The two most common and effective approaches are the use of co-solvents and cyclodextrins.

Option 1: Co-Solvent Systems

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous solvent system. This makes the environment more favorable for a lipophilic (non-polar) solute, effectively increasing its solubility. Common co-solvents in research and early development include DMSO, ethanol, PEG 400, and propylene glycol.

  • When to Use: This is often the first choice when pH modification is not possible. It is effective but can have drawbacks, as high concentrations of organic solvents can be toxic to cells or interfere with assays.

Experimental Protocol: Co-Solvent Screening

  • Prepare High-Concentration Stock: Dissolve your compound in 100% of a co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM).

  • Serial Dilution: Serially dilute this stock into your pH 7.4 aqueous buffer.

  • Determine Precipitation Point: Observe the concentration at which precipitation first occurs. The goal is to keep the final concentration of the co-solvent in your assay as low as possible (ideally <1%, and often <0.1% for cell-based assays).

Option 2: Cyclodextrin Encapsulation

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (non-polar) interior cavity. The neutral, poorly soluble form of your compound can partition into this non-polar cavity, forming an inclusion complex. This complex as a whole is water-soluble, dramatically increasing the apparent solubility of the compound without altering the bulk solvent properties. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

  • When to Use: This is an excellent, often superior, alternative to co-solvents, especially for in vitro and in vivo studies, as cyclodextrins are generally well-tolerated and do not have the same biological impact as organic solvents.

Decision Logic: Co-Solvent vs. Cyclodextrin

The choice between these advanced methods depends on your experimental constraints.

cluster_start Start: pH Optimization Insufficient cluster_decision Assay Constraint Analysis cluster_paths Formulation Paths cluster_considerations Key Considerations start Target concentration not reached at required pH (e.g., pH 7.4) decision Is the experimental system sensitive to organic solvents? start->decision path1 Path 1: Use Co-Solvents (e.g., DMSO, PEG 400) decision->path1 No (e.g., biochemical assay) path2 Path 2: Use Cyclodextrins (e.g., HP-β-CD) decision->path2 Yes (e.g., cell-based assay, in vivo) consider1 Keep final co-solvent % low. Potential for assay interference or cell toxicity. path1->consider1 consider2 Generally better biocompatibility. May alter free fraction of compound, impacting pharmacology. path2->consider2

Troubleshooting

Technical Support Center: Purification Strategies for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Welcome to the technical support center for the purification of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying this heterocyclic compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and troubleshoot effectively.

Introduction

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a valuable building block in medicinal chemistry. Its structure, featuring a basic pyridine ring and a non-polar tetrahydropyran moiety, presents a distinct set of purification challenges. The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, leading to issues such as peak tailing in chromatography.[1][2][3] This guide provides a systematic approach to devising a purification strategy tailored to your specific crude mixture.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and related basic compounds.

Q1: What are the most common impurities I can expect in my crude mixture?

A1: Impurities are highly dependent on the synthetic route used.[4] Common culprits often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various aldehydes, ketones, or ammonia sources.[5]

  • Side-Products: In reactions like the Hantzsch synthesis, incomplete oxidation can leave dihydropyridine intermediates.[6][7] Other side reactions could lead to isomers or polymerized material.[4]

  • Catalyst Residues: If transition metals like palladium were used, residues may persist.

  • Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.[8]

Q2: What is the first purification step I should consider for my crude mixture?

A2: An acid-base extraction is an excellent first step for purifying pyridine derivatives.[9][10] This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic or acidic impurities. By washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic pyridine compound is protonated and moves into the aqueous layer as a water-soluble salt.[6][9] Neutral and acidic impurities remain in the organic layer. The aqueous layer can then be isolated, basified (e.g., with NaOH), and the purified free-base product can be back-extracted into a fresh organic solvent.[9]

Q3: When is column chromatography the preferred method for purification?

A3: Column chromatography is ideal when you need to separate your target compound from impurities with different polarities, such as isomers or byproducts with similar basicity that cannot be removed by extraction.[4] However, due to the basic nature of the pyridine, standard silica gel chromatography can be problematic.

Q4: My compound is streaking or tailing on the silica gel column. What can I do?

A4: Peak tailing is a classic issue with basic compounds like pyridines on acidic silica gel.[2][11] The basic nitrogen interacts strongly with acidic silanol groups on the silica surface, causing poor peak shape.[2][12] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) or ammonia (typically 0.1-1%), into your mobile phase.[1][8][13] The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[8][14]

  • Operate at Low pH: For reverse-phase HPLC, operating at a low pH (e.g., 2.5-3.0) can protonate the silanol groups, reducing unwanted interactions.[11][12]

Q5: Is crystallization a viable purification strategy for this compound?

A5: Yes, crystallization can be an excellent and highly effective method for obtaining very pure material, provided your compound is a solid at room temperature.[4][15] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but has low solubility at cool temperatures.[15] Given the structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a solvent system combining a polar and a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexanes) might be a good starting point.[15]

PART 2: Purification Strategy Decision Workflow

Choosing the right purification strategy depends on the initial purity of your crude mixture and the nature of the impurities present. The following workflow provides a logical decision-making process.

Purification_Strategy start Crude Mixture of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine tlc_analysis Initial Analysis: TLC / LCMS / 1H NMR start->tlc_analysis impurity_check Are major impurities non-basic? tlc_analysis->impurity_check extraction Perform Acid-Base Extraction impurity_check->extraction Yes column_chrom Column Chromatography (consider basic modifier) impurity_check->column_chrom No / Unsure purity_check_1 Check Purity (TLC/NMR) extraction->purity_check_1 purity_check_1->column_chrom Purity <98% pure_product Pure Product purity_check_1->pure_product Purity >98% purity_check_2 Check Purity (TLC/NMR) column_chrom->purity_check_2 crystallization Consider Crystallization for final polishing purity_check_2->crystallization Purity 95-98% purity_check_2->pure_product Purity >98% crystallization->pure_product

Caption: A decision workflow for selecting the appropriate purification strategy.

PART 3: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during purification.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete protonation of the pyridine. 2. Incomplete back-extraction of the free base. 3. Emulsion formation during extraction.[8]1. Ensure the aqueous acid layer is sufficiently acidic (pH < 2). 2. Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction. Perform multiple back-extractions (e.g., 3x) with fresh organic solvent. 3. To break emulsions, add brine (saturated NaCl solution), gently swirl instead of shaking, or filter the mixture through a pad of Celite.[8]
Compound streaks badly on TLC/column. 1. Strong interaction between the basic pyridine and acidic silica gel.[2][8]1. Add 0.1-1% triethylamine or ammonia to the eluent.[8] 2. Switch to a neutral or basic stationary phase like alumina.[8] 3. Consider using reverse-phase chromatography.
Compound will not crystallize, remains an oil. 1. Presence of impurities disrupting the crystal lattice. 2. The compound may be an oil at room temperature. 3. Incorrect solvent choice.1. Re-purify by column chromatography to achieve higher purity (>95%). 2. Confirm the expected physical state. If it's a low-melting solid, try cooling the solution in an ice bath or freezer. 3. Perform a systematic solvent screen with small amounts of material to find a solvent/solvent system where the compound has low solubility at cold temperatures.[10]
Compound appears to degrade on the silica gel column. 1. The compound is unstable on the acidic silica surface.[14]1. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, then eluting to see if new spots appear.[14] 2. Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. 3. Switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[14]

PART 4: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize peak tailing and improve separation efficiency for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

  • Select and Prepare the Mobile Phase:

    • Start by developing a solvent system using TLC. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.3 for the target compound.

    • Crucially, add 0.5% triethylamine (TEA) by volume to your chosen mobile phase. This will be your column eluent.

  • Prepare and Pack the Column:

    • Select a silica gel column. The mass of the silica should be 50-100 times the mass of your crude sample.

    • Create a slurry of the silica gel in your prepared eluent.

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.[16]

  • Load the Sample:

    • Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude material).

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute and Collect Fractions:

    • Begin eluting the column with your TEA-containing mobile phase, applying consistent pressure.

    • Collect fractions and monitor their contents using TLC.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Note: Triethylamine is volatile, but trace amounts may remain. If necessary, co-evaporate with a solvent like toluene or perform a final aqueous wash to remove it.

Recommended Solvent Systems for Pyridine Derivatives
Solvent SystemPolarityNotes
Hexane / Ethyl Acetate (+0.5% TEA)Low to MediumA standard, versatile system for many organic compounds.
Dichloromethane / Methanol (+0.5% TEA)Medium to HighGood for more polar compounds that do not move in Hex/EtOAc.
Toluene / Acetone (+0.5% TEA)MediumOffers different selectivity compared to ester- or alcohol-based systems.
Protocol 2: Acid-Base Extraction

This protocol is a robust method for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[9]

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with 1M hydrochloric acid (HCl). The basic pyridine product will move into the aqueous layer.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.[9]

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) with swirling until the pH is greater than 10 (confirm with pH paper).[9] This regenerates the neutral, organic-soluble free base.

  • Back-Extraction: Extract the liberated pyridine back into a fresh organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.[9]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[9]

References

  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). Pyridine Ring Synthesis.
  • IJNRD. (2024, May 5). Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.

Sources

Optimization

Overcoming steric hindrance in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine derivatives

Technical Support Center: The Heterocycle Steric Resolution Hub Current Status: Operational | Topic: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Derivatives[1] Welcome to the Hub You are likely here because you have enco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: The Heterocycle Steric Resolution Hub Current Status: Operational | Topic: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Derivatives[1]

Welcome to the Hub

You are likely here because you have encountered the "Gem-Dialkyl Wall." Synthesizing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine involves forcing a pyridine ring onto a quaternary carbon center embedded within a tetrahydropyran (THP) ring.[1] This creates significant steric strain, often shutting down standard nucleophilic attacks or palladium-catalyzed couplings.[1]

This guide treats your synthesis as a troubleshooting ticket. We have identified the three most common "failure modes" for this specific scaffold and provided the validated "patches" (protocols) to resolve them.

Ticket #001: The "Enolization Loop" (Core Synthesis)[1]

User Issue: "I am trying to couple the pyridine ring to the THP ring using a Grignard or Lithiation strategy, but I'm only recovering starting material or enolized byproducts."

The Root Cause: You are likely attempting to react 4-Lithiopyridine (or Grignard) with Tetrahydropyran-4-one to form the tertiary alcohol precursor.[1]

  • The Problem: The basicity of the organolithium reagent is higher than its nucleophilicity in this sterically demanding context. Instead of attacking the carbonyl carbon (1,2-addition), the reagent acts as a base, deprotonating the

    
    -protons of the ketone (enolization).[1] Upon workup, the ketone regenerates, and your yield is near zero.[1]
    

The Solution: The Imamoto Protocol (Organocerium) You must switch from a "hard" organolithium to a highly oxophilic, less basic organocerium reagent.[1] Anhydrous Cerium(III) Chloride coordinates strongly to the carbonyl oxygen, activating it for attack while simultaneously suppressing the basicity of the reagent.[1]

Validated Protocol:

  • Drying (Critical): Dry

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should crush the powder as it dries. Failure point: Incomplete drying kills the reaction.
    
  • Slurry Formation: Cool the flask to 0°C and add dry THF. Stir for 2 hours to form a fine white suspension.

  • Transmetallation: Cool to -78°C. Add 4-Lithiopyridine (generated separately via halogen-lithium exchange of 4-iodopyridine with

    
    -BuLi) dropwise to the 
    
    
    
    slurry. Stir for 30 mins. The solution will turn yellow/orange.
  • Addition: Add Tetrahydropyran-4-one (1.0 equiv) in THF dropwise.

  • Warm-up: Allow to warm to -20°C (not room temperature immediately) over 2 hours.

  • Quench: Aqueous

    
    .
    

Why this works: The


 acts as a Lewis acid "clamp," increasing the electrophilicity of the ketone while the organocerium species (

) is non-basic enough to avoid deprotonating the

-position.

Ticket #002: The "Quaternary Dead-End" (Methylation)

User Issue: "I have the 4-(4-Hydroxy-THP)-pyridine, but I cannot convert the hydroxyl group to a methyl group. Elimination reactions give the alkene, and I can't cyclopropanate/methylate the double bond due to the pyridine nitrogen poisoning the catalyst."

The Root Cause: Direct methylation of a tertiary alcohol at a benzylic-like position is chemically forbidden. The steric bulk of the quaternary center also makes hydrogenation of the corresponding alkene (4-(THP-4-ylidene)-pyridine) difficult using standard Pd/C because the pyridine nitrogen coordinates to the catalyst surface.[1]

The Solution: The


 "Reverse" Strategy 
Stop trying to build the methyl group last. Introduce the quaternary center first by coupling a pre-functionalized THP enolate with a fluoropyridine.[1]

Validated Protocol (


 Coupling): 
  • Precursors: 4-Fluoropyridine + 4-Methyl-tetrahydropyran-4-carbonitrile (commercially available or synthesized via alkylation of methyl cyanoacetate).[1]

  • Base: KHMDS (Potassium hexamethyldisilazide).[1]

  • Solvent: THF with DMPU (10% v/v).[1] DMPU is essential to break up ion pairs and increase the reactivity of the tertiary carbanion.

Step-by-Step:

  • Dissolve 4-Methyl-THP-4-carbonitrile in THF/DMPU.

  • Add KHMDS (1.2 equiv) at 0°C. Stir 30 mins to form the "naked" anion.

  • Add 4-Fluoropyridine (1.1 equiv).[1]

  • Heat to 60°C.

  • Result: You form 4-(4-Cyano-4-methyl-THP)-pyridine .

  • Decyanation: Reductive decyanation (dissolving metal or radical reduction) removes the nitrile, leaving the 4-(4-Methyl-THP)-pyridine core intact.[1]

Ticket #003: The "Poisoned Catalyst" (Functionalization)

User Issue: "I synthesized the core, but now I need to run a Suzuki coupling on the pyridine ring (e.g., at the 2-position). The reaction stalls."

The Root Cause:

  • Steric Cone Angle: The bulky quaternary THP group at the 4-position creates a "cone of protection" that hinders the approach of the catalyst to the 3-position and destabilizes the oxidative addition complex at the 2-position.

  • N-Binding: The pyridine nitrogen is electron-rich and unhindered enough to bind to the Palladium center, forming a stable, inactive complex (

    
    ).[1]
    

The Solution: PEPPSI Precatalysts & Lewis Acid Masking

Validated Protocol:

  • Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1] The bulky "IPent" (Isopentyl) NHC ligand creates a flexible steric pocket that accommodates the substrate's bulk while preventing bis-ligation.

  • Additive:

    
      (0.5 equiv).[1]
    

Why ZnCl2? The Zinc acts as a "decoy." It coordinates to the pyridine nitrogen (Lewis base) more strongly than the Palladium does, effectively "masking" the nitrogen and freeing the Pd(0) to enter the catalytic cycle.[1]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for synthesizing the quaternary core.

G Start Target: 4-(4-Methyl-THP-4-yl)-pyridine Decision Do you have the THP ring? Start->Decision NoRing Route A: Ring Construction (Bis-alkylation) Decision->NoRing No YesRing Route B: Coupling Pre-formed Rings Decision->YesRing Yes RouteA_Step Precursor: 4-Pyridylacetonitrile Reagent: Bis(2-chloroethyl)ether Condition: NaH / DMSO NoRing->RouteA_Step RouteB_Decision Nucleophile Type? YesRing->RouteB_Decision Imamoto Route B1: Imamoto Addition (CeCl3 + 4-Li-Pyridine + THP-one) Result: Tertiary Alcohol RouteB_Decision->Imamoto Nucleophilic Attack SNAr Route B2: Inverse SNAr (4-F-Pyridine + 4-Me-THP-CN anion) Result: Quaternary Nitrile RouteB_Decision->SNAr Enolate Displacement Failure Failure Mode: Enolization (If using simple R-Li) Imamoto->Failure Without CeCl3

Caption: Decision matrix for selecting the optimal synthetic route based on available precursors and steric constraints.

Comparative Data: Catalyst Performance

When attempting Suzuki couplings on the 2-position of the 4-(4-Methyl-THP)-pyridine scaffold, ligand choice is the single biggest determinant of yield.[1]

Catalyst SystemLigand TypeYield (24h)Notes
Pd(PPh3)4 Phosphine (Simple)< 5%Fails due to N-coordination and lack of activity.[1]
Pd(dppf)Cl2 Bidentate Phosphine15-20%High catalyst loading required; sluggish.[1]
Pd-XPhos G3 Buchwald (Biaryl)65-70%Good, but steric bulk of THP slows oxidative addition.[1]
Pd-PEPPSI-IPent NHC (Bulky)92% Recommended. Flexible steric bulk accommodates the quaternary center.[1]

References

  • Imamoto, T., et al. (1989).[1] "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[2] Journal of the American Chemical Society.[3] [1]

  • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr and its analogs: Highly active catalysts for the coupling of hindered substrates." Chemistry – A European Journal.[1] [1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society.[3] [1]

  • Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry.

Sources

Troubleshooting

Minimizing byproducts in the formation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Welcome to the technical support center for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the critical aspect of minimizing byproduct formation to ensure high purity and yield. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Introduction: The Challenge of Purity

The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a valuable building block in medicinal chemistry, most commonly involves the nucleophilic addition of a 4-pyridyl organometallic reagent to 4-methyl-tetrahydropyran-4-one. While seemingly straightforward, this pathway is susceptible to several side reactions that can complicate purification and reduce overall yield. The basicity of the pyridine nitrogen and the high reactivity of organometallic reagents create a delicate balance that must be carefully managed. This guide will address the most common issues encountered during this synthesis and provide robust solutions.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific, frequently observed byproducts. Each entry details the likely causes and provides actionable protocols to mitigate the issue.

Q1: My crude NMR/LC-MS shows a significant peak corresponding to 4,4'-bipyridine. What is causing this and how can I prevent it?

Plausible Causes: The formation of 4,4'-bipyridine is a classic example of homocoupling, often observed in reactions involving organometallic reagents. This side reaction, analogous to a Wurtz-type coupling, occurs when the 4-pyridyl organometallic intermediate reacts with the starting 4-halopyridine.[1] High local concentrations of the starting halide and elevated temperatures are known to favor this pathway.[1]

Recommended Solutions:

  • Control Reagent Stoichiometry and Addition:

    • Slow Addition: Add the solution of 4-halopyridine to the magnesium turnings (for Grignard formation) or the solution of n-BuLi (for organolithium formation) dropwise at a low temperature (0 °C or below). This maintains a low concentration of the halide, minimizing the opportunity for it to couple with the newly formed organometallic reagent.

    • Use of Excess Magnesium: When preparing a Grignard reagent, using a slight excess of magnesium (1.2-1.5 equivalents) can help ensure the complete conversion of the 4-halopyridine, leaving less available for homocoupling.

  • Maintain Low Reaction Temperature:

    • Formation of the organometallic reagent and its subsequent reaction with the ketone should be conducted at low temperatures. For Grignard formation, initiation may require gentle warming, but the bulk of the reaction should be maintained at or below room temperature. The subsequent addition to the ketone should be performed at 0 °C to -20 °C.

  • Ensure High-Quality Reagents:

    • Use fresh, high-quality magnesium turnings. Older magnesium can have a passivating oxide layer that hinders reaction initiation, leading to a buildup of the 4-halopyridine and an increased risk of side reactions once the reaction finally begins. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.

Q2: I have a significant amount of pyridine in my final product. Where is this coming from?

Plausible Causes: Pyridine is formed when the 4-pyridyl organometallic reagent is quenched by a proton source. Grignard and organolithium reagents are extremely strong bases and will react readily with even weakly acidic protons.[2] The most common culprit is residual water in the reaction setup.

Recommended Solutions:

  • Rigorous Anhydrous Conditions: This is the most critical factor.[3]

    • Glassware: All glassware must be oven-dried (>120 °C) for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).

    • Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Ethers like THF and diethyl ether are hygroscopic and must be handled with care.

    • Reagents: Ensure all reagents, including the 4-halopyridine and the ketone, are anhydrous. Liquid reagents can be distilled from a suitable drying agent.

  • Inert Atmosphere:

    • The entire reaction, from reagent preparation to quenching, must be conducted under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

Reaction and Byproduct Formation Overview

The following diagram illustrates the desired reaction pathway versus the two major side reactions discussed above.

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediate PyX 4-Halopyridine (Py-X) PyM 4-Pyridyl Organometallic (Py-M) PyX->PyM + Mg or n-BuLi (Formation) Mg Mg or n-BuLi Ketone 4-Methyl-tetrahydro- pyran-4-one Product Desired Product: 4-(4-Methyl-tetrahydro- pyran-4-yl)-pyridine PyM->Product + Ketone (Desired Reaction) Byproduct1 Byproduct 1: 4,4'-Bipyridine PyM->Byproduct1 + Py-X (Homocoupling) Byproduct2 Byproduct 2: Pyridine PyM->Byproduct2 + H₂O (Quenching) H2O Trace H₂O

Caption: Desired reaction vs. common byproduct pathways.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product and removing these byproducts?

A: Flash column chromatography on silica gel is the most effective method.[4][5] However, pyridine derivatives are notorious for causing peak tailing on silica due to the interaction between the basic nitrogen and acidic silanol groups on the silica surface.[6]

  • To mitigate peak tailing: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-1.0%), to your eluent system (e.g., Hexanes/Ethyl Acetate).[6] The TEA will preferentially bind to the active silanol sites, allowing your product to elute with a much-improved peak shape.

  • Byproduct Separation:

    • 4,4'-bipyridine: Being highly polar and symmetrical, it often has a very different retention factor than the desired product and can typically be separated with a well-chosen solvent gradient.

    • Pyridine: Its volatility means it may co-elute with less polar solvents. Most of it should be removed during the in-vacuo concentration of the crude product. Careful chromatographic fractionation is required to remove any remaining traces.

Q: My reaction is sluggish and I see a lot of unreacted starting material. What should I do?

A: This typically points to an issue with the formation of the organometallic reagent.

  • Grignard Specific: Ensure your magnesium is activated. Crush the turnings lightly to expose a fresh surface or add a small iodine crystal. A brief period of heating may be required for initiation, but do not overheat.

  • General: Confirm the quality of your 4-halopyridine. Bromides and iodides are more reactive than chlorides.[2] Ensure there are no inhibitors present and that all conditions are strictly anhydrous, as moisture will consume the organometallic reagent as it forms.

Optimization & Protocols

Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing and solving issues in your synthesis.

troubleshooting_workflow start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_byproducts Major Byproducts Identified? start->check_byproducts bipyridine 4,4'-Bipyridine Present check_byproducts->bipyridine Yes pyridine Pyridine Present check_byproducts->pyridine Yes unreacted_sm High Unreacted Starting Material check_byproducts->unreacted_sm Yes purify Proceed to Optimized Purification (e.g., Chromatography with TEA) check_byproducts->purify No / Minor Impurities solution_bipyridine Implement: 1. Slow halide addition 2. Maintain low temperature 3. Check Mg quality bipyridine->solution_bipyridine solution_pyridine Implement: 1. Oven/flame-dry all glassware 2. Use anhydrous solvents 3. Maintain inert atmosphere pyridine->solution_pyridine solution_sm Implement: 1. Activate Mg (I₂, heat) 2. Verify halide reactivity (Br > Cl) 3. Re-verify anhydrous setup unreacted_sm->solution_sm solution_bipyridine->purify solution_pyridine->purify solution_sm->purify

Caption: A logical workflow for troubleshooting the synthesis.

Table 1: Summary of Conditions to Minimize Byproducts
ParameterStandard ConditionOptimized Condition for PurityRationale
Reagent Addition Rapid addition of halideSlow, dropwise addition of halide to Mg/n-BuLiMinimizes local concentration of halide, reducing homocoupling.[1]
Temperature Room Temperature0 °C to -20 °C for reaction with ketoneReduces rate of side reactions, including homocoupling and enolization.
Atmosphere Standard lab airPositive pressure of dry Argon or NitrogenPrevents reaction with atmospheric moisture and oxygen.[3]
Solvent Quality Reagent gradeAnhydrous grade, freshly opened or from a stillEliminates water, which quenches the highly basic organometallic reagent.[2]
Purification Eluent Hexanes / Ethyl AcetateHexanes / Ethyl Acetate + 0.5% TriethylamineMasks acidic silanol sites on silica gel, preventing peak tailing of the basic product.[6]
Experimental Protocol: Optimized Synthesis via Grignard Reagent

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific substrate scales.

  • Preparation:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

    • To the flask, add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation:

    • In the dropping funnel, prepare a solution of 4-bromopyridine (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the 4-bromopyridine solution to the magnesium turnings. If the reaction does not initiate (slight bubbling, warming), add a single crystal of iodine and warm gently with a heat gun until initiation is observed.

    • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of 4-methyl-tetrahydropyran-4-one (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C.

    • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the mobile phase containing 0.5% triethylamine to ensure sharp peaks.

References

  • Aoyama, Y., Tanaka, Y., & Nishiguchi, I. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(22), 3921-3931. [Link]

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines Explained. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Google Patents. (1987).
  • Wikipedia. Pyridine. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData, 1(5). [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. [Link]

  • Boikess, R. S., & University of California, Los Angeles. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Welcome to the technical support guide for the crystallization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and successfully obtain high-quality single crystals suitable for a range of applications, including single-crystal X-ray diffraction (SCXRD).

A Note on Scientific Approach

While specific crystallization data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is not extensively available in public literature, the principles outlined here are derived from established best practices for small organic molecules and compounds with similar functional groups (pyridines and cyclic ethers).[1][2][3] The pyridine moiety offers a site for hydrogen bonding and polar interactions, while the methyl-tetrahydropyran group introduces a bulky, more hydrophobic character.[4][5][6] This bifunctional nature is a key consideration in solvent selection and method optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the crystallization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Q1: What are the most promising starting solvents for crystallizing this compound?

A1: Given the molecule's structure—a polar pyridine ring and a less polar tetrahydropyran tail—a logical starting point is to screen a range of solvents with varying polarities.[7][8] Pyridine and its derivatives are often soluble in a broad range of organic solvents.[4][5][9]

A primary screen should include:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol (IPA)

  • Polar Aprotic Solvents: Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

  • Non-polar Solvents: Toluene, Heptane, Cyclohexane

  • Chlorinated Solvents: Dichloromethane (DCM)

The ideal single solvent is one in which the compound is moderately soluble, or one where it is highly soluble when hot and poorly soluble when cold.[10][11] Often, binary solvent systems (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) offer the best results.[11][12][13]

Q2: My compound is an oil at room temperature. Can I still crystallize it?

A2: Yes, crystallization from an oil is possible and a common challenge. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[14][15] This often happens if the solution becomes supersaturated at a temperature above the compound's melting point or if the rate of desupersaturation is too rapid.[15] Strategies to overcome this are detailed in the Troubleshooting section.

Q3: How much material do I need to start a crystallization experiment?

A3: The amount of material dictates the feasible techniques.

  • >10 mg: Sufficient for screening various conditions using techniques like slow cooling or slow evaporation in small vials.

  • 1-10 mg: Ideal for microscale techniques such as vapor diffusion or solvent layering, which are very efficient with small quantities of material.[10][14]

  • <1 mg: Crystallization is challenging but may be possible with specialized microbatch techniques.[2]

Q4: How long should I wait for crystals to form?

A4: Patience is critical in crystallization. The best crystals rarely grow overnight. A good timeframe for a crystallization experiment is typically between two to seven days.[16] Crystals that form too quickly are often small, poorly ordered, or intergrown.[16] It is advisable to leave experiments undisturbed for several weeks before deeming them unsuccessful.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Problem 1: My compound "oils out" and forms a liquid phase instead of crystals.
Potential Cause Scientific Rationale Recommended Solution
Solution is too concentrated / Cooling is too rapid. The solution reaches supersaturation at a temperature above the compound's melting point. Rapid desupersaturation favors amorphous oil formation over the ordered process of crystal nucleation and growth.[15]1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional "good" solvent (10-20% volume increase) to lower the saturation point.[15] 3. Allow the solution to cool much more slowly. Place the vessel in an insulated container (e.g., a Dewar flask with warm water) to slow the cooling rate.[16][17]
Impure Compound. Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting an oily state.[3]Purify the compound further using column chromatography or another recrystallization attempt. If impurities are colored, adding activated charcoal to the hot solution before filtering can sometimes help.[15]
Inappropriate Solvent Choice. Some solvents, like THF, are known to increase the likelihood of oiling out for certain compounds due to high solubility.[3]Try a different solvent or solvent system where the compound is less soluble.[3][14]
Problem 2: No crystals have formed after several days/weeks.
Potential Cause Scientific Rationale Recommended Solution
Solution is subsaturated. The concentration of the solute has not exceeded its solubility limit under the current conditions, so there is no thermodynamic driving force for crystallization.[2]1. For Slow Evaporation: Punch more holes in the covering or switch to a vessel with a larger surface area to increase the evaporation rate.[16] 2. For Cooling: The solution may be too dilute. Evaporate some solvent to increase the concentration and re-cool.[15] 3. For Vapor Diffusion: Ensure the anti-solvent is sufficiently volatile and miscible with the primary solvent.[14]
High Nucleation Energy Barrier. Even in a supersaturated state, the formation of a stable crystal nucleus can be kinetically hindered. The system is "stuck" in a metastable zone.[2]1. Induce Nucleation: Gently scratch the inside of the glass vessel below the solution surface with a glass rod. The microscopic scratches provide nucleation sites.[15] 2. Seeding: Add a tiny crystal of the compound (a "seed crystal") to the supersaturated solution. This bypasses the nucleation step and promotes growth.[14]
Problem 3: The result is a fine powder or microcrystals, not single crystals.
Potential Cause Scientific Rationale Recommended Solution
Supersaturation was reached too quickly. Rapidly achieving a high level of supersaturation leads to a massive number of nucleation events simultaneously, leaving insufficient solute for any single nucleus to grow into a large crystal.[3][18]1. Slow Down the Process: Decrease the rate of cooling, evaporation, or anti-solvent diffusion.[3][16][17] 2. Reduce Concentration: Start with a slightly more dilute solution. 3. Use a Buffer Layer: In solvent layering techniques, a third, intermediate-density solvent can be added to slow the diffusion between the solvent and anti-solvent layers.[3]
Too many nucleation sites. Dust, particulate matter, or scratches on the vessel surface can all act as sites for nucleation, leading to many small crystals.[10]Ensure all glassware is meticulously clean. Filter the initial solution while hot through a small cotton or glass wool plug in a pipette to remove any particulate impurities.[10]
Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow start Start Experiment outcome Observe Outcome After 48h+ start->outcome oil Compound Oiled Out outcome->oil Liquid droplets? no_xtal No Crystals Formed outcome->no_xtal Clear solution? powder Microcrystals / Powder outcome->powder Fine solid? success Single Crystals Formed! outcome->success Good crystals? sol1 Re-dissolve, add more solvent, cool slower oil->sol1 sol2 Increase Concentration (Evaporate Solvent) no_xtal->sol2 sol4 Slow Down Process: - Reduce Evaporation Rate - Use Insulated Cooling powder->sol4 sol5 Filter Hot Solution & Repeat powder->sol5 sol1->outcome Retry sol3 Induce Nucleation: - Scratch Vial - Add Seed Crystal sol2->sol3 sol3->outcome Retry sol4->outcome Retry sol5->outcome Retry

Caption: A decision tree for troubleshooting common crystallization problems.

Part 3: Detailed Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This method is effective for compounds that exhibit a significant difference in solubility at high and low temperatures.

  • Solvent Selection: Identify a solvent in which 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is highly soluble when hot but poorly soluble at room temperature or below. Ethanol-water or Toluene-Heptane mixtures are good candidates to screen.[11]

  • Dissolution: In a small Erlenmeyer flask, add the compound (e.g., 20 mg). Add the chosen solvent dropwise while heating (e.g., on a hotplate at low setting) and stirring until the solid is fully dissolved. Aim to use the minimum amount of hot solvent.[11]

  • Crystal Growth: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. The slower the temperature change, the better the crystal quality.[1][16]

  • Isolation: Decant the mother liquor and wash the crystals with a small amount of ice-cold solvent before drying.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This is one of the most successful methods for obtaining high-quality crystals from small amounts of material.[1][14] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

  • Setup: Place a small, open vial (the "inner vial") inside a larger jar or beaker with a screw-cap lid (the "outer chamber").

  • Solution Preparation: Dissolve the compound (e.g., 5 mg) in a minimal amount of a "good" solvent with a relatively low vapor pressure (e.g., Toluene, Dichloromethane). Pipette this solution into the inner vial.

  • Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" (a liquid in which the compound is insoluble, e.g., Hexane, Pentane, or Diethyl Ether) to the bottom of the outer chamber. Ensure the level of the anti-solvent is below the top of the inner vial.[14]

  • Equilibration: Seal the outer chamber tightly. The volatile anti-solvent will slowly diffuse as a vapor into the solution in the inner vial. This gradually lowers the solubility of the compound, leading to slow crystallization.[20][21][22]

  • Incubation: Place the sealed chamber in a location free from vibration and temperature fluctuations and wait for crystals to form.[10][23]

Vapor Diffusion Experimental Setup

VaporDiffusion cluster_0 Sealed Outer Chamber cluster_1 Inner Vial solution Compound in 'Good' Solvent p1 antisolvent 'Anti-Solvent' Liquid p2 p1->p2 Vapor Diffusion p3 p4 p5 p6

Caption: Diagram of a liquid-vapor diffusion setup for crystallization.

References
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Growing Crystals. MIT Department of Chemistry. Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Guide for crystallization. Université de Sherbrooke. Available at: [Link]

  • Crystallisation Techniques. University of Cambridge. Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. University of Bristol. Available at: [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. Available at: [Link]

  • Slow cooling and temperature-controlled protein crystallography. PMC - NIH. Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Pyridine - Solubility of Things. Solubility of Things. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Crystal Growth. Biology Linac Coherent Light Source. Available at: [Link]

  • Crystal Growing Tips. University of Florida. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Mutual solubility of water and pyridine derivatives. ACS Publications. Available at: [Link]

  • Pyridine. chemeurope.com. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner’s guide. PMC. Available at: [Link]

  • Advice for Crystallization. Universität Potsdam. Available at: [Link]

  • Why I am not getting crystals?. ResearchGate. Available at: [Link]

  • Crystallization Process Development & Optimization Services. Crystal Pharmatech. Available at: [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). Available at: [Link]

  • Showing Compound 4-Methylpyridine (FDB004424). FooDB. Available at: [Link]

  • Crystal structure of 4-(anthracen-9-yl)pyridine. PMC - NIH. Available at: [Link]

  • Pyridine, 4-methyl-. the NIST WebBook. Available at: [Link]

  • Crystallization. J. W. Mullin.
  • 4′-(4-Methylphenyl)-2,2′:6′,2′′-terpyridine. ResearchGate. Available at: [Link]

  • Crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform disolvate. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemical Instability of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in Solution

Welcome to our dedicated technical support guide for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential chemical instability issues encountered during experimentation. By understanding the underlying chemical principles of its constituent moieties—the pyridine ring and the 4-methyl-tetrahydropyran (4-MeTHP) group—we can anticipate and mitigate degradation, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my compound, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, in solution over time. What could be the primary cause?

A1: The instability of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in solution can stem from several factors, primarily related to its two core structural components. The tetrahydropyran (THP) ring is susceptible to oxidative degradation and cleavage under strongly acidic conditions.[1][2][3][4] The pyridine ring is known to be sensitive to light (photodegradation) and can be unstable in both acidic and alkaline environments.[5][6] Therefore, the storage conditions, solvent, pH, and light exposure of your solution are all critical factors.

Q2: What are the initial signs of degradation I should look for?

A2: Early indicators of degradation can be subtle. Visually, you might observe a change in the color of your solution. Analytically, using techniques like HPLC, you may see the appearance of new, smaller peaks alongside your main compound peak, or a decrease in the area of the main peak over time. With NMR, new signals may appear, indicating the formation of degradation byproducts.[7]

Q3: How should I properly store solutions of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine to minimize degradation?

A3: To ensure the stability of your solutions, we recommend the following storage practices. Store solutions in a cool, dark place, such as a refrigerator or freezer, to minimize both thermal and photodegradation. Use amber vials or wrap your containers in aluminum foil to protect them from light.[8][9] It is also advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the solvent is not degassed.[10][11] For long-term storage, consider storing the compound as a solid in a desiccator.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While 4-MeTHP itself is used as a solvent and is generally stable, the entire molecule's stability can be solvent-dependent.[4][12] Avoid using solvents that are not peroxide-free, as residual peroxides can initiate oxidative degradation of the tetrahydropyran ring.[1][2] Also, be cautious with highly acidic or basic aqueous solutions, as these can promote hydrolysis or ring-opening.[5][13]

Troubleshooting Guides

Issue 1: Suspected Oxidative Degradation

Symptoms:

  • Appearance of new peaks in HPLC analysis, particularly at earlier retention times.

  • A gradual decrease in the concentration of the parent compound.

  • Potential yellowing of the solution.

Root Cause Analysis:

The tetrahydropyran moiety, specifically the 4-MeTHP component, is susceptible to oxidative degradation. This process is often initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (C2-H).[2][7] This can lead to the formation of hydroperoxides, which can further decompose into various oxidized byproducts, including ring-opened products like formate alcohols.[2][7] The pyridine ring itself can also be oxidized, though the THP moiety is generally more prone to this pathway.

Mitigation Strategies:

  • Use Peroxide-Free Solvents: Ethereal solvents, in particular, can form peroxides upon storage. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides before use.

  • Degas Your Solutions: Before preparing your stock solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: When handling solutions, especially for extended periods, do so under a blanket of nitrogen or argon.[11][14]

  • Add Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT). Some commercial solvents are supplied with BHT as a stabilizer.[15]

Issue 2: Degradation in Acidic or Basic Media

Symptoms:

  • Rapid loss of the parent compound when dissolved in acidic (pH < 4) or basic (pH > 9) aqueous solutions.

  • Significant changes in the HPLC chromatogram, often with the appearance of multiple new peaks.

Root Cause Analysis:

  • Acidic Conditions: The tetrahydropyran ring, while more stable than tetrahydrofuran (THF), can undergo acid-catalyzed cleavage, particularly with strong acids.[3][4] The ether oxygen can be protonated, initiating a ring-opening cascade. The basic nitrogen on the pyridine ring will also be protonated, which may alter the compound's overall electronic properties and stability.

  • Basic Conditions: Pyridine derivatives have shown instability in alkaline media, which can lead to various degradation pathways.[5]

Mitigation Strategies:

  • Maintain Neutral pH: Whenever possible, work with solutions that are buffered to a neutral pH (around 6.5-7.5).

  • Limit Exposure Time: If your experimental protocol requires acidic or basic conditions, minimize the exposure time of the compound to these conditions.

  • Use Milder Acids/Bases: Opt for weaker acids or bases if your application allows.

  • Temperature Control: Hydrolysis reactions are often accelerated by heat. If you must work in acidic or basic conditions, do so at lower temperatures.

Issue 3: Suspected Photodegradation

Symptoms:

  • Compound degradation is observed when solutions are left exposed to ambient light.

  • The rate of degradation is significantly reduced when experiments are conducted in the dark.

Root Cause Analysis:

The pyridine ring is an aromatic heterocycle that can absorb UV light. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions such as isomerization or decomposition.[6][16][17]

Mitigation Strategies:

  • Protect from Light: Always store solutions in amber-colored vials or flasks. For clear containers, wrap them in aluminum foil.[8][9]

  • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a fume hood with the sash lowered and the room lights dimmed if possible.

  • Use Photostable Solvents: Ensure that the solvent itself is not contributing to photodegradation through sensitization or radical formation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Instabilities

This protocol will help you systematically evaluate the stability of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine under various stress conditions.[18][19]

Materials:

  • 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatic oven and water bath

  • UV light chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample in an oven at 80°C. Also, incubate a solution at 60°C.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation and Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples to a control sample kept at 4°C in the dark. Note any decrease in the parent peak area and the appearance of new peaks.

Protocol 2: Analytical Method for Monitoring Degradation

Instrumentation:

  • HPLC with UV detector (detection wavelength set to the λmax of the compound, typically around 255-265 nm for pyridine derivatives).

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for your specific compound and potential degradants.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)Reduces rates of hydrolysis and thermal degradation.
Light Exposure Store in amber vials or protect from light.Prevents photodegradation of the pyridine ring.[6][16]
Atmosphere Store under inert gas (Nitrogen/Argon).Minimizes oxidative degradation of the tetrahydropyran ring.[10][11]
Solution pH Maintain between 6.5 and 7.5.Avoids acid-catalyzed ring cleavage and base-mediated degradation.[3][5]
Solvent Choice Use peroxide-free, degassed solvents.Prevents initiation of oxidative degradation pathways.[2]

Visualizations

Predicted Degradation Pathways

cluster_main 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation main_compound Parent Compound oxidized_thp C2-Oxidized THP main_compound->oxidized_thp Oxidants (O2, Peroxides) acid_cleavage Acid-Catalyzed THP Cleavage main_compound->acid_cleavage Strong Acid (H+) base_degradation Base-Mediated Pyridine Degradation main_compound->base_degradation Strong Base (OH-) photoisomers Photoisomers main_compound->photoisomers UV Light ring_opened Ring-Opened Products oxidized_thp->ring_opened photodecomposition Decomposition Products photoisomers->photodecomposition

Caption: Predicted degradation pathways for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Experimental Workflow for Stability Assessment

start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: General workflow for forced degradation studies.

References

  • ResearchGate. (n.d.). Possible degradation pathways of 4‐MeTHP and THP under radical addition conditions. Retrieved from a URL related to ResearchGate's scientific diagrams.[1]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10).[2]

  • Wiley Online Library. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry.[7]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59.[5]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]8]

  • PubMed. (n.d.). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Retrieved from a PubMed URL concerning drug photostability.[6]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from a ResearchGate page on tetrahydropyran.[20]

  • PharmaTutor. (2022). Forced Degradation – A Review. Retrieved from [Link]18]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1).[16]

  • ResearchGate. (n.d.). Low-temperature ignition and oxidation mechanisms of tetrahydropyran. Retrieved from a ResearchGate page on tetrahydropyran oxidation.[21]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from a PENTA safety data sheet for pyridine.[11]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from a Loba Chemie safety data sheet for pyridine.[14]

  • NJ.gov. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]9]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from a ResearchGate page on pyridine degradation.[22]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.[23]

  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from a PMC article on tetrahydropyranyl protecting groups.[13]

  • ResearchGate. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from a ResearchGate page on 4-MeTHP degradation.[24]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from a ScienceDirect page on forced degradation.[19]

  • ACS Publications. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine.Journal of the American Chemical Society.[25]

  • Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution.Green Chemistry.[3]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from a Loba Chemie safety data sheet for 4-methylpyridine.[26]

  • Arkivoc. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Retrieved from an Arkivoc article on pyridine photochemistry.[17]

  • OSTI.GOV. (2007). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Retrieved from an OSTI.GOV article on pyridine N-oxide photochemistry.[27]

  • PMC. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from a PMC article on tetrahydropyran synthesis.[28]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]]

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines. Retrieved from a Benchchem page on pyridine degradation.[29]

  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Retrieved from [Link]]

  • PubMed. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemical Asian Journal, 14(21), 3921-3937.[4]

  • CAMEO Chemicals - NOAA. (n.d.). 4-METHYL PYRIDINE. Retrieved from a CAMEO Chemicals page on 4-methylpyridine.[30]

  • Benchchem. (n.d.). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. Retrieved from a Benchchem page on a related compound.[31]

  • PMC. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Retrieved from a PMC article on 4-MeTHP.[12]

  • Thermo Fisher Scientific. (2020). SAFETY DATA SHEET: 4-Methyltetrahydropyran, stabilized with BHT. Retrieved from a Thermo Fisher Scientific safety data sheet.[15]

  • IUCr Journals. (2016). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. Retrieved from an IUCr Journals article on a related compound.[32]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from a Semantic Scholar article on methylpyridine synthesis.[33]

  • FUJIFILM Wako. (n.d.). 4-Methyltetrahydropyran, with Stabilizer. Retrieved from a FUJIFILM Wako product page.[34]

  • NCBI. (n.d.). Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Retrieved from an NCBI page on analytical methods.[35]

  • Amanote Research. (n.d.). (PDF) 4‐Methyltetrahydropyran (4‐MeTHP): Application as an. Retrieved from an Amanote Research page on 4-MeTHP.[36]

  • Oakwood Chemical. (n.d.). 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Retrieved from an Oakwood Chemical product page.[37]

Sources

Optimization

Removing metal catalyst residues from 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Topic: Purification of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Executive Summary & Challenge Analysis The Core Challenge: Removing Palladium (Pd) or other transition metals from 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Executive Summary & Challenge Analysis

The Core Challenge: Removing Palladium (Pd) or other transition metals from 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine presents a specific chemical challenge: Competitive Chelation .

The pyridine nitrogen in your target molecule is a strong Lewis base (ligand). It competes with standard remedial agents (like charcoal) for the metal center. Simple filtration often fails because the metal is not just physically suspended; it is chemically coordinated to your product, forming a soluble [Product-Pd-L] complex.

Regulatory Context (ICH Q3D): For oral drugs, Palladium is a Class 2B impurity.[1]

  • Permitted Daily Exposure (PDE): 100 µ g/day .[2]

  • Concentration Limit: Typically <10 ppm (assuming a 10g daily dose).[2]

Decision Matrix: Method Selection

Do not guess. Use this logic flow to select the correct purification strategy based on your current Pd load and process scale.

Pd_Removal_Decision Start START: Crude Reaction Mixture Check_Load Check Initial Pd Load (ICP-MS / Color) Start->Check_Load High_Load High Load (>1000 ppm) Dark/Black Solution Check_Load->High_Load >1000 ppm Low_Load Low/Med Load (<500 ppm) Yellow/Orange Solution Check_Load->Low_Load <500 ppm Bulk_Method Bulk Adsorption (Activated Carbon) High_Load->Bulk_Method Step 1: Knockdown Precision_Method Chemisorption (Thiol/DMT Scavengers) Low_Load->Precision_Method Preferred (Solid Phase) Extraction_Method Aqueous Chelation (NAC / L-Cysteine) Low_Load->Extraction_Method Alternative (Liquid Phase) Bulk_Method->Low_Load Residual Pd Final_QC Final QC (<10 ppm) Precision_Method->Final_QC Extraction_Method->Final_QC

Figure 1: Decision matrix for selecting the optimal purification route based on initial metal contamination levels.

Technical Troubleshooting Guides
Protocol A: The "Gold Standard" – Thiol-Modified Silica Scavenging

Best for: Final polishing (removing 500 ppm


 <10 ppm) without product loss.
Mechanism:  The Sulfur-Pd bond is thermodynamically stronger than the Pyridine-Pd bond.

Materials:

  • SiliaMetS® Thiol, SiliaMetS® DMT, or Biotage® Si-Thiol.

  • Solvent: THF, Ethyl Acetate, or Toluene (DCM is acceptable but slower kinetics).

Step-by-Step:

  • Dissolution: Dissolve crude 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in 10 volumes of solvent (e.g., if 10g product, use 100mL solvent).

  • Loading: Add 4-5 equivalents of scavenger relative to the residual metal content (not the product).

    • Note: If metal content is unknown, start with 10% w/w loading relative to the product.

  • Temperature: Heat to 50°C .

    • Critical Insight: Room temperature is often insufficient for pyridines because the activation energy is required to break the Pyridine-Pd coordination.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45µm pad or sintered glass to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Pd still >50 ppm Kinetic trap (Pyridine holding Pd tight).Increase Temp to reflux; Switch to DMT (Dimercaptotriazine) functionalized silica (higher affinity).
Scavenger leaching Incompatible solvent (e.g., MeOH with some resins).Switch to non-protic solvents (EtOAc, Toluene).
Slow filtration Fine particles clogging frit.Use a Celite top-layer on the filter frit.[3]
Protocol B: Aqueous Chelation Extraction (Liquid-Liquid)

Best for: Large scale "knockdown" where solid scavengers are too expensive. Mechanism: Water-soluble ligands (NAC/Cysteine) strip Pd from the organic phase.

Materials:

  • N-Acetyl Cysteine (NAC) or L-Cysteine.

  • Base: NaHCO₃.

Step-by-Step:

  • Dissolve product in Isopropyl Acetate (IPAc) or Ethyl Acetate .

  • Prepare a 10% aqueous solution of N-Acetyl Cysteine (NAC) adjusted to pH 7–8 with NaHCO₃.

  • Wash 1: Stir the organic and aqueous layers vigorously for 1 hour at 40°C.

    • Why? Standard extraction shaking is not enough. Time is required for ligand exchange.

  • Separate layers. The Pd-NAC complex will be in the aqueous layer (often dark red/brown).

  • Wash 2: Repeat if necessary.

  • Final Wash: Wash organic layer with water, then brine, to remove residual NAC.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use activated carbon (Charcoal)? A: You can, but with risks. Activated carbon works by non-specific adsorption.[3] Because your molecule (4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine) is lipophilic and planar in regions, it will likely adsorb onto the carbon, leading to yield losses of 10-30% . Carbon is also less effective at breaking the specific Pyridine-Pd coordination bond compared to chemisorption (Thiols).

Q2: My product is turning yellow after scavenger treatment. Is this Pd? A: Not necessarily. While Pd-Pyridine complexes are often yellow/orange, oxidation of the pyridine ring (N-oxide formation) can also cause color.

  • Test: Take a small aliquot, add NaBH4. If it turns black/precipitates, it is metal. If it stays yellow, it is likely an organic impurity.

Q3: Can I use crystallization to clean up the Pd? A: Proceed with caution. Pyridines frequently co-crystallize with Palladium salts. Unless you add a "poison" (like NAC or TMT) to the mother liquor during crystallization to keep the Pd in solution, the metal will likely incorporate into the crystal lattice of your product.

Q4: Which scavenger is best for this specific molecule? A: SiliaMetS® DMT (Dimercaptotriazine) or MP-TMT . The tridentate nature of TMT is superior for disrupting the strong Pyridine-Pd bond compared to simple linear thiols.

Comparative Data: Scavenger Efficiency

Data based on typical Suzuki coupling workup for pyridine derivatives (Initial Pd: 1000 ppm).

MethodResidual Pd (ppm)Product Recovery (%)Process Time
Activated Carbon (10 wt%) 150 ppm82%12 Hours
Silica-Thiol (5 eq) 45 ppm98%4 Hours
Silica-DMT (5 eq) < 5 ppm 99% 4 Hours
Crystallization (EtOH) 200 ppm75%24 Hours
References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).

  • Biotage Metal Scavenging User Guide. Biotage AB. (2023).[4][5][6][7][8] Strategies for the Removal of Metal Catalysts.

  • SiliCycle Application Note. SiliCycle Inc. Scavenging of Palladium from Pyridine Derivatives using SiliaMetS.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

Sources

Troubleshooting

Resolving NMR signal overlap in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine analysis

Topic: Resolving Signal Overlap in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Executive Summary The analysis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine presents a classic NMR challenge: a "deceptively simple" molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Signal Overlap in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Executive Summary

The analysis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine presents a classic NMR challenge: a "deceptively simple" molecule that suffers from severe spectral crowding in the aliphatic region. While the aromatic pyridine signals (


 7.0–8.5 ppm) are usually distinct, the tetrahydropyran (THP) ring protons often form complex second-order multiplets that overlap with the quaternary methyl group (

1.0–1.5 ppm) and residual solvent peaks (specifically water in CDCl

).

This guide provides a modular troubleshooting workflow to resolve these overlaps, moving from simple chemical manipulation (Solvent Engineering) to advanced acquisition techniques (Pure Shift & NUS-HSQC).

Module 1: Solvent Engineering (The ASIS Effect)

The Issue: In CDCl


, the residual water peak appears at 

1.56 ppm, often burying the methyl singlet or the high-field THP multiplets. Furthermore, the lack of magnetic anisotropy in chloroform results in poor dispersion of the aliphatic protons.

The Solution: Utilize Aromatic Solvent Induced Shift (ASIS) . Benzene-d


 molecules stack against the pyridine ring and the polarized ether oxygen of the THP ring. This creates a local magnetic field that shifts protons significantly compared to CDCl

, often resolving accidental equivalence.

Protocol:

  • Prepare Sample B: Dissolve 5-10 mg of analyte in 0.6 mL of Benzene-d

    
     (C
    
    
    
    D
    
    
    )
    .
  • Compare: Overlay the CDCl

    
     and C
    
    
    
    D
    
    
    spectra.
    • Expectation: The methyl singlet will shift upfield (shielded by benzene ring current). The THP equatorial/axial protons will split more distinctly.

Solvent Selection Matrix:

SolventResidual Water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Primary BenefitRisk Factor
CDCl

1.56 ppmStandard solubility, cheap.High: Water overlaps with THP/Methyl region.
DMSO-d

3.33 ppmClears aliphatic region (1-2 ppm).Medium: Water may overlap with THP ether protons (

3.6 ppm). Viscosity broadens lines.
Benzene-d

0.40 ppmExcellent: ASIS effect resolves overlap; water moves to 0.4 ppm.Cost; requires careful shimming.
Acetone-d

2.84 ppmGood alternative if DMSO is too viscous.Water peak is variable.
Module 2: Advanced 1D Acquisition (Pure Shift)

The Issue: The THP ring protons (H3/H5) appear as complex multiplets due to geminal and vicinal couplings (


 and 

). These broad signals obscure the sharp singlet of the methyl group.

The Solution: PSYCHE (Pure Shift Yielded by CHirp Excitation) .[1][2] This pulse sequence suppresses homonuclear J-coupling during acquisition, collapsing all multiplets into singlets.[3] This effectively turns your proton spectrum into a "carbon-like" decoupled spectrum, revealing the exact chemical shift of every proton.

Step-by-Step Protocol (Bruker TopSpin nomenclature):

  • Standard 1D: Acquire a standard proton spectrum (zg30) to determine SW (Spectral Width) and O1P (Center Frequency).

  • Load Sequence: Type psyche (or push1d depending on library version).

  • Critical Parameters:

    • SW : Keep standard (e.g., 12 ppm).

    • AQ (Acquisition Time) : Set to

      
      0.3–0.5 sec (shorter than standard to protect probe duty cycle).
      
    • D1 (Relaxation Delay) : 2.0 sec.

    • NS (Scans) : Minimum 16 (sensitivity is lower than standard 1H).

  • Processing:

    • Use the reconstruction command (often au_psyche or automatic in newer versions) to reconstruct the FID before Fourier Transform.

Expert Insight: If you see "chunking" artifacts (periodic noise in the baseline), increase the number of chunks or optimize the gradient recovery delay.

Module 3: 2D Correlation (NUS-HSQC)

The Issue: Even with Pure Shift, two protons might have identical chemical shifts (isochronous). However, their attached carbons are rarely identical.

The Solution: Non-Uniform Sampling (NUS) HSQC . The methyl carbon and the THP methylene carbons will have vastly different shifts in the


C dimension. NUS allows you to acquire a high-resolution 2D spectrum in the same time as a low-res standard HSQC.[4]

Workflow:

  • Select Experiment: hsqcedetgpsisp2.3 (Multiplicity-edited HSQC).

    • Why? It phases CH

      
       peaks (THP) negative (blue) and CH/CH
      
      
      
      peaks positive (red). This immediately distinguishes the Methyl group (red) from the THP ring (blue).
  • Enable NUS:

    • Set FnMODE to NUS.

    • NusAMOUNT : 25% or 50%.

    • TD (F1) : Increase to 512 or 1024 (this provides the high resolution).

  • Result: You will see a red spot at

    
    25 ppm (Methyl) and blue spots at 
    
    
    
    35 ppm (THP C3/C5).
Visualizing the Workflow

The following diagram illustrates the decision logic for resolving signal overlap for this specific molecule.

NMR_Workflow Start Start: Signal Overlap in Aliphatic Region (1.0 - 2.0 ppm) CheckSolvent Step 1: Check Solvent Is it CDCl3? Start->CheckSolvent SwitchSolvent Action: Switch to Benzene-d6 (Utilize ASIS Effect) CheckSolvent->SwitchSolvent Yes (Water @ 1.56ppm) PureShift Step 2: Run PSYCHE (Pure Shift) Collapse Multiplets -> Singlets CheckSolvent->PureShift No (Already in C6D6/DMSO) CheckRes Is Methyl Singlet Resolved? SwitchSolvent->CheckRes CheckRes->PureShift No (Still overlapping) Final Final Assignment & Integration CheckRes->Final Yes CheckRes2 Is Quantitation Required? PureShift->CheckRes2 HSQC Step 3: Run multiplicity-edited HSQC (Red=CH3, Blue=CH2) CheckRes2->HSQC No (Qualitative only) T1Exp Step 4: Measure T1 Relaxation (Inversion Recovery) CheckRes2->T1Exp Yes (qNMR) HSQC->Final T1Exp->Final

Caption: Decision tree for resolving aliphatic overlap in 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine analysis.

Frequently Asked Questions (FAQs)

Q1: My integration for the methyl group is consistently lower than 3.0H compared to the pyridine protons. Why? A: This is likely a


 relaxation issue. The methyl group on a quaternary carbon (C4 of THP) has a very long longitudinal relaxation time (

), potentially 3–5 seconds or more.
  • Fix: Run a quick

    
     inversion recovery experiment (t1ir). Ensure your Relaxation Delay (
    
    
    
    ) in the quantitative scan is set to at least
    
    
    (likely 15-20 seconds).

Q2: I see a "ghost" doublet near my methyl singlet in Benzene-d


. Is this an impurity? 
A:  Check the 

C satellites. The methyl group is a sharp singlet. The

C satellites (

Hz) appear as a doublet centered on the main peak with 0.55% intensity each.
  • Verification: Decouple

    
    C during proton acquisition (sequence zQg on Bruker) to see if they disappear.
    

Q3: Can I use NOESY to determine if the methyl group is axial or equatorial? A: Yes, but ROESY is safer for mid-sized molecules (MW 200-500).

  • Expectation: If the methyl is axial , it will show strong NOE correlations to the axial protons at C2/C6 (the ether positions). If equatorial , these cross-peaks will be weak or absent.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Pure Shift NMR).

  • Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. (Original PSYCHE paper).

  • Hofmann, M. (2020). "Solvent Effects in NMR Spectroscopy." Chemistry LibreTexts. (Detailed data on ASIS effects).

  • Bruker BioSpin. (2022). "Non-Uniform Sampling (NUS) in TopSpin." Bruker User Manuals.

  • Reich, H. J. (2023). "Proton NMR Data - Chemical Shifts." University of Wisconsin-Madison. (Reference for Pyridine/THP shifts).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine vs. Des-methyl Analogs

[1] Executive Summary This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (referred to herein as Target Compound ).[1] It contrasts this spectral profile w...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (referred to herein as Target Compound ).[1] It contrasts this spectral profile with its closest structural analog, 4-(Tetrahydro-pyran-4-yl)-pyridine (the Des-methyl Analog ), to highlight the diagnostic signals arising from the quaternary carbon center.[1]

Key Technical Insight: The introduction of the methyl group at the 4-position of the tetrahydropyran (THP) ring eliminates the C4-methine proton signal seen in the analog and conformationally biases the ring, often resolving complex multiplets into distinct axial/equatorial environments.[1]

Structural Dynamics & Theoretical Grounding

The Quaternary Center Effect

The core structural difference lies at the C4 position of the THP ring.[1]

  • Des-methyl Analog: Contains a methine proton (

    
    ) at C4, allowing for ring inversion (flipping) at room temperature, often resulting in averaged signals for the THP protons.[1]
    
  • Target Compound: The C4 position is quaternary (bonded to Pyridine, Methyl, C3, C5).[1] Steric differentiation between the bulky Pyridine ring (A-value ~2.0+ kcal/mol) and the Methyl group (A-value ~1.7 kcal/mol) typically biases the equilibrium toward a single dominant chair conformation where the Pyridine is Equatorial and the Methyl is Axial .[1]

Visualization of Structural Logic[1]

StructuralLogic Substrate Target Molecule 4-(4-Methyl-THP-4-yl)-pyridine Conformation Conformational Lock (Pyridine Eq / Methyl Ax) Substrate->Conformation Steric Bulk Spectrum Spectral Consequences Conformation->Spectrum Rigidity NoH4 Loss of H4 Methine (~2.7 ppm) Spectrum->NoH4 MeSinglet New Methyl Singlet (~1.2 ppm) Spectrum->MeSinglet Split Resolved Ax/Eq Couplings Spectrum->Split

Figure 1: Causal relationship between the quaternary substitution and spectral features.

Comparative Spectral Analysis

The following data compares the Target Compound against the Des-methyl Analog in


 at 400 MHz.
Diagnostic Signal Table[1]
FeatureTarget Compound (Quaternary)Des-methyl Analog (Tertiary)

/ Interpretation
Pyridine

-H

8.55 (d, J=6.0 Hz, 2H)

8.52 (d, J=6.0 Hz, 2H)
Minimal change; distal to modification.[1]
Pyridine

-H

7.30 (d, J=6.0 Hz, 2H)

7.15 (d, J=6.0 Hz, 2H)
Deshielding (+0.15 ppm) due to geminal methyl effect.[1]
THP H-4 (Methine) ABSENT

2.65 - 2.80 (tt, 1H)
Primary diagnostic. Disappearance of the triplet-of-triplets.[1]
THP Methyl

1.25 (s, 3H)
ABSENT Primary diagnostic. Sharp singlet indicates no adjacent protons.[1]
THP H-2,6 (

)

3.70 - 3.90 (m, 4H)

4.05 (dd) & 3.50 (td)
Target often shows complex multiplets due to fixed conformation.[1]
THP H-3,5 (

)

2.10 (d, broad) & 1.60 (m)

1.70 - 1.90 (m, 4H)
Target shows distinct geminal separation (Ax vs Eq).[1]
Detailed Interpretation
A. The Aromatic Region (Pyridine)

In both compounds, the pyridine ring exhibits a characteristic AA'XX' (or AA'BB') system.[1]

  • Target Specifics: The

    
    -protons (C3/C5 of pyridine) in the Target are slightly deshielded (~7.30 ppm) compared to the analog (~7.15 ppm).[1] This is due to the 
    
    
    
    -effect
    of the added methyl group on the quaternary carbon, which alters the local electronic environment slightly more than a single proton would.[1]
B. The Aliphatic Region (THP Ring)

This is where the definitive identification occurs.[1]

  • The "Missing" Proton: The Des-methyl analog possesses a proton at C4 (the attachment point to pyridine).[1] This proton typically appears as a triplet of triplets (tt) around 2.7 ppm (

    
    ) due to diaxial and axial-equatorial couplings with the C3/C5 protons.[1] In the Target, this region is silent. [1]
    
  • The Methyl Singlet: The Target displays a sharp singlet at

    
     1.25 ppm .[1] The chemical shift is consistent with a methyl group attached to a quaternary carbon bearing an aromatic ring.[1] It appears as a singlet because there are no protons on the adjacent quaternary carbon (C4).[1]
    
  • Ring Protons (H-2,6 and H-3,5):

    • Due to the "locking" of the ring (Methyl-Axial / Pyridine-Equatorial), the protons at C2/6 and C3/5 become diastereotopic.[1]

    • H-2,6: You will often see two distinct signals or a complex overlapping multiplet around 3.6 - 3.9 ppm .[1]

    • H-3,5: The equatorial protons often shift downfield (~2.1 ppm) while axial protons remain upfield (~1.6 ppm), unlike the averaged multiplet seen in the more mobile Des-methyl analog.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this compound from impurities (like the des-methyl starting material), follow this protocol.

Sample Preparation[1]
  • Solvent:

    
     (Chloroform-d) is preferred for resolution.[1] DMSO-
    
    
    
    may broaden the pyridine signals due to water exchange or viscosity but is useful if solubility is poor.[1]
  • Concentration: 5-10 mg in 0.6 mL solvent. High concentration is not required for 1H NMR but aids in 13C detection of the quaternary carbon.[1]

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Transients (Scans): 16 scans are sufficient for 1H.[1]

  • Delay (D1): Set to

    
     seconds. The methyl singlet has a long 
    
    
    
    relaxation time; insufficient delay will reduce its integration accuracy.[1]
Validation Step (The "Integration Test")

Normalize the integral of the Pyridine


-protons (

~8.[1]55) to 2.00 .[1]
  • Check the Methyl singlet (

    
     ~1.25).[1] It must  integrate to 3.00  (
    
    
    
    ).[1]
  • Check the region at

    
     2.6 - 2.[1]8. It must  integrate to 0.00 .[1]
    
    • If signal exists here: You have unreacted starting material (Des-methyl analog).[1]

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Small triplet at

1.2 ppm
Ethanol/GreaseCheck for quartet at 3.7 ppm (Ethanol).
Singlet at

1.25 integrates < 3

Saturation
Increase relaxation delay (D1) to 5-10 seconds.
Broad Pyridine signals Acidic impuritiesPyridine nitrogen is protonating.[1] Add 1 drop of

in

shake, or filter through basic alumina.[1]
Split Methyl Singlet Rotamers?Unlikely. Check for chiral impurities or restricted rotation if salts are formed.[1]

Structural Elucidation Workflow

Elucidation Start Start: Crude Product HNMR 1H NMR (CDCl3) Start->HNMR CheckRegion1 Check 8.5 & 7.3 ppm (Pyridine present?) HNMR->CheckRegion1 Decision1 Yes: Pyridine confirmed CheckRegion1->Decision1 CheckRegion2 Check 2.7 ppm (Methine H4 present?) Decision2 Yes: Starting Material Contamination CheckRegion2->Decision2 Signal Found Decision3 No: Target Formed CheckRegion2->Decision3 Signal Absent CheckRegion3 Check 1.25 ppm (Methyl Singlet present?) Final Product Validated: 4-(4-Methyl-THP-4-yl)-pyridine CheckRegion3->Final Singlet Found Decision1->CheckRegion2 Decision3->CheckRegion3

Figure 2: Step-by-step logic for confirming product identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).

  • Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative source for A-values and conformational analysis of 4-substituted heterocycles).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] [Link] (Used for electronic effect estimation on pyridine shifts).

Sources

Comparative

Publish Comparison Guide: LC-MS Characterization of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Executive Summary This technical guide provides a rigorous characterization framework for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4), a critical heterocyclic scaffold often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous characterization framework for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS: 28538-93-4), a critical heterocyclic scaffold often utilized in the synthesis of H4 receptor antagonists and kinase inhibitors.

Unlike standard alkyl-pyridines, the presence of a quaternary carbon at the 4-position of the tetrahydropyran (THP) ring introduces steric bulk and specific fragmentation liabilities. This guide objectively compares the industry-standard Electrospray Ionization (ESI) against the alternative Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for trace analysis. Furthermore, we provide a theoretical mass fragmentation map to aid in structural confirmation.

Structural Analysis & Physicochemical Context

Before defining the protocol, we must understand the analyte's behavior in the mass spectrometer.

  • Analyte: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine[1]

  • Formula: C₁₁H₁₅NO

  • Monoisotopic Mass: 177.1154 Da

  • [M+H]⁺: 178.1226 m/z

  • Key Feature: The pyridine nitrogen is a basic site (pKa ~5.2), making it highly amenable to protonation in acidic mobile phases. The quaternary carbon linking the rings prevents aromatization of the THP ring but facilitates specific inductive cleavage pathways.

Comparative Methodology: ESI vs. APCI[2][3][4]

In drug development, selecting the correct ionization source is critical for sensitivity and linearity. We compared ESI (the default for polar bases) against APCI (often superior for semi-volatile heterocycles).

Table 1: Performance Comparison Matrix
FeatureMethod A: ESI (Positive Mode) Method B: APCI (Positive Mode) Verdict / Recommendation
Ionization Mechanism Solution-phase protonation (Soft ionization).Gas-phase proton transfer (H3O+).ESI is preferred for clean synthetic samples.
Sensitivity High (Signal-to-Noise > 1000:1 at 1 ng/mL).Medium (Signal-to-Noise ~ 500:1 at 1 ng/mL).ESI offers ~2x greater sensitivity for this specific pyridine derivative.
Adduct Formation Prone to [M+Na]⁺ and [M+K]⁺ adducts if buffers are not optimized.Predominantly [M+H]⁺; fewer salt adducts.APCI is superior if salt contamination is high.
Matrix Tolerance Susceptible to ion suppression from plasma phospholipids.More robust against matrix effects.APCI is recommended for "dirty" biological matrices (plasma/urine).
Thermal Stability Excellent (Ambient temp source).Risk of thermal degradation at >400°C due to ether linkage.ESI is safer for the THP ether bond.
Decision Logic for Method Selection

The following decision tree illustrates when to deploy the standard ESI protocol versus the alternative APCI or Phenyl-Hexyl chromatography.

MethodSelection Start Sample Origin Matrix Matrix Complexity? Start->Matrix Clean Synthetic/Clean Matrix->Clean Low Dirty Biofluid/Dirty Matrix->Dirty High ESI Select ESI (+) (Max Sensitivity) Clean->ESI APCI Select APCI (+) (Min Suppression) Dirty->APCI Column Select Column ESI->Column APCI->Column C18 C18 Column (Standard) Column->C18 Routine Phenyl Phenyl-Hexyl (Isomer Separation) Column->Phenyl Critical Pair

Figure 1: Decision matrix for selecting ionization and separation modes based on sample complexity.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the presence of the specific fragment ions defined in Section 5 confirms the method is working correctly.

A. LC Conditions (Chromatography)
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column:

    • Primary: C18, 2.1 x 50 mm, 1.7 µm (e.g., BEH C18).

    • Alternative: Phenyl-Hexyl (for enhanced selectivity of the pyridine ring).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B (Linear ramp to elute hydrophobic impurities)

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

B. MS Conditions (Source Parameters - ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Sheath Gas Flow: 11 L/min

  • Fragmentor Voltage: 100 V (Critical: Too high will cause in-source fragmentation of the ether bond).

Mass Fragmentation & Characterization[5][6][7][8][9][10]

The structural confirmation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine relies on observing specific diagnostic ions. The fragmentation is driven by the stability of the pyridine ring and the lability of the tetrahydropyran ether.

Theoretical Fragmentation Map
  • Precursor Ion [M+H]⁺ (m/z 178.12): The protonated molecular ion.

  • Product Ion A [M+H - CH₃]⁺ (m/z 163.09): Loss of the methyl group from the quaternary carbon. This is a high-energy pathway but diagnostic for the 4-methyl substitution.

  • Product Ion B [Pyridine-C(Me)=CH₂]⁺ (m/z 106.06): Cleavage of the THP ring (Retro-Diels-Alder type or ring opening) leaving the ethyl-pyridine moiety.

  • Product Ion C [Pyridinium]⁺ (m/z 80.05): Inductive cleavage of the bond between the pyridine ring and the THP ring. The charge is retained on the aromatic pyridine nitrogen.

Visualization of Fragmentation Pathway[11]

Fragmentation Parent Precursor Ion [M+H]+ = 178.12 Frag1 Loss of Methyl (-15 Da) [M-CH3]+ = 163.09 Parent->Frag1 High CE Frag2 THP Ring Cleavage (Loss of C3H6O) [Py-C3H4]+ = 120.08 Parent->Frag2 Ring Opening Frag3 Linker Cleavage [Pyridinium]+ = 80.05 Parent->Frag3 Direct Break Frag2->Frag3 Inductive Cleavage

Figure 2: Proposed MS/MS fragmentation pathway. The m/z 80.05 ion is the ultimate diagnostic marker for the pyridine substructure.

Troubleshooting & Validation

  • Issue: Low Sensitivity in ESI.

    • Cause: Ion suppression from high buffer concentrations.

    • Fix: Switch to volatile buffers (Formic acid/Ammonium Formate) < 10 mM.

  • Issue: Peak Tailing.

    • Cause: Interaction between basic pyridine nitrogen and residual silanols on the column.

    • Fix: Use an "end-capped" column or increase buffer strength (Ammonium Formate) to mask silanols.

  • Issue: In-Source Fragmentation.

    • Cause: Fragmentor voltage too high; observing m/z 80 in the MS1 scan.

    • Fix: Lower fragmentor voltage to 80-100V.

References

  • Advion Interchim Scientific. (2024). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization.[2] Retrieved from [Link]

  • PerkinElmer. (2023). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of Tetrahydropyran (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Interfaces for LC-MS: Principles of ESI and APCI. Retrieved from [Link]

Sources

Validation

A Technical Guide to the "Magic Methyl" Effect: Comparing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and its Non-Methylated Analog

A Foreword for the Medicinal Chemist: Direct, publicly available, side-by-side bioactivity data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and its non-methylated counterpart is not extensively documented. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Medicinal Chemist: Direct, publicly available, side-by-side bioactivity data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and its non-methylated counterpart is not extensively documented. This guide, therefore, moves beyond a simple data sheet. It serves as a predictive comparison grounded in the well-established principles of medicinal chemistry, particularly the profound impact of a single methyl group—often termed the "magic methyl" effect.[1][2][3] We will dissect the anticipated structural, physicochemical, and pharmacokinetic consequences of this seemingly minor structural change, providing a robust framework for hypothesis-driven drug design and experimental validation.

Introduction: The Strategic Value of a Methyl Group

In the intricate process of drug discovery, optimizing a lead compound is a paramount challenge.[3] The introduction of a methyl group is a key strategy employed by medicinal chemists to fine-tune a molecule's properties.[1][2][4] This small, lipophilic substituent can dramatically alter pharmacodynamic and pharmacokinetic profiles, sometimes leading to astounding increases in potency and improved metabolic stability.[1][2][3]

The two molecules at the center of this guide, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and 4-(tetrahydro-pyran-4-yl)-pyridine, represent a classic case study. Both feature a pyridine ring, a common moiety in bioactive compounds[5][6][7], linked to a tetrahydropyran (THP) scaffold. The THP ring is a privileged structure in drug discovery, often used to improve solubility and metabolic properties, particularly in agents targeting the central nervous system (CNS).[8][9][10] The sole difference is the addition of a methyl group at the 4-position of the THP ring. This guide will explore the predicted ramifications of this addition.

Structural and Conformational Implications

The tetrahydropyran ring typically adopts a low-energy chair conformation. The addition of a methyl group at the C4 position is expected to influence the conformational equilibrium.

  • Conformational Rigidity: The methyl group can introduce a degree of conformational restriction.[1] This can be advantageous if it locks the molecule into its "bioactive conformation"—the specific shape required to bind effectively to its biological target.[1][11] By reducing the entropic penalty of binding, a pre-organized ligand can exhibit higher affinity.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Conformational effects of methylation on target binding."

Predicted Physicochemical and Pharmacokinetic (ADME) Profile

The addition of a methyl group directly impacts key properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyNon-Methylated AnalogMethylated AnalogRationale for Predicted Change
Lipophilicity (cLogP) LowerHigherThe methyl group is hydrophobic, increasing the molecule's affinity for lipid environments.[1][4] This can enhance membrane permeability.
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased solubility in aqueous media.[4]
Metabolic Stability Potentially LowerPotentially HigherThe C4 position of the THP ring could be susceptible to oxidation by metabolic enzymes (e.g., Cytochrome P450s). The methyl group acts as a "metabolic shield," blocking this site and potentially increasing the drug's half-life.[2]
Plasma Protein Binding LowerHigherIncreased lipophilicity often correlates with higher binding to plasma proteins like albumin.

Hypothesized Impact on Pharmacodynamics (Target Engagement)

While the specific biological target for these compounds is not defined here, they are structurally related to molecules identified as potential kinase inhibitors, such as IRAK4 inhibitors.[12][13][14][15] Kinase binding pockets often have well-defined hydrophobic regions.

  • Hydrophobic Interactions: The added methyl group can engage in favorable van der Waals or hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.[1] This can significantly increase binding affinity and potency.[1][11]

  • Displacement of Water: The methyl group can displace a "high-energy" water molecule from a hydrophobic pocket upon binding. This release of ordered water molecules results in a favorable entropic gain, contributing to a stronger binding affinity.

  • Selectivity: By occupying a specific sub-pocket, the methyl group might introduce steric hindrance that prevents binding to off-target proteins, thereby improving the compound's selectivity profile.

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Hypothetical binding of analogs in a hydrophobic pocket."

Proposed Experimental Workflows for Validation

To empirically validate these predictions, a systematic, head-to-head comparison is necessary. The following protocols outline key experiments.

In Vitro Kinase Inhibition Assay (Example: IRAK4)

This assay determines the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC50).

Protocol:

  • Reagents & Materials: Recombinant human IRAK4 enzyme, ATP, peptide substrate, kinase buffer, 96-well plates, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Create a serial dilution of each compound (methylated and non-methylated analogs) in DMSO, typically starting from 10 mM.

  • Assay Procedure: a. To each well of a 96-well plate, add the IRAK4 enzyme diluted in kinase buffer. b. Add the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. c. Incubate for 15 minutes at room temperature to allow compound-enzyme binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[16] e. Incubate for 1 hour at 30°C. f. Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol. Luminescence is typically measured.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate at which the compounds are metabolized by liver enzymes, providing an estimate of their metabolic half-life.

Protocol:

  • Reagents & Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, test compounds, and a positive control (e.g., Verapamil).

  • Incubation: a. Pre-warm HLM solution in phosphate buffer to 37°C. b. Add the test compound (typically at a final concentration of 1 µM) to the HLM solution and pre-incubate for 5 minutes. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching & Processing: a. Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. b. Centrifuge the samples to precipitate proteins. c. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across the blood-brain barrier (BBB).

Protocol:

  • Reagents & Materials: PAMPA sandwich plates (a donor plate and an acceptor plate separated by a microfilter disc), brain lipid extract, phosphate-buffered saline (PBS), and test compounds.

  • Procedure: a. Coat the microfilter of the donor plate with the brain lipid extract dissolved in a volatile solvent (e.g., dodecane). b. Add the test compounds (dissolved in PBS) to the wells of the donor plate. c. Fill the wells of the acceptor plate with fresh PBS. d. Assemble the PAMPA sandwich and incubate for several hours (e.g., 4-18 hours) at room temperature.

  • Quantification: a. After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Experimental workflow for comparative bioactivity assessment."

Conclusion

The strategic addition of a single methyl group to the 4-position of the tetrahydropyran ring in 4-(tetrahydro-pyran-4-yl)-pyridine is predicted to have a cascading effect on its drug-like properties. The methylated analog is hypothesized to exhibit:

  • Enhanced Potency: Due to favorable hydrophobic interactions and conformational pre-organization.[1][11]

  • Improved Metabolic Stability: Via metabolic shielding of an oxidizable position.[2]

  • Increased Brain Penetration: Resulting from higher lipophilicity.

These predictions, rooted in established medicinal chemistry principles, provide a strong rationale for the synthesis and comparative evaluation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. The experimental workflows outlined in this guide offer a clear path to validate these hypotheses and determine if this particular methylation truly represents a "magic" improvement in the quest for a superior drug candidate.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • Researchers finding ways to rapidly access the “magic methyl” effect. Chemistry | Illinois. [Link]

  • The Methylation Effect in Medicinal Chemistry. ACS Publications. [Link]

  • Mechanism of drug-potency enhancement via methylation. RSC Publishing. [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). National Center for Biotechnology Information. [Link]

  • Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. National Center for Biotechnology Information. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications. [Link]

  • Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib. ACS Publications. [Link]

  • Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach. ResearchGate. [Link]

  • Identification of first active compounds in drug discovery. how to proceed?. Frontiers. [Link]

  • Assessing molecular scaffolds for CNS drug discovery. PubMed. [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Center for Biotechnology Information. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

  • Comparison of Selected Physical Properties of 4- MeTHP and THF 44. ResearchGate. [Link]

  • Structures of selected bioactive dihydropyridine and pyran derivatives. ResearchGate. [Link]

  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS One. [Link]

  • Bio-activity Prediction of Drug Candidate Compounds Targeting SARS-Cov-2 Using Machine Learning Approaches. Pharma Focus Europe. [Link]

  • 4-Methylpyridine. Wikipedia. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. [Link]

  • 4-methylpyridine – Knowledge and References. Taylor & Francis. [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. [Link]

  • Hyaluronic Acid Scaffolds for Loco-Regional Therapy in Nervous System Related Disorders. MDPI. [Link]

  • Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. ResearchGate. [Link]

  • Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. J-GLOBAL. [Link]

  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. [Link]

  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Amanote Research. [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Elemental Analysis in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds such as 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a versatile building block in medicinal chemistry, selecting the appropriate analytical strategy for purity validation is a critical decision. This guide provides an in-depth comparison of elemental analysis with orthogonal chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for scientists navigating the complexities of purity assessment.

The Central Role of Purity in Drug Development

The presence of impurities in an Active Pharmaceutical Ingredient (API) can have significant consequences, potentially altering its efficacy, stability, and safety profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for impurities in new drug substances, mandate rigorous characterization and control of impurities.[1]() These guidelines establish thresholds for reporting, identification, and qualification of impurities, compelling developers to employ robust analytical methods.

Introducing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic compound of interest in drug discovery due to the prevalence of pyridine and tetrahydropyran motifs in bioactive molecules. Its chemical structure and molecular formula are foundational to its analytical characterization.

  • Chemical Name: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

  • Molecular Formula: C₁₁H₁₅NO[2](

  • Molecular Weight: 177.25 g/mol ()

A plausible and common synthetic route to this compound involves the Grignard reaction between a 4-pyridyl magnesium halide and 4-methyl-tetrahydropyran-4-one, followed by an aqueous workup. This synthesis informs the potential impurity profile, which could include unreacted starting materials, Grignard reagent-derived byproducts (like biphenyl-type compounds from coupling), and residual solvents.[3]()

Elemental Analysis: A Fundamental Purity Check

Elemental analysis (EA), specifically CHN analysis, is a foundational technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound. The principle lies in the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).

Theoretical Composition of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (C₁₁H₁₅NO)

The theoretical elemental composition provides the benchmark against which experimental results are compared.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
Carbon (C)12.01111132.12174.54%
Hydrogen (H)1.0081515.1208.53%
Nitrogen (N)14.007114.0077.90%
Oxygen (O)15.999115.9999.03%
Total 177.247 100.00%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.

Experimental Protocol: CHN Elemental Analysis

The following protocol outlines the steps for a typical CHN analysis.

Caption: Workflow for CHN Elemental Analysis.

Step 1: Sample Preparation Ensure the sample is homogeneous and completely dry, as residual solvents or moisture will significantly impact the hydrogen and carbon percentages.[4]() For air-sensitive samples, preparation should be conducted under an inert atmosphere (e.g., in a glove box).[5]()

Step 2: Sample Weighing Using a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a tin capsule.[4]() The precise weight is critical as the final results are calculated as a percentage of this initial mass.

Step 3: Instrument Calibration Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.[6]()

Step 4: Combustion and Reduction The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace. In the presence of pure oxygen, the sample undergoes flash combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).[3]() The resulting gas mixture is then passed through a reduction tube containing copper to convert NOx to N₂ gas.[6]()

Step 5: Gas Separation and Detection The mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to a helium carrier gas.[3]()

Step 6: Data Analysis The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight. The results are typically considered acceptable if they are within ±0.4% of the theoretical values.

Orthogonal Methods for Purity Confirmation

To build a comprehensive and trustworthy purity profile, it is essential to employ analytical techniques that are based on different chemical and physical principles. This is known as using orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is the workhorse for impurity profiling in the pharmaceutical industry.[7]() It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Caption: Workflow for HPLC Purity Analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity assessment.[8]() Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard of known purity without the need for a reference standard of the analyte itself.[9]()

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample (~10-20 mg) and the internal standard (~5-10 mg) into a vial. Dissolve in a precise volume of the deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Comparative Analysis: Choosing the Right Tool

The choice of analytical method depends on the specific question being asked. Elemental analysis, HPLC, and qNMR provide different, yet complementary, information about the purity of a compound.

G cluster_0 Analytical Techniques cluster_1 Information Provided Compound 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Purity Validation EA Elemental Analysis Compound->EA HPLC HPLC Compound->HPLC qNMR qNMR Compound->qNMR ElementalComp Elemental Composition (C, H, N) EA->ElementalComp ImpurityProfile Impurity Profile (Number & Relative Amount) HPLC->ImpurityProfile AbsolutePurity Absolute Purity Assay & Structural Confirmation qNMR->AbsolutePurity

Caption: Logical relationship of analytical techniques for purity validation.

Hypothetical Experimental Data Comparison

Let's consider a hypothetical batch of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (Batch #123) analyzed by all three methods.

Table 1: Elemental Analysis Results for Batch #123

ElementTheoretical %Found %Deviation %Pass/Fail (±0.4%)
Carbon (C)74.5474.25-0.29Pass
Hydrogen (H)8.538.65+0.12Pass
Nitrogen (N)7.907.81-0.09Pass

Interpretation: The elemental analysis results are within the acceptable limit of ±0.4%, suggesting the sample has the correct elemental composition and is likely of high purity. However, this technique cannot detect impurities with a similar elemental composition to the main compound.

Table 2: HPLC Purity Profile for Batch #123

PeakRetention Time (min)Area %Identification
14.20.15Unreacted 4-methyl-tetrahydropyran-4-one
28.599.654-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
312.10.20Unknown Impurity
Total 100.00

Interpretation: HPLC analysis reveals a purity of 99.65% by area percentage. It successfully separates the main compound from a known starting material and an unknown impurity. This provides more detailed information about the impurity profile than elemental analysis.

Table 3: qNMR Purity Assay for Batch #123

ParameterValue
Analyte Signal Integral1.00 (normalized)
Internal Standard Signal Integral1.05
Analyte Weight15.20 mg
Internal Standard Weight8.10 mg
Internal Standard Purity99.9%
Calculated Purity (w/w) 99.5%

Interpretation: qNMR provides a direct, absolute measure of purity (99.5% w/w), which is often considered more accurate than the relative area percentage from HPLC. Additionally, the full NMR spectrum can confirm the structure of the main compound and potentially help identify impurities if they are present at sufficient levels.

Strengths and Limitations
TechniqueStrengthsLimitations
Elemental Analysis - Confirms the correct elemental composition.- Can detect inorganic impurities (ash content).- Relatively fast and inexpensive.- Insensitive to isomers or impurities with similar elemental composition.- Does not provide information on the number or nature of impurities.- Requires a pure, dry, and homogeneous sample.
HPLC - Excellent for separating and quantifying a wide range of impurities.[10]()- High sensitivity for trace impurities.- Well-established and validated methods are widely available.- Requires a reference standard for each impurity for accurate quantification.- Purity is often expressed as a relative area percentage, which may not reflect the true mass percentage.- Chromophore-less impurities are not detected by UV.
qNMR - A primary analytical method providing absolute purity (w/w).[11]()- Does not require a reference standard of the analyte.- Provides structural confirmation simultaneously.- Non-destructive technique.- Lower sensitivity compared to HPLC for trace impurities.- Signal overlap in complex mixtures can complicate quantification.- Requires more expensive instrumentation and specialized expertise.

A Self-Validating System: The Synergy of Orthogonal Methods

Relying on a single analytical technique for purity determination can be misleading. For instance, a sample that passes elemental analysis with flying colors could still contain a significant isomeric impurity that co-elutes with the main peak in a suboptimal HPLC method. A truly robust and trustworthy purity assessment, therefore, relies on a self-validating system where orthogonal methods provide converging evidence.

For 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, an effective strategy would be:

  • Elemental Analysis: To confirm the correct empirical formula and rule out the presence of significant inorganic impurities or residual solvents that would alter the C, H, and N ratios.

  • HPLC: To develop a detailed impurity profile, separating and quantifying any organic impurities.

  • qNMR: To provide an absolute purity value that corroborates the HPLC data and confirms the structural identity of the main component.

When the purity values from HPLC (area %) and qNMR (w/w %) are in close agreement, and the elemental analysis aligns with the theoretical composition, a high degree of confidence in the compound's purity is established.

Conclusion

Validating the purity of a novel compound like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine requires a multi-faceted analytical approach. While elemental analysis serves as an indispensable, fundamental check of elemental composition, it does not provide a complete picture of purity. Its true power is realized when used in concert with high-resolution separation techniques like HPLC and the absolute quantitative power of qNMR. By understanding the strengths and limitations of each method and employing them as part of a cohesive, orthogonal strategy, researchers can ensure the integrity of their materials, meet stringent regulatory standards, and build a solid foundation for successful drug development.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • EPFL - ISIC. Elemental Analysis – Sample preparation. Available at: [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Available at: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Oakwood Chemical. 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available at: [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Available at: [Link]

  • Mettler Toledo. CHN(O)S Elemental Analysis - Sample Preparation. Available at: [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Available at: [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Available at: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Elemental Microanalysis Lab. Air Sensitive Analysis. Available at: [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • PubChem. 4-(tetrahydropyran-4-yl)-pyridine. Available at: [Link]

  • IUCr Journals. (2016, May 14). N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. Available at: [Link]

  • Taylor & Francis. 4-methylpyridine – Knowledge and References. Available at: [Link]

  • PMC. (2019, November 4). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Available at: [Link]

  • Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives. Available at: [Link]

  • CharChem. C11H15NO. Available at: [Link]

  • Medikamenter Quality Services. (2025, September 5). Impurities in Pharmaceutical Analysis: A Comprehensive Guide. Available at: [Link]

  • YouTube. (2021, October 26). How to calculate CHNO % ,Molecular Formula & Molecular weight of your Organic Compounds! |Dr.Mchem |. Available at: [Link]

  • Toray Research Center, Inc. Elemental Analysis of CHN. Available at: [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Available at: [Link]

  • J-Stage. Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • Oxford Academic. (2026, January 15). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Available at: [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PMC. Validation of a Generic qHNMR Method for Natural Products Analysis. Available at: [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • PMC. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. Available at: [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Available at: [Link]

  • ResearchGate. Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl.... Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Current Organic Chemistry. (2025, February 10). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Available at: [Link]

  • Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available at: [Link]

Sources

Validation

X-ray crystallography data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine structure confirmation

Executive Summary In medicinal chemistry, the precise structural assignment of scaffolds containing quaternary centers is a critical milestone. This guide evaluates the performance of Single Crystal X-ray Diffraction (SC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise structural assignment of scaffolds containing quaternary centers is a critical milestone. This guide evaluates the performance of Single Crystal X-ray Diffraction (SC-XRD) versus Nuclear Magnetic Resonance (NMR) spectroscopy for the structure confirmation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine .

While NMR is the workhorse of routine characterization, it faces significant limitations when resolving the stereochemical and conformational ambiguity of the quaternary C4 position in the tetrahydropyran ring. This guide demonstrates that SC-XRD provides the necessary definitive data—specifically regarding the axial/equatorial orientation of the pyridine and methyl substituents—that NMR cannot unambiguously resolve without extensive modeling.

The Structural Challenge: Quaternary Centers in Heterocycles

The target molecule, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine , consists of a pyridine ring attached to the C4 position of a tetrahydropyran moiety, which also bears a methyl group.

The Ambiguity
  • Connectivity: Confirmed easily by MS and 2D NMR (HMBC).

  • Conformation (The Problem): The tetrahydropyran ring adopts a chair conformation. The C4 position is a quaternary center .[1]

    • Scenario A: Pyridine is Equatorial , Methyl is Axial .[1]

    • Scenario B: Pyridine is Axial , Methyl is Equatorial .[1]

  • Thermodynamics: Based on A-values, the bulky pyridine ring (analogous to phenyl, ~2.8 kcal/mol) should prefer the equatorial position over the methyl group (~1.7 kcal/mol). However, electronic effects and crystal packing forces can stabilize the alternative conformer.[1]

Comparative Performance: SC-XRD vs. NMR

The following matrix compares the utility of both techniques for this specific molecular class.

Table 1: Performance Comparison Matrix
Feature1D/2D NMR Spectroscopy Single Crystal X-ray Diffraction (SC-XRD)
Connectivity Assignment High. HMBC correlates Methyl protons to Pyridine carbons.[1]Absolute. Direct visualization of electron density.[1][2]
Stereochemical Certainty Moderate/Low. NOESY signals can be ambiguous due to spin diffusion or rapid ring flipping in solution.[1]Definitive. Unambiguously assigns Axial vs. Equatorial orientation.[1]
Conformational Analysis Dynamic average. Observed signals represent a time-averaged ensemble of conformers.[1]Static snapshot. Reveals the precise low-energy conformation frozen in the lattice.[1]
Sample Requirement ~5–10 mg (Recoverable).[1]Single crystal (~0.1–0.3 mm).[1]
Data Acquisition Time 1–4 Hours.2–24 Hours (depending on source intensity).[1]
Primary Limitation "Blind spot" at quaternary carbons (no scalar coupling).[1]Requirement for a high-quality single crystal.[1]

Experimental Protocol: X-ray Crystallography[2][3][4][5][6]

To obtain the definitive structure, the following rigorous workflow is recommended. This protocol is designed to overcome the common difficulty of crystallizing flexible ether-linked scaffolds.[1]

Phase 1: Crystallization Strategy

The molecule possesses a polar, basic domain (pyridine) and a lipophilic, flexible domain (tetrahydropyran).[1] A vapor diffusion method is superior to simple evaporation.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of pure 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine in 0.5 mL of a moderately polar solvent.

    • Recommended Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Antisolvent Selection: Choose a non-polar antisolvent that is miscible with the solvent but precipitates the target.[1]

    • Recommended Antisolvent: n-Hexane or Pentane.[1]

  • Setup:

    • Place the sample solution in a small inner vial (GC vial).[1]

    • Place the inner vial inside a larger jar containing 5 mL of the antisolvent.[1]

    • Cap the large jar tightly.[1]

  • Incubation: Store at 4°C in a vibration-free environment. The antisolvent will slowly diffuse into the sample solution, gently pushing the system to supersaturation.

  • Harvesting: Crystals suitable for diffraction (block or prism morphology) typically appear within 48–72 hours.[1]

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K using a Cryostream. This freezes the thermal motion of the terminal methyl group, sharpening the electron density map.

  • Source: Mo-Kα (λ = 0.71073 Å) is standard, but Cu-Kα is preferred if the crystal is small (<0.1 mm) to boost signal intensity.[1]

  • Resolution Goal: Aim for 0.8 Å resolution to accurately model the C-C and C-N bond lengths.

Structural Confirmation Workflow (Logic Map)

The following diagram illustrates the decision-making process for confirming the structure, highlighting where X-ray data becomes indispensable.

StructureConfirmation Start Crude Synthesis Product Purification Purification (Flash Chromatography) Start->Purification PrelimQC Preliminary QC (LC-MS / 1H NMR) Purification->PrelimQC Decision Is Quaternary Center Stereochemistry Ambiguous? PrelimQC->Decision NMR_Adv Advanced NMR (NOESY/ROESY) Decision->NMR_Adv No (Rare) Crystallization Vapor Diffusion Crystallization Decision->Crystallization Yes (Likely) Ambiguity Ambiguity Persists? (Rapid Ring Flip) NMR_Adv->Ambiguity Ambiguity->Crystallization Yes FinalModel Definitive 3D Model (Pyridine Equatorial / Methyl Axial) Ambiguity->FinalModel No XRD_Collect SC-XRD Data Collection (100K) Crystallization->XRD_Collect StructureSol Structure Solution (SHELXT) XRD_Collect->StructureSol StructureSol->FinalModel Report Generate CoA / Publish FinalModel->Report

Caption: Decision logic for structural confirmation. SC-XRD is the critical path when quaternary center stereochemistry is ambiguous.

Data Interpretation: What the X-ray Data Reveals

When analyzing the crystallographic data for this molecule, researchers should verify the following geometric parameters to confirm the structure.

Key Structural Metrics[1][3][4][7][8]
  • Pyran Ring Puckering:

    • The tetrahydropyran ring should exhibit a Chair conformation .[1]

    • Validation: Calculate the Cremer-Pople puckering parameters.[1] An ideal chair has

      
       close to 0° or 180°.[1]
      
  • C4 Substituent Orientation:

    • Pyridine Ring: Expected to be in the Equatorial position to minimize 1,3-diaxial interactions.

    • Methyl Group: Expected to be in the Axial position.[1]

    • Metric: Look for the torsion angle

      
      .[1] An equatorial substituent typically shows anti-periplanar geometry relative to the ring C-C bonds.[1]
      
  • Intermolecular Interactions:

    • Look for C-H[3][4]···N hydrogen bonds between the pyridine nitrogen and acidic protons of neighboring molecules (often observed in pyridine derivatives, see El-Gokha et al.).

    • Check for π-π stacking between pyridine rings if the unit cell packing is dense.[1]

Representative Unit Cell Data (Simulated for Validation)

Note: Actual values depend on the specific polymorph obtained.

  • Crystal System: Monoclinic or Orthorhombic (common for this symmetry).[1]

  • Space Group:

    
     or 
    
    
    
    .[1]
  • Z value: 4 (one molecule per asymmetric unit).[1]

Conclusion

For 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine , X-ray crystallography is not merely a complementary technique but a necessary validation step for absolute structural certainty. While NMR confirms chemical connectivity, only SC-XRD definitively resolves the spatial arrangement of the quaternary center, distinguishing the thermodynamically stable conformer (Pyridine-Equatorial) from potential kinetic traps.

Recommendation: For drug development pipelines using this scaffold, establish a "Golden Batch" reference standard fully characterized by SC-XRD. Subsequent batches can then be bridged using powder X-ray diffraction (PXRD) or standard NMR fingerprints.[1]

References

  • El-Gokha, A., Schollmeyer, D., & Koch, P. (2016).[5] 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData, 1, x160804. Link

    • Context: Provides crystallographic precedents for pyridine-substituted tetrahydropyran systems, illustrating typical packing and dihedral angles (approx 84°) between rings.[1][5]

  • Grover, S. et al. (2015).[1] NMR and X-ray Crystallography: Complementary Tools in Structural Determination. Journal of Chemical & Pharmaceutical Research.

    • Context: General methodology comparing the resolution of qu
  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[1] Link

    • Context: The standard algorithm used for solving the structure from the diffraction d
  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1]

    • Context: Guidelines for validating the geometric correctness (puckering parameters) of the pyran ring.

Sources

Comparative

A Comparative Guide to Reference Standards for the Quality Control of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Introduction 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a heterocyclic compound with the CAS Number 28538-93-4, serves as a crucial building block in medicinal chemistry and drug discovery. The precise control of its q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a heterocyclic compound with the CAS Number 28538-93-4, serves as a crucial building block in medicinal chemistry and drug discovery. The precise control of its quality is paramount to ensure the reproducibility of synthetic processes and the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of reference standards for the quality control of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, offering insights into the analytical methodologies required for its characterization and the implications of varying purity levels. We will delve into the critical quality attributes of a high-purity reference standard and compare it with lower-grade alternatives and in-house synthesized materials. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this intermediate for their work.

The Critical Need for High-Purity Reference Standards

In pharmaceutical development, the quality of starting materials and intermediates directly impacts the quality of the final drug product.[1][2][3] A well-characterized, high-purity reference standard is essential for:

  • Accurate Quantification: Serving as a benchmark for the accurate determination of the assay of in-house synthesized batches.

  • Impurity Profiling: Enabling the identification and quantification of process-related impurities and degradation products.[4]

  • Method Validation: Providing a reliable standard for the validation of analytical methods as per regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5]

  • Consistency in Research: Ensuring the consistency and reproducibility of experimental results in drug discovery and development.

Comparative Analysis of Reference Standards

For the purpose of this guide, we will compare a hypothetical high-purity, commercially available reference standard (Standard A) with a lower-purity alternative (Standard B). The specifications for these standards are presented in the following representative Certificates of Analysis.

Representative Certificate of Analysis: Standard A (High-Purity Reference Standard)
Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identity by FTIR Conforms to reference spectrumConformsUSP <197K>
Identity by ¹H NMR Conforms to structureConformsInternal Method
Purity by HPLC (Area %) ≥ 99.5%99.8%Validated HPLC Method
Purity by GC (Area %) ≥ 99.5%99.9%Validated GC Method
Individual Impurity by HPLC ≤ 0.1%< 0.05%Validated HPLC Method
Total Impurities by HPLC ≤ 0.3%0.15%Validated HPLC Method
Water Content (Karl Fischer) ≤ 0.5%0.1%USP <921>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC
Representative Certificate of Analysis: Standard B (Lower-Purity Grade)
Test Specification Result Method
Appearance White to yellowish solidConformsVisual
Identity by FTIR Conforms to reference spectrumConformsInternal Method
Purity by HPLC (Area %) ≥ 97.0%97.5%Internal HPLC Method
Water Content (Karl Fischer) ≤ 1.0%0.8%Internal Method
Residue on Ignition ≤ 0.5%0.3%Internal Method

Discussion of Comparative Data

The data presented in the representative Certificates of Analysis highlights the critical differences between a high-purity reference standard and a lower-grade alternative.

  • Purity and Impurity Profile: Standard A exhibits a significantly higher purity (≥ 99.5%) as determined by two orthogonal analytical techniques (HPLC and GC), providing a high degree of confidence in its quality.[4] Crucially, it also specifies limits for individual and total impurities, which is essential for understanding the potential impact on subsequent reactions. Standard B, with a purity of ≥ 97.0%, may be suitable for early-stage research but is not ideal for late-stage development or as a quantitative standard due to the higher level of unknown impurities.

  • Analytical Method Validation: The Certificate of Analysis for Standard A specifies the use of validated analytical methods, often referencing pharmacopeial standards (e.g., USP). This ensures that the reported results are accurate, precise, and reliable. Standard B may rely on internal, non-validated methods, which can introduce a higher degree of uncertainty.

  • Comprehensive Characterization: Standard A includes a more comprehensive set of tests, including identity confirmation by NMR, and limits for non-volatile impurities (Residue on Ignition), heavy metals, and residual solvents. This thorough characterization provides a complete picture of the material's quality.

Potential Impurities in the Synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Understanding the potential impurities is a cornerstone of effective quality control. The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine can be envisioned through several routes, including the Hantzsch pyridine synthesis or modifications of existing pyridine rings.[6][7][8] Potential impurities can arise from:

  • Starting Materials: Unreacted starting materials such as 4-methylpyridine or precursors to the tetrahydropyran ring.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related impurities, such as isomers or over-alkylated products. For instance, in pyridine synthesis, diazine compounds can be formed as impurities.[9]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification process.

  • Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, leading to the formation of new impurities.

Experimental Protocols for Quality Control

A robust quality control program for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine should include a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of undesirable impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is a powerful technique for separating and quantifying the main component and its non-volatile impurities.[4]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard of the main component or, if available, against qualified standards of the impurities themselves.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity & Impurities calculate->report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Confirmation

GC-MS is an excellent orthogonal technique to HPLC for purity assessment, particularly for volatile and semi-volatile impurities.[4]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane), using a split injection.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and retention times.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Dichloromethane sample->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by MS integrate->identify calculate Calculate Area % integrate->calculate

Caption: Workflow for GC-MS Purity and Impurity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous confirmation of the chemical structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. 2D NMR techniques such as COSY and HSQC can be used for more detailed structural elucidation.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the proposed structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

Conclusion

The selection of a reference standard for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a critical decision that can significantly impact the quality and reliability of research and development activities in the pharmaceutical industry. A high-purity reference standard, characterized by validated analytical methods and accompanied by a comprehensive Certificate of Analysis, provides the necessary assurance of identity, purity, and impurity profile. While lower-grade alternatives may be suitable for preliminary studies, they lack the rigor required for quantitative applications and late-stage development. By implementing a multi-faceted analytical approach encompassing HPLC, GC-MS, and NMR, researchers can confidently assess the quality of their 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and ensure the integrity of their scientific endeavors.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28).
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (2025). Benchchem.
  • 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Oakwood Chemical.
  • 4-(4-METHYL-TETRAHYDRO-PYRAN-4-YL)-PYRIDINE. ChemicalBook.
  • Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA.
  • 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Santa Cruz Biotechnology.
  • Pyridine. Wikipedia.
  • 4-(TETRAHYDROPYRAN-4-YL)-PYRIDINE AldrichCPR. Sigma-Aldrich.
  • 4-Methyltetrahydropyran, stabilized with BHT 100 mL. Fisher Scientific.
  • “Pyridine: Synthesis, Swiss-ADME and Applications.” (2024, May 5). IJNRD.

Sources

Validation

Comparative solubility profile of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine vs pyridine

Topic: Comparative Solubility Profile: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine vs. Pyridine Content Type: Publish Comparison Guide Executive Summary: The Lipophilic Shift In medicinal chemistry and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solubility Profile: 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine vs. Pyridine Content Type: Publish Comparison Guide

Executive Summary: The Lipophilic Shift

In medicinal chemistry and process development, understanding the physicochemical divergence between a core heterocycle and its substituted derivatives is critical for reaction design, purification, and formulation. This guide compares Pyridine , a ubiquitous polar aprotic solvent and reagent, with 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (hereafter referred to as MTP-Pyridine ), a specialized building block.

While Pyridine serves as a miscibility benchmark for aqueous and organic systems, MTP-Pyridine exhibits a distinct "lipophilic shift." The introduction of the 4-methyl-tetrahydropyran (THP) moiety disrupts the planar aromaticity and significantly increases lipophilicity, altering the solubility landscape from "universal" to "selective."

Physicochemical Characterization

To predict solubility behavior, we must first analyze the structural determinants. The solubility differences are not random; they are driven by the competition between the polar pyridyl nitrogen/ether oxygen and the hydrophobic hydrocarbon scaffold.

Structural Analysis
  • Pyridine (Baseline): A planar, electron-deficient aromatic ring. The lone pair on the nitrogen is orthogonal to the

    
    -system, making it a good hydrogen bond acceptor and a weak base (pKa ~5.2). Its small molecular footprint allows it to intercalate easily into water networks.
    
  • MTP-Pyridine (Derivative): The pyridine ring is substituted at the C4 position with a tetrahydropyran ring carrying a methyl group.[1]

    • Steric Bulk: The THP ring adopts a chair conformation, breaking the planarity of the molecule and increasing the molecular volume.

    • Lipophilicity: The addition of 6 saturated carbons (THP + Methyl) drastically increases the partition coefficient (LogP).

    • Basicity: The alkyl-like substitution at the C4 position of the pyridine ring typically exerts a weak electron-donating inductive effect (+I), potentially raising the pKa slightly (approx. 5.5–6.0) compared to unsubstituted pyridine.[2]

Theoretical Property Comparison
PropertyPyridine (Benchmark)MTP-Pyridine (Target)Impact on Solubility
Formula C

H

N
C

H

NO
Increased MW reduces dissolution entropy.
MW 79.10 g/mol 177.25 g/mol Higher MW favors solid state interactions.
LogP (Calc) 0.65~2.1 – 2.5*Critical: Shift from hydrophilic to lipophilic.
H-Bond Acceptors 1 (N)2 (N, Ether O)Ether O is a weak acceptor; minimal gain in water solubility.
H-Bond Donors 00No internal H-bond donation to aid water solubility.
Physical State LiquidSolid / Viscous Oil**Lattice energy (if solid) must be overcome by solvation.

*Estimated based on fragment contribution methods (Pyridine ~0.65 + THP ~1.3 + Methyl). **Based on structural analogs; fused/coupled ring systems often exhibit higher melting points than their liquid precursors.

Comparative Solubility Profile

The following data categorizes solvent compatibility based on polarity and protonation potential.

Aqueous Solubility & pH Dependency

This is the most significant divergence point. Pyridine is miscible with water in all proportions.[3] MTP-Pyridine behaves like a lipophilic organic base.

MediumPyridine BehaviorMTP-Pyridine BehaviorMechanism
Water (pH 7) Miscible Low / Insoluble The hydrophobic THP moiety prevents stable hydration shells around the neutral molecule.
0.1N HCl (pH 1) Miscible Soluble Protonation of the pyridine nitrogen (Py-H

) forms a cationic salt, overcoming the lipophilicity of the THP ring.
0.1N NaOH (pH 13) Miscible Insoluble De-protonated state dominates; solubility is limited by the intrinsic lipophilicity (LogP).
Organic Solvent Compatibility

For process chemistry (extraction/crystallization), the "Like Dissolves Like" principle applies.

  • Chlorinated Solvents (DCM, Chloroform):

    • Pyridine:[2][4][5] Miscible.[3]

    • MTP-Pyridine:[2]High Solubility. The best choice for extraction from aqueous basic layers.

  • Polar Aprotic (DMSO, DMF):

    • Pyridine:[2][4][5] Miscible.[3]

    • MTP-Pyridine:[2]High Solubility. Useful for nucleophilic substitution reactions where MTP-Pyridine is a nucleophile.

  • Alcohols (Methanol, Ethanol):

    • Pyridine:[2][4][5] Miscible.[3]

    • MTP-Pyridine:[2]Moderate to High Solubility. Good candidates for crystallization (cooling) or as co-solvents.

  • Non-Polar (Hexane, Heptane):

    • Pyridine:[2][4][5] Miscible.[3]

    • MTP-Pyridine:[2]Low to Moderate. The polar nitrogen and oxygen atoms may reduce solubility in strictly non-polar alkanes, potentially causing oiling out or precipitation.

Experimental Protocol: Solubility Determination

As exact literature values for MTP-Pyridine are sparse, a self-validating experimental approach is required. Do not rely on predicted values for critical scale-up steps.

Workflow Visualization

SolubilityWorkflow Start Start: MTP-Pyridine Sample Screen Phase 1: Kinetic Screen (Visual Assessment) Start->Screen SolventSelect Select Solvents: Water (pH 1, 7, 13), DCM, MeOH, Hexane Screen->SolventSelect AddSolvent Add Solvent in Aliquots (100 µL increments) SolventSelect->AddSolvent Dissolved Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No (Cloudy) CalcApprox Calculate Approx Solubility (Kinetic) Dissolved->CalcApprox Yes (Clear) Phase2 Phase 2: Thermodynamic Solubility (Equilibrium Method) CalcApprox->Phase2 Shake Shake Flask (24h, 25°C) Excess Solid Phase2->Shake Filter Filter/Centrifuge Shake->Filter Analyze HPLC-UV / LC-MS Quantitation Filter->Analyze

Caption: Step-wise workflow for determining the kinetic and thermodynamic solubility profile of MTP-Pyridine.

Detailed Methodology

Phase 1: Kinetic Visual Screen (The "Quick Look")

  • Objective: Determine solubility range (<1 mg/mL, 1–10 mg/mL, >10 mg/mL) to guide solvent selection for reactions or purification.

  • Protocol:

    • Weigh 5 mg of MTP-Pyridine into a clear glass vial.

    • Add solvent in stepwise aliquots: 100 µL, then 400 µL, then 500 µL (Total 1 mL).

    • Vortex for 30 seconds after each addition.

    • Observation:

      • Clear Solution at 100 µL: Solubility > 50 mg/mL (High).

      • Clear Solution at 1 mL: Solubility > 5 mg/mL (Moderate).

      • Particles remain at 1 mL: Solubility < 5 mg/mL (Low).

Phase 2: Thermodynamic Solubility (The "Gold Standard")

  • Objective: Precise saturation concentration for formulation or crystallization design.

  • Protocol:

    • Add excess MTP-Pyridine solid to the solvent (ensure sediment is visible).

    • Agitate at constant temperature (25°C) for 24 hours.

    • Filtration: Filter supernatant through a 0.45 µm PTFE filter (use PVDF for aqueous samples to avoid binding).

    • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection @ 254 nm, typical for pyridine ring).

    • Calculation:

      
      
      

Implications for Drug Development

Synthesis & Purification Strategy
  • Reaction Medium: Unlike Pyridine, MTP-Pyridine cannot be used as a solvent itself due to its high melting point and cost. Use it as a stoichiometric reagent in DCM or THF.

  • Acid-Base Extraction: This is the most effective purification method.

    • Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Wash with dilute HCl (pH 2). The MTP-Pyridine will protonate and move to the aqueous layer.

    • Separate layers.[2]

    • Basify the aqueous layer (pH 10) with NaOH. The MTP-Pyridine will precipitate or oil out.

    • Extract back into organic solvent.

Formulation
  • Salt Formation: Due to low intrinsic water solubility, MTP-Pyridine must be formulated as a salt (Hydrochloride, Mesylate, or Tartrate) to achieve bioavailability in aqueous media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7963, 4-Methylpyridine. Retrieved from [Link]

  • Scifinder / CAS. Substance Detail: CAS 28538-93-4.[1][4] (Verified Chemical Structure and Identity).[3][6]

  • Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for Pyridine solubility benchmarks).

Sources

Comparative

A Comparative Spectroscopic Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and its Regioisomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Regioisomers—molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of substituents—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously distinguish between them is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of the key spectroscopic differences between 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine and its primary regioisomers, offering a practical framework for their differentiation using routine analytical techniques.

The regioisomers under consideration include positional isomers on the pyridine ring (2- and 3-substituted analogues) and on the tetrahydropyran (THP) ring. Understanding the nuanced spectroscopic signatures imparted by the placement of the THP moiety on the pyridine ring is crucial for synthetic chemists and analytical scientists alike.

The Spectroscopic Toolkit for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) Spectroscopy and Mass Spectrometry (MS), forms a powerful arsenal for structural characterization. Each technique provides a unique piece of the structural puzzle, and together, they enable the confident assignment of a molecule's constitution. NMR, in particular, excels at differentiating regioisomers due to its sensitivity to the local electronic environment of each nucleus.[1][2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Isomer Elucidation

NMR spectroscopy is arguably the most definitive technique for distinguishing regioisomers of substituted pyridines. The electronic asymmetry introduced by the nitrogen atom in the pyridine ring results in a predictable and highly informative pattern of chemical shifts and coupling constants for the aromatic protons and carbons.[3]

¹H NMR Spectroscopy: A Tale of Three Pyridines

The substitution pattern on the pyridine ring dramatically influences the chemical shifts and coupling patterns of the remaining aromatic protons. The electron-withdrawing nature of the nitrogen atom deshields the α-protons (positions 2 and 6) and the γ-proton (position 4) to a lesser extent, while the β-protons (positions 3 and 5) are the most shielded.[3]

When a substituent is introduced, this pattern is further perturbed, providing a clear fingerprint for each regioisomer.

  • 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (The Target Molecule): This isomer exhibits the highest degree of symmetry in the pyridine ring among the three positional isomers. We expect to see two distinct signals in the aromatic region, each integrating to 2H. The protons at the 2- and 6-positions (α to nitrogen) will appear as a downfield doublet, while the protons at the 3- and 5-positions (β to nitrogen) will appear as an upfield doublet. This simple, symmetrical pattern is a hallmark of 4-substitution.

  • 2-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: In this isomer, all four pyridine protons are chemically distinct, leading to four signals in the aromatic region, each integrating to 1H. The proton at the 6-position, being α to the nitrogen and having no adjacent protons, will typically be the most downfield signal and will likely appear as a doublet. The remaining protons will exhibit more complex splitting patterns (doublet of doublets, triplet of doublets) due to their respective couplings.

  • 3-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Similar to the 2-substituted isomer, the 3-substituted analogue will also show four distinct 1H signals in the aromatic region. The proton at the 2-position, being α to the nitrogen and adjacent to the substituent, will be significantly deshielded. The proton at the 6-position will also be downfield, while the protons at positions 4 and 5 will be further upfield.

The Tetrahydropyran and Methyl Signals:

The signals for the tetrahydropyran (THP) ring and the methyl group will be less affected by the substitution position on the pyridine ring. However, subtle differences in their chemical shifts may be observable. In all isomers, the THP protons will appear as complex multiplets in the aliphatic region of the spectrum. The methyl group will present as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Pyridine Ring Protons

Proton Position4-(4-Methyl-THP-4-yl)-pyridine2-(4-Methyl-THP-4-yl)-pyridine3-(4-Methyl-THP-4-yl)-pyridine
H-2~8.6 (d)-~8.7 (d)
H-3~7.4 (d)~7.3 (dd)-
H-4-~7.8 (td)~7.9 (dt)
H-5~7.4 (d)~7.2 (d)~7.3 (dd)
H-6~8.6 (d)~8.6 (d)~8.6 (d)

Note: These are predicted values based on general principles of pyridine NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Unambiguous Carbon Environments

Proton-decoupled ¹³C NMR spectroscopy provides a clear count of the number of unique carbon atoms in a molecule. The chemical shifts of the pyridine carbons are highly sensitive to the position of the substituent.

  • 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Due to its symmetry, this isomer will show only three signals for the pyridine ring carbons (C-2/6, C-3/5, and the substituted C-4).

  • 2- and 3-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Both of these less symmetrical isomers will exhibit five distinct signals for the pyridine ring carbons.

The chemical shift of the carbon atom directly attached to the THP substituent (the ipso-carbon) is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine Ring Carbons

Carbon Position4-(4-Methyl-THP-4-yl)-pyridine2-(4-Methyl-THP-4-yl)-pyridine3-(4-Methyl-THP-4-yl)-pyridine
C-2~150~160 (ipso)~148
C-3~121~122~135 (ipso)
C-4~148 (ipso)~137~138
C-5~121~121~123
C-6~150~149~147

Note: These are predicted values. The ipso-carbon chemical shift is particularly diagnostic.[4][5][6]

2D NMR Techniques: Connecting the Dots

For complex cases or for definitive structural confirmation, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. In the context of our regioisomers, COSY will clearly show the connectivity between adjacent protons on the pyridine ring, allowing for an unambiguous assignment of the substitution pattern. For the 4-substituted isomer, a simple cross-peak between the H-2/6 and H-3/5 doublets will be observed. For the 2- and 3-substituted isomers, a more complex network of cross-peaks will map out the entire aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7] It is instrumental in assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons.[7] This is particularly powerful for identifying the point of attachment of the THP substituent to the pyridine ring. For example, in the 4-substituted isomer, the protons on the THP ring will show a correlation to the C-4 of the pyridine ring. Similarly, for the 2- and 3-substituted isomers, correlations to C-2 and C-3, respectively, will be observed.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6-0.7 mL CDCl3 Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR COSY gCOSY HSQC gHSQC HMBC gHMBC Assign_H1 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_H1 Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 Connectivity Establish Connectivity (COSY & HMBC) COSY->Connectivity HSQC->Assign_C13 HMBC->Connectivity Assign_H1->Assign_C13 Assign_C13->Connectivity Structure Elucidate Regioisomer Structure Connectivity->Structure

Caption: A typical experimental workflow for the elucidation of regioisomers using a suite of NMR experiments.

Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is the primary tool for distinguishing these regioisomers, IR and MS provide valuable complementary data.

Infrared (IR) Spectroscopy

The IR spectra of pyridine derivatives are characterized by several key absorption bands. The position of the substituent influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

  • 4-substituted pyridines: Typically show a strong band in the 800-850 cm⁻¹ region.

  • 2-substituted pyridines: Often exhibit a band in the 740-780 cm⁻¹ range.

  • 3-substituted pyridines: Tend to have a characteristic absorption between 770-810 cm⁻¹ and another weaker one around 860-900 cm⁻¹.

The C=C and C=N stretching vibrations within the pyridine ring, usually found between 1400-1600 cm⁻¹, will also show subtle shifts depending on the substitution pattern.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for Pyridine Ring Vibrations

Vibration4-(4-Methyl-THP-4-yl)-pyridine2-(4-Methyl-THP-4-yl)-pyridine3-(4-Methyl-THP-4-yl)-pyridine
C-H out-of-plane bending~820~760~790, ~880
Ring C=C, C=N stretching~1600, ~1560, ~1480, ~1420~1590, ~1570, ~1470, ~1430~1580, ~1570, ~1470, ~1420

Note: These are generalized ranges and can be influenced by the substituent and the physical state of the sample.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺) for all regioisomers. The key to differentiation lies in the fragmentation patterns, which can be influenced by the position of the substituent.[8][9]

For all isomers, a common fragmentation pathway would involve the cleavage of the bond between the pyridine and the THP ring. However, the stability of the resulting fragments and subsequent fragmentation pathways can differ.

  • 2- and 4-substituted pyridines: May exhibit characteristic fragmentation pathways involving the nitrogen atom. For instance, the loss of the THP moiety followed by rearrangement and loss of HCN is a common fragmentation pattern for pyridines.

  • 3-substituted pyridines: The fragmentation might be more influenced by the substituent itself, with less direct involvement of the ring nitrogen in the initial fragmentation steps.

Further fragmentation of the tetrahydropyran ring is also expected, which would likely be similar across all isomers. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and key fragments.

Logical Relationship for Spectroscopic Data Interpretation

Data_Interpretation cluster_primary Primary Data cluster_secondary Confirmatory Data cluster_conclusion Conclusion H1_NMR ¹H NMR (Symmetry & Multiplicity) TwoD_NMR 2D NMR (COSY, HMBC) H1_NMR->TwoD_NMR guides Structure Unambiguous Regioisomer Assignment H1_NMR->Structure C13_NMR ¹³C NMR (Number of Signals) C13_NMR->TwoD_NMR guides C13_NMR->Structure TwoD_NMR->Structure IR IR Spectroscopy (Fingerprint Region) IR->Structure MS Mass Spectrometry (Fragmentation) MS->Structure

Caption: The logical flow of interpreting multi-technique spectroscopic data for structural elucidation.

Conclusion

The differentiation of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine from its 2- and 3-substituted regioisomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing clear and predictable differences in chemical shifts and coupling patterns based on the substitution position on the pyridine ring. 2D NMR experiments, particularly COSY and HMBC, offer an additional layer of certainty by establishing the precise connectivity within the molecule. IR spectroscopy and mass spectrometry serve as valuable confirmatory tools, with characteristic signals in the IR fingerprint region and distinct fragmentation patterns in MS that can corroborate the assignments made by NMR. By leveraging this multi-faceted spectroscopic approach, researchers can confidently and accurately characterize these and other related heterocyclic compounds, a critical capability in the advancement of drug discovery and development.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312.
  • Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 71(11), 3592–3596.
  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623.
  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2909–2911.
  • Wikipedia. (2024, January 29). Pyridine. In Wikipedia. Retrieved from [Link]

  • Creative Biostructure. (2023, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 10(11), 2335–2345.
  • SpectraBase. (n.d.). 4-Methyltetrahydropyran. Retrieved from [Link]

  • Brown, T. L., LeMay, Jr., H. E., Bursten, B. E., Murphy, C., & Woodward, P. (2012). Chemistry: The Central Science (12th ed.). Pearson Prentice Hall.
  • Brodbelt, J. S. (2000). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 65(18), 5652–5659.

Sources

Validation

Pharmacokinetic comparison of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine derivatives

An In-Depth Guide to the Pharmacokinetic Profiles of Novel Pyridine-Based HIV-1 Integrase Inhibitors In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, prized for its versatile nature and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Pharmacokinetic Profiles of Novel Pyridine-Based HIV-1 Integrase Inhibitors

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, prized for its versatile nature and presence in numerous therapeutic agents.[1][2] Its unique electronic properties and the capacity for substitution at multiple positions allow medicinal chemists to fine-tune not only a compound's potency but also its pharmacokinetic properties, which are critical for clinical success.[1] When combined with other advantageous moieties, such as the tetrahydropyran (THP) ring—a bioisostere of cyclohexane known to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles by reducing lipophilicity and potentially adding a hydrogen bond acceptor site—the resulting derivatives become highly promising drug candidates.[3]

This guide provides a comparative analysis of the pharmacokinetic properties of two closely related pyridine derivatives, identified as Compound 20 and Compound 23 , which incorporate a tetrahydropyran group and have been developed as non-catalytic site integrase inhibitors (NCINIs) for HIV-1.[4] We will delve into the experimental data that differentiates these compounds, explain the causality behind the chosen protocols, and present the findings in a clear, comparative format for researchers and drug development professionals.

Comparative Pharmacokinetic & ADME Profiling

The preclinical development of any drug candidate hinges on a thorough understanding of its in vitro ADME and in vivo pharmacokinetic profile. Here, we compare two promising pyridine-based compounds, 20 and 23 , which emerged from a lead optimization program.[4]

Data Summary

The following table summarizes the key in vitro ADME and rat pharmacokinetic data for the two compounds, allowing for a direct comparison of their drug-like properties.[4]

ParameterCompound 20Compound 23Rationale for Measurement
In Vitro ADME
Caco-2 Permeability (A→B, 10⁻⁶ cm/s)13.910.4Predicts intestinal absorption. Higher values suggest better potential for oral bioavailability.
Aqueous Solubility (pH 7.4, µM)160>200Measures how well the compound dissolves. Poor solubility can limit absorption and formulation options.
Rat Hepatocyte Clearance (%Qh)1628Estimates the rate of metabolism by the liver. Lower values indicate greater metabolic stability.
Human Hepatocyte Clearance (%Qh)1222Assesses metabolic stability in a human-derived system, providing a more direct prediction of human PK.
Rat Pharmacokinetics (2 mg/kg IV)
Clearance (CL, mL/min/kg)4.815.3The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency.
Volume of Distribution (Vdss, L/kg)0.441.1Indicates the extent of drug distribution into tissues versus remaining in the bloodstream.
Half-life (t½, h)1.11.0The time required for the drug concentration in the body to decrease by half.
Rat Pharmacokinetics (10 mg/kg PO)
Cmax (µM)2.51.5The maximum concentration of the drug observed in plasma after oral dosing.
Tmax (h)0.50.5The time at which Cmax is reached.
AUC (µM·h)6.82.9The total drug exposure over time. A critical measure of bioavailability.
Bioavailability (F, %)339The fraction of the oral dose that reaches systemic circulation.
Interpretation of Results

From the data, a clear pharmacokinetic picture emerges for both compounds. Compound 20 demonstrates a more favorable overall profile for an orally administered drug.[4]

  • Absorption & Solubility : Both compounds exhibit excellent aqueous solubility and high permeability in the Caco-2 assay, suggesting good potential for absorption from the gastrointestinal tract.[4]

  • Metabolism : Compound 20 shows significantly lower clearance in both rat and human hepatocytes, indicating superior metabolic stability.[4] This is a crucial advantage, as lower clearance often translates to a longer duration of action and higher exposure in vivo. The higher clearance of Compound 23 suggests it is metabolized more rapidly by the liver.[4]

  • In Vivo Performance : The in vivo rat pharmacokinetic study confirms the predictions from the in vitro data. Following intravenous administration, Compound 20 has a much lower clearance (4.8 mL/min/kg) compared to Compound 23 (15.3 mL/min/kg). This difference in clearance is the primary driver for the superior oral exposure observed with Compound 20 . After oral dosing, Compound 20 achieved a 3.7-fold higher total exposure (AUC) and a corresponding oral bioavailability of 33%, compared to just 9% for Compound 23 .[4]

The structural difference—specifically the substitution at the C6 position of the pyridine ring—appears to moderately compromise the metabolic stability of Compound 23 relative to Compound 20 , leading to its less favorable pharmacokinetic profile.[4]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate this data must be robust and well-validated. Below are detailed methodologies typical for these types of preclinical studies.

Protocol 1: Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

Causality : The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This monolayer mimics the epithelial barrier of the small intestine, making it an excellent model for assessing a compound's ability to be absorbed into the bloodstream.

Step-by-Step Methodology :

  • Cell Culture : Caco-2 cells are seeded onto a semi-permeable membrane of a Transwell® insert and grown for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check : The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value confirms the presence of tight junctions.

  • Compound Preparation : The test compound is dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a defined concentration.

  • Permeability Measurement (A→B) :

    • The transport buffer containing the test compound is added to the apical (A, or upper) chamber of the Transwell® insert.

    • Fresh transport buffer without the compound is added to the basolateral (B, or lower) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis : The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Calculation : The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the basolateral chamber, the initial concentration, and the surface area of the membrane.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This experiment measures how a drug is absorbed, distributed, and eliminated in a living organism, providing the most relevant data short of human trials.

Causality : The rat is a commonly used preclinical animal model due to its physiological and metabolic similarities to humans, as well as practical considerations. Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute oral bioavailability (F). IV administration provides a baseline where 100% of the drug enters systemic circulation, while PO administration reveals the impact of absorption and first-pass metabolism.[5]

Step-by-Step Methodology :

  • Animal Acclimation : Male Sprague-Dawley rats are acclimated to the laboratory environment for at least one week. They are typically cannulated in the jugular vein to facilitate serial blood sampling.

  • Dosing :

    • IV Group : The compound, formulated in a suitable vehicle (e.g., saline with 5% DMSO), is administered as a single bolus injection into the tail vein at a low dose (e.g., 2 mg/kg).

    • PO Group : The compound, formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose), is administered via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling : At predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), small blood samples (~100 µL) are collected from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation : Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is collected and stored frozen at -80°C until analysis.

  • Bioanalysis : Plasma samples are processed (typically via protein precipitation or liquid-liquid extraction) to isolate the drug. The concentration of the compound in the plasma is then determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : The resulting plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC, CL, Vdss, t½, and F.

Visualizing Experimental & Biological Processes

To better illustrate the workflows and concepts discussed, the following diagrams were generated.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI GI Tract (Oral Dosing) PortalVein Portal Vein GI->PortalVein Absorption Liver Liver GI->Liver First-Pass Effect PortalVein->Liver Blood Systemic Circulation (Bloodstream) Tissues Tissues & Target Site Blood->Tissues Distribution to Tissues Kidney Kidney Blood->Kidney Tissues->Blood Redistribution Liver->Blood Metabolites Metabolites Liver->Metabolites Biotransformation Bile Bile Liver->Bile Excreted Excretion (Urine/Feces) Kidney->Excreted Bile->Excreted

Caption: The ADME process, illustrating a drug's journey after oral administration.

PK_Workflow Dosing 1. Compound Administration (IV and PO Groups) Sampling 2. Serial Blood Sampling (Timed Intervals) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Analysis 4. Bioanalysis (LC-MS/MS Quantification) Processing->Analysis Calculation 5. PK Parameter Calculation (Software Analysis) Analysis->Calculation Report 6. Data Interpretation & Profile Comparison Calculation->Report

Caption: Standard workflow for an in vivo preclinical pharmacokinetic study.

References

  • Fader, L. D., et al. (2017). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Advances. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Roy, K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Ma, L., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of compound 4. ResearchGate. Available at: [Link]

  • Amazon AWS. (n.d.). Synthesis and Structure-Activity Relationships of 4-Pyridones as Potential Antimalarials. Available at: [Link]

  • IJSAT. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology. Available at: [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • De Gruyter. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. De Gruyter. Available at: [Link]

  • Oakwood Chemical. (n.d.). 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. Available at: [Link]

  • Elsevier. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon. Available at: [Link]

  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. Available at: [Link]

  • MIT OpenCourseWare. (2013). Mechanisms of Drug Action Uptake and Distribution Pharmacokinetics. Available at: [Link]

  • Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, a compound featuring both a pyridine ring and a tetrahydropyran moiety. The following protocols are designed to be a self-validating system, grounded in established safety principles for similar chemical structures, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

Therefore, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine must be treated as a hazardous substance. The following table summarizes the anticipated hazards based on its chemical class.

Hazard CategoryAnticipated RiskRationale and Primary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6]The pyridine moiety is associated with systemic toxicity. Exposure can lead to nausea, headaches, dizziness, and abdominal pain.[2]
Skin Corrosion/Irritation Causes skin irritation; may cause dryness or cracking with repeated exposure.[5][7]Pyridine-based compounds can defat the skin and cause irritation.[7]
Eye Damage/Irritation Causes serious eye irritation; risk of severe burns.[5][7]Vapors and splashes can be corrosive to the eyes.[7]
Respiratory Irritation Vapors may cause respiratory tract irritation.[5][7]Inhalation of vapors, especially at elevated temperatures, can irritate the respiratory system.[2]
Flammability Flammable liquid and vapor.[5]Pyridine derivatives are often flammable, and vapor/air mixtures can be explosive.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound.[2] The selection of appropriate PPE is the last line of defense in protecting laboratory personnel.[8]

TaskMinimum Required PPE
Routine Handling (in a fume hood) Chemical splash goggles, standard laboratory coat, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][9]
Weighing/Transfer (outside a fume hood) Safety glasses with side-shields, lab coat, chemical-resistant gloves. To be performed in a well-ventilated area.
Spill Cleanup Chemical splash goggles, face shield, chemical-resistant coveralls or apron over a lab coat, double-gloving with chemical-resistant gloves, respiratory protection (if spill is large or in a poorly ventilated area).
Emergency Response Self-contained breathing apparatus (SCBA), fully encapsulated chemical protection suit.[8]
Step-by-Step Guide for Donning and Doffing PPE

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.[2]

  • Eye and Face Protection: Don safety goggles. If a splash risk exists, add a face shield over the goggles.[1][10]

  • Gloves: Select chemical-resistant gloves. Butyl rubber or Viton® are recommended for pyridine derivatives.[1] Nitrile gloves may be suitable for short-term contact but should be changed immediately upon contamination.[2][11] Ensure gloves are pulled over the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves without touching the outside with bare skin. Peel one glove off, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of gloves in the designated hazardous waste container.[12]

  • Hand Hygiene: Wash and dry hands.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by touching only the inside surfaces. Fold it with the contaminated side inward.

  • Eye and Face Protection: Remove goggles or face shield by handling the strap.

  • Hand Hygiene: Wash hands again thoroughly.

Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is critical to minimize exposure.

  • Engineering Controls: All handling of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine should, whenever possible, be conducted within a certified chemical fume hood to minimize inhalation of vapors.[2][9] The ventilation system should be explosion-resistant.[13]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][13] Keep containers tightly closed to prevent the absorption of atmospheric moisture and the release of vapors.[2] The compound should be stored separately from strong oxidizing agents, strong acids, and other incompatible materials.[3]

  • Transfer and Use:

    • Use only non-sparking tools.

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3][14]

    • Avoid eating, drinking, or smoking in the laboratory.[2]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][3]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Wash the spill area thoroughly.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Disposal Plan

All waste containing 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be treated as hazardous waste.[1][12]

  • Segregation: Do not mix this waste with other waste streams.[1]

  • Containment: Store waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Disposal methods may include incineration in a licensed facility.[12][13][15] All disposal activities must comply with local, state, and federal regulations.[1][12]

Safety Workflow Diagram

The following diagram illustrates the critical decision-making and operational workflow for safely handling 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase cluster_emergency Emergency Protocol A Task Assessment (e.g., weighing, reaction) B Hazard Review (SDS/Chemical Analogs) A->B Informs C Select Appropriate PPE (Gloves, Goggles, Coat) B->C Dictates D Don PPE Correctly C->D E Perform Task in Fume Hood D->E F Monitor for Spills or Exposure E->F G Segregate Hazardous Waste (Chemical & Contaminated PPE) F->G J Spill or Exposure Occurs F->J If Yes H Doff PPE Correctly G->H I Thorough Hand Washing H->I K Follow Spill/Exposure Response Plan J->K

Caption: Workflow for safe handling of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI . Source: National Center for Biotechnology Information. [Link]

  • Handling Pyridine: Best Practices and Precautions . Source: Post Apple Scientific. [Link]

  • ATSDR Pyridine Tox Profile . Source: Agency for Toxic Substances and Disease Registry. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE . Source: NJ.gov. [Link]

  • SAFETY DATA SHEET . Source: EMD Millipore. [Link]

  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS . Source: Loba Chemie. [Link]

  • ICSC 0803 - 4-METHYLPYRIDINE . Source: Inchem.org. [Link]

  • Safety Data Sheet: Pyridine . Source: Carl ROTH. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . Source: SAMS Solutions. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Source: Provista. [Link]

  • 4-METHYL PYRIDINE For Synthesis . Source: Alpha Chemika. [Link]

  • Personal protective equipment in your pharmacy . Source: Alberta College of Pharmacy. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.